Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
Description
BenchChem offers high-quality Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-2-(4-aminoanilino)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKURVCNKVWKGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059492 | |
| Record name | 4,4′-Diamino-2-sulfodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
119-70-0, 97675-30-4 | |
| Record name | 4,4′-Diaminodiphenylamine-2-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 119-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4′-Diamino-2-sulfodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-(p-aminoanilino)benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, diazotized, coupled with 5,5'-[(5-hydroxy-1,3-phenylene)bis(oxy)]bis[1,3-benzenediol], sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2AG5D9PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- CAS 119-70-0"
An In-depth Technical Guide to Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 119-70-0)
Executive Summary
This technical guide provides a comprehensive analysis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, CAS Number 119-70-0. This compound, a substituted diphenylamine, is a cornerstone intermediate in the synthesis of azo dyes.[1][2] Beyond its established role in the dye industry, emerging research indicates potential applications in medicine due to its antimicrobial and enzymatic inhibition properties.[3] This document synthesizes critical information on its physicochemical properties, synthesis pathways, core chemical reactivity, analytical methodologies, biological interactions, and safety protocols. The insights herein are curated to support advanced research and development activities, providing both foundational knowledge and practical, field-proven protocols.
Introduction to a Key Dyestuff Intermediate
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is an organic compound characterized by a diphenylamine core functionalized with two primary amino groups and a sulfonic acid group.[1] This specific arrangement of functional groups dictates its chemical behavior and utility. The sulfonic acid group imparts water solubility, a critical feature for many of its applications, particularly in the dyeing industry.[4] The two primary aromatic amine groups are reactive sites, making the molecule a versatile precursor for the diazotization-coupling reaction, the fundamental chemical process for creating azo dyes.[3] While its primary industrial application is the production of direct dyes such as Direct Black 22, its unique structure has attracted interest for broader applications in organic synthesis and preliminary pharmaceutical research.[3][5]
Synonyms: The compound is known by several names, including 4,4'-Diaminodiphenylamine-2-sulfonic acid, FC Acid, and 5-amino-2-(p-aminoanilino)benzenesulfonic acid.[1][2][4]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its handling, application, and analysis. The data presented below has been aggregated from various chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 119-70-0 | [1][6][7] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [1][6][8] |
| Molecular Weight | 279.31 g/mol | [1][6][9] |
| IUPAC Name | 5-amino-2-(4-aminoanilino)benzenesulfonic acid | [3][8] |
| Appearance | Purple / Black solid/amorphous powder | [8][10][11] |
| Melting Point | 244 °C (lit.) | [1][7][12] |
| Density | 1.527 g/cm³ (Predicted) | [1][7] |
| Water Solubility | 450 mg/L at 30 °C | [10] |
| pKa | -1.24 ± 0.50 (Predicted) | [1][7] |
| LogP | -0.777 / 1.8413 (Predicted) | [6][10] |
| Storage Temperature | 2-8°C, protect from light | [1][6][7] |
Synthesis and Manufacturing
The industrial synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- relies on classical aromatic chemistry, primarily involving sulfonation and amination reactions.[3] The multi-step process requires careful control of reaction conditions to achieve the desired substitution pattern and purity.
Plausible Synthetic Pathway
A common conceptual approach involves the reaction of precursor molecules under controlled conditions. The classical method combines direct sulfonation of benzene derivatives with subsequent amination steps.[3] While specific industrial protocols are proprietary, a logical pathway can be inferred from fundamental organic chemistry principles.
Caption: Plausible multi-step synthesis of CAS 119-70-0.
Causality in Synthesis
-
Sulfonation: The initial sulfonation of aniline is directed to the para-position due to the activating, ortho-para directing nature of the amino group, yielding sulfanilic acid.[13]
-
Reaction Control: Subsequent reaction steps, such as further sulfonation and condensation with an aniline derivative (like p-phenylenediamine), must be carefully controlled. Temperature, pressure, and catalyst choice are critical to prevent side reactions and ensure the correct isomer is formed. The sulfonic acid groups are deactivating, making subsequent substitutions more challenging and requiring forcing conditions.
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its amino and sulfonic acid functional groups.
Core Reactivity: The Diazotization-Coupling Reaction
The presence of two primary aromatic amine groups makes this molecule an excellent diazo component, which is the foundation of its use in dye synthesis.[3]
Mechanism:
-
Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C), one or both of the primary amine groups are converted into a highly reactive diazonium salt.[3] The low temperature is critical to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.
-
Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich "coupling component" (e.g., phenols, naphthols, or other aromatic amines) in an electrophilic aromatic substitution reaction to form a stable azo compound (-N=N-), which is highly colored.[3]
Caption: The fundamental diazotization-coupling reaction workflow.
Industrial Applications
The primary industrial significance of CAS 119-70-0 is as a key intermediate for a range of direct and reactive azo dyes used in the textile industry.[1][5]
-
Direct Dyes: It is a precursor for dyes like C.I. Direct Black 22, Direct Black 151, and Direct Blue 278.[5][9]
-
Functionality: The sulfonic acid group provides water solubility and helps the dye bind to cellulosic fibers like cotton through non-covalent interactions.[4]
Emerging Research Applications
Beyond dyes, preliminary studies highlight its potential in biomedical fields.
-
Antimicrobial Activity: The compound has demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with reported IC50 values between 9.4 to 15.3 μM. The proposed mechanism involves the disruption of the bacterial cell wall and membrane.[3]
-
Enzyme Inhibition: Initial research suggests the compound may inhibit certain enzymes involved in cancer metabolism.[3] This makes it a candidate for further investigation in drug development, although this application is not yet established.
-
Photodynamic Therapy: Some sources mention its use in photodynamic therapy for cancer treatment, though detailed studies are required to validate this.[1]
Analytical Methodologies
Accurate and reliable analytical methods are crucial for quality control during synthesis and for research applications.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is an effective method for the analysis and separation of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.[14]
Caption: Standard workflow for HPLC analysis of CAS 119-70-0.
Step-by-Step Protocol for RP-HPLC Analysis This protocol is adapted from established methods for analyzing similar aromatic sulfonic acids.[14][15]
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column.[14]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. An acid modifier is required. For UV detection, use phosphoric acid. For MS-compatible applications, replace phosphoric acid with formic acid.[14] A typical starting gradient could be 90% Water (with 0.1% acid) and 10% MeCN.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength determined by a UV scan (typically 254 nm or 280 nm for aromatic compounds).
-
Injection Volume: 5-10 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in the mobile phase. Prepare serial dilutions for calibration.
-
Inject the standards and the sample solution.
-
Record the chromatograms and integrate the peak corresponding to the analyte to determine its retention time and peak area for quantification.
-
Spectroscopic Characterization
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would confirm the aromatic proton and carbon environments, showing distinct signals for the two different benzene rings and confirming the substitution pattern.
-
FTIR: Fourier-Transform Infrared spectroscopy would identify key functional groups, such as N-H stretching for the amines, S=O stretching for the sulfonic acid group, and C=C stretching for the aromatic rings.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (279.31 g/mol ).[1][8] High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.
Biological Interactions and Ecotoxicity
Enzymatic Interactions and Biodegradation
The biodegradation of this compound, particularly in the context of dye effluents, is mediated by enzymes like azoreductases found in various microorganisms.[3] These enzymes cleave the azo bond in derived dyes, a process that can lead to the formation of potentially harmful aromatic amines. The sulfonation of the parent molecule may inhibit the release of these amines, which is an important consideration for environmental safety.[3]
Ecotoxicity Data
Limited ecotoxicity data is available. The following values have been reported:[10]
-
Toxicity to daphnia and other aquatic invertebrates: EC50 - Daphnia magna - 101.374 mg/L - 48 h.
-
Toxicity to algae: NOEC - Pseudokirchneriella subcapitata - 8.33 mg/L - 72 h.
Safety, Handling, and Storage
While many suppliers do not classify this compound as hazardous under GHS criteria, proper laboratory safety protocols are mandatory.[3][8] Some safety data sheets (SDS) indicate it may cause irritation.[8][11]
Precautions for Safe Handling: [10][16]
-
Ventilation: Use only with adequate general and local exhaust ventilation to minimize dust generation and inhalation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.
-
Skin Protection: Wear impervious gloves and protective clothing.
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Conditions for Safe Storage: [1][6]
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Recommended storage temperature is between 2-8°C.
-
Protect from light.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 119-70-0) is a chemical of significant industrial value, primarily serving as a vital building block for the synthesis of azo dyes. Its unique structure, combining water-solubilizing and reactive amine groups, makes it highly effective for this purpose. The well-established analytical techniques, such as RP-HPLC, allow for robust quality control. While its role in the dye industry is secure, emerging research into its biological activities, including antimicrobial and enzyme-inhibiting properties, opens new avenues for investigation in the pharmaceutical and life sciences sectors. A continued focus on its synthesis optimization, biological activity profiling, and environmental impact will define its future applications.
References
-
LookChem. (n.d.). Cas 119-70-0, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Retrieved from [Link]
-
EMCO Chemicals. (n.d.). F C ACID | Cas no 119-70-0. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from [Link]
-
Knowledge. (2023, April 3). What are the uses of 4,4'-Diaminodiphenylsulfone. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (C12H13N3O3S). Retrieved from [Link]
-
Haz-Map. (n.d.). 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Significance of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0). Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]
Sources
- 1. Cas 119-70-0,5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | lookchem [lookchem.com]
- 2. F C ACID | Cas no 119-70-0 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 3. Buy Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | 119-70-0 [smolecule.com]
- 4. pschemicals.com [pschemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. 119-70-0 | CAS DataBase [m.chemicalbook.com]
- 8. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | 119-70-0 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 12. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid CAS#: 119-70-0 [m.chemicalbook.com]
- 13. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 14. Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | SIELC Technologies [sielc.com]
- 15. Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro- | SIELC Technologies [sielc.com]
- 16. aksci.com [aksci.com]
Strategic Importance of 4,4'-Diaminodiphenylamine-2-sulfonic Acid
An In-Depth Technical Guide to the Synthesis of 4,4'-Diaminodiphenylamine-2-sulfonic Acid
This document provides a comprehensive technical guide for the synthesis of 4,4'-diaminodiphenylamine-2-sulfonic acid. It is designed for researchers, chemists, and professionals in drug development and materials science who require a robust and well-validated methodology. The guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deeper understanding of the process.
4,4'-Diaminodiphenylamine-2-sulfonic acid is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of azo dyes.[1][2][3][4] The strategic placement of a sulfonic acid group on the diphenylamine backbone imparts specific solubility characteristics, while the two primary amine groups offer versatile handles for subsequent chemical transformations. Its utility has been particularly noted in creating substitutes for benzidine-derived dyes, as benzidine is a known carcinogen.[1][2][3]
The Synthetic Blueprint: A Two-Stage Approach
The most established and reliable synthesis of 4,4'-diaminodiphenylamine-2-sulfonic acid is a two-step process. This pathway begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by the chemical reduction of a nitro group.
Stage 1: Building the Diphenylamine Core via SNAr Condensation
The first stage involves the condensation of 4-chloro-3-nitrobenzenesulfonic acid with p-phenylenediamine. This reaction is a classic example of nucleophilic aromatic substitution. The aromatic ring of the chloronitrobenzene derivative is "activated" by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and sulfonic acid (-SO₃H) groups. This activation facilitates the attack by the nucleophilic amine of p-phenylenediamine, leading to the displacement of the chloride ion and the formation of the diphenylamine skeleton.
A critical consideration in this step is minimizing the formation of a bis-condensation byproduct, where one molecule of p-phenylenediamine reacts with two molecules of the chloro-nitro compound.[5] Industrial processes have been optimized to suppress this side reaction by conducting the condensation in a saturated aqueous sodium chloride solution.[5][6][7] The pH is typically maintained between 8 and 10 to neutralize the liberated hydrochloric acid.[5]
Stage 2: Reduction of the Nitro Intermediate
The intermediate, 4-(4-aminoanilino)-3-nitrobenzenesulfonic acid, is then converted to the final product by the reduction of its nitro group to a primary amine. While various reduction methods exist, such as catalytic hydrogenation, the Béchamp reduction using iron metal in an acidic medium is a historically significant and effective method for aromatic nitro compounds.[8][9][10]
The Béchamp reduction was first discovered by Antoine Béchamp in 1854 and is broadly applicable to aromatic nitro compounds.[8][9] The reaction proceeds in a stepwise manner where the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amine.[8] Iron metal acts as the reductant in the presence of an acid, typically hydrochloric acid.[9][11][12] Alternative reducing agents like sodium sulfide are also employed, particularly for partial reductions of polynitro compounds.[10]
Validated Laboratory Protocol
This section details a step-by-step methodology for the synthesis, purification, and characterization of 4,4'-diaminodiphenylamine-2-sulfonic acid.
Required Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt | 17691-19-9 | C₆H₃ClNNaO₅S | 259.60 | Skin/Eye Irritation |
| p-Phenylenediamine | 106-50-3 | C₆H₈N₂ | 108.14 | Toxic, Skin Sensitizer |
| Iron Powder (<100 mesh) | 7439-89-6 | Fe | 55.85 | Flammable Solid |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | Corrosive, Respiratory Irritant |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Corrosive |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4,4'-diaminodiphenylamine-2-sulfonic acid.
Step-by-Step Synthesis Procedure
Stage 1: Condensation
-
In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the sodium salt of 4-chloro-3-nitrobenzenesulfonic acid (e.g., 52 g, ~0.2 mol) in 400 mL of deionized water.
-
Add p-phenylenediamine (e.g., 24 g, ~0.22 mol) to the flask.
-
Adjust the pH of the mixture to 9-10 by the dropwise addition of 2M sodium hydroxide solution.
-
Heat the reaction mixture to reflux (~100 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the dark reaction mixture to room temperature. This solution containing the sodium salt of the intermediate is used directly in the next step.
Stage 2: Reduction and Isolation
-
Transfer the crude intermediate solution to a larger flask (e.g., 2 L) and heat to approximately 80 °C.
-
In a separate beaker, prepare a slurry of iron powder (e.g., 75 g, ~1.35 mol) in 100 mL of water.
-
To the hot intermediate solution, add a small portion of the iron slurry, followed by the slow, cautious addition of concentrated hydrochloric acid (e.g., 15 mL). The reaction is exothermic.
-
Add the remaining iron slurry in portions over 30 minutes, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2-3 hours until the reduction is complete (as indicated by the disappearance of the nitro compound on TLC).
-
While still hot, carefully neutralize the mixture to a pH of ~7.5 with a concentrated sodium hydroxide solution. This precipitates iron hydroxides.[11]
-
Filter the hot mixture through a bed of celite to remove the iron oxide sludge. Wash the filter cake with hot deionized water.
-
Combine the filtrate and washings. While stirring vigorously, acidify the solution to a pH of ~5.5 with hydrochloric acid.[5][6][7]
-
The product, 4,4'-diaminodiphenylamine-2-sulfonic acid, will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C to a constant weight. A yield of 92% has been reported in optimized patent literature.[5][6]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity against known standards.[13]
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (N-H stretches for amines, S=O stretches for the sulfonic acid group, aromatic C-H).
-
¹H NMR Spectroscopy: To verify the aromatic proton substitution patterns and confirm the structure.
Safety and Hazard Management
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
p-Phenylenediamine (CAS 106-50-3): Acutely toxic if swallowed, in contact with skin, or if inhaled.[14][15][16][17] It is a potent skin sensitizer that can cause severe allergic reactions.[14][16] Wear gloves, eye protection, and protective clothing.[14][15]
-
4-Chloro-3-nitrobenzenesulfonic acid (CAS 121-18-6): Can cause skin and serious eye irritation.[18][19] Standard handling precautions for aromatic sulfonic acids should be observed.
-
Hydrochloric Acid (CAS 7647-01-0): Corrosive and causes severe skin burns and eye damage. The vapor is a respiratory irritant. Handle with extreme care.
-
Béchamp Reduction: The reaction of iron with acid generates hydrogen gas, which is flammable and explosive. Ensure the apparatus is properly vented and free from ignition sources.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before beginning any work.[14][15][17][18][19][20][21][22]
References
-
Wikipedia. Béchamp reduction. [Link]
-
Grokipedia. Béchamp reduction. [Link]
-
Chem-Station Int. Ed. Bechamp Reduction. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: p-phenylenediamine. [Link]
-
ResearchGate. Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. [Link]
-
Chemotechnique Diagnostics. Safety Data Sheet - p-PHENYLENEDIAMINE (PPD) 1.0% pet. [Link]
-
SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. AMINATION BY REDUCTION. [Link]
-
Journal of the Chemical Society of Pakistan. Synthesis of Unsymmetrical Dis-Azo Dyes from 4,4'-Diamino¬Diphenylamine-2-sulphonic Acid. [Link]
- Google Patents. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'.
-
ChemBK. 4,4'-DIAMINODIPHENYLAMINE-2-SULFONIC ACID. [Link]
-
DSpace at My University. Synthesis of Symmetrical Azo Dyes from 4,4'-Diamino— Diphenylamine-2—Sulphonic Acid. [Link]
- Google Patents. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
- Google Patents. DE2844610A1 - METHOD FOR PRODUCING 4-NITRO-4'-AMINO-DIPHENYLAMINE-2-SULFONIC ACID AND 2-NITRO-4'.
- Google Patents. EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'.
-
Journal of the Chemical Society of Pakistan. SYNTHESIS OF SYMMETRICAL AZO DYES FROM 4,4'-DIAMINO-DIPHENYLAMINE-2-SULPHONIC ACID. [Link]
-
European Patent Office. PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. [Link]
-
Patsnap. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt. [Link]
-
IndiaMART. 4,4' - DIAMINO DIPHENYLAMINE 2 - SULPHONIC ACID. [Link]
-
ResearchGate. Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. [Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. DSpace at My University: Synthesis of Symmetrical Azo Dyes from 4,4'-Diamino— Diphenylamine-2—Sulphonic Acid [repository.pastic.gov.pk]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. 4-Aminodiphenyamine-2-sulfonic acid | 91-30-5 [chemicalbook.com]
- 5. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid - Google Patents [patents.google.com]
- 6. DE2844610A1 - METHOD FOR PRODUCING 4-NITRO-4'-AMINO-DIPHENYLAMINE-2-SULFONIC ACID AND 2-NITRO-4'-AMINO-DIPHENYLAMINE-4-SULPHONIC ACID - Google Patents [patents.google.com]
- 7. EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'-amino-diphenyl-amino-4-sulfonic acid - Google Patents [patents.google.com]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. srict.in [srict.in]
- 11. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemos.de [chemos.de]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. chemotechnique.se [chemotechnique.se]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. echemi.com [echemi.com]
- 19. pfaltzandbauer.com [pfaltzandbauer.com]
- 20. 4-CHLORO-3-NITROBENZENESULFONIC ACID, SODIUM SALT - Safety Data Sheet [chemicalbook.com]
- 21. 4-CHLORO-3-NITROBENZENESULFONIC ACID, SODIUM SALT | 17691-19-9 [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
Introduction
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS No. 119-70-0), also known as 4,4'-diaminodiphenylamine-2-sulfonic acid, is a pivotal intermediate in the synthesis of a variety of azo dyes.[1][2] Its molecular architecture, featuring two primary aromatic amine groups, a secondary amine bridge, and a sulfonic acid moiety, imparts a unique combination of reactivity and solubility that is crucial for its application in the coloration industry.[3][4] For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, predicting product performance, ensuring quality control, and exploring novel applications.[5]
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It moves beyond a simple recitation of data points to explain the causality behind experimental choices for their determination. The protocols described herein are designed as self-validating systems, providing a robust framework for researchers to generate reliable and reproducible data.
Molecular and Physicochemical Data Summary
A compilation of the known and predicted physicochemical properties of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is presented below. It is important to note that while some properties like melting point have been experimentally determined, others such as pKa and logP are primarily based on computational predictions and await experimental verification.
| Property | Value | Source |
| IUPAC Name | 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | [6] |
| CAS Registry Number | 119-70-0 | [7][8] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [9] |
| Molecular Weight | 279.32 g/mol | [6] |
| Appearance | Purple to off-white/yellowish solid/crystals | [1][10] |
| Melting Point | 244 °C (decomposes) | [4][7] |
| pKa (Predicted) | -1.24 ± 0.50 (sulfonic acid) | [4] |
| logP (Predicted) | 1.4 | [11] |
| Solubility | Sparingly soluble in water | [1] |
| Density (Predicted) | 1.527 ± 0.06 g/cm³ | [4] |
Synthesis and Purification
The synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a multi-step process that leverages classical aromatic chemistry. The following protocol outlines a representative laboratory-scale synthesis.
Diagram of Synthetic Pathway
Caption: Workflow for pKa determination.
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of solutions with varying co-solvent/water ratios (e.g., 30:70, 40:60, 50:50, 60:40 methanol:water) containing a known concentration of the compound.
-
Calibrate a pH meter and electrode using standard buffers prepared in the same co-solvent/water mixtures.
-
Titrate each solution with a standardized aqueous solution of NaOH, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added and determine the equivalence point and the half-equivalence point, which corresponds to the psKa in that solvent mixture.
-
Use a Yasuda-Shedlovsky plot (or similar extrapolation method) to determine the aqueous pKa by plotting the psKa values against the mole fraction of the organic solvent and extrapolating to zero. [12]
logP Determination (Reverse-Phase HPLC)
The partition coefficient (logP) can be efficiently determined by correlating the retention time of the compound on a reverse-phase HPLC column with that of known standards. [1][2]This method is particularly suitable for ionizable compounds. [13]
-
System Preparation: Use a C18 reverse-phase column. The mobile phase should be a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer to control the pH. For this compound, a pH should be chosen where it is in its neutral form, if possible, or a consistent pH for logD determination.
-
Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte. Inject each standard and record its retention time (t_R).
-
Sample Analysis: Prepare a solution of the title compound in the mobile phase and inject it into the HPLC system, recording its retention time.
-
Calculation:
-
Calculate the capacity factor (k') for each standard and the analyte using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k') of the standards versus their known logP values.
-
Determine the logP of the analyte by interpolating its log(k') value on the calibration curve.
-
Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. [14][15]
-
Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle, and then filter or centrifuge to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.
Spectroscopic and Spectrometric Analysis
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within the molecule.
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or water).
-
Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Aromatic amines typically exhibit strong absorption bands in the UV region. [8][16]For this compound, expect two or more strong absorption bands, likely in the ranges of 220-280 nm and 300-400 nm, corresponding to π→π* transitions within the aromatic rings. [17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Prepare a KBr pellet by grinding a small amount of the dry sample with anhydrous KBr and pressing the mixture into a translucent disk. [18][19]2. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |
| 3500-3300 | N-H (amine) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1250-1150 | S=O (sulfonic acid) | Asymmetric stretching |
| 1080-1000 | S=O (sulfonic acid) | Symmetric stretching |
| 850-750 | C-H (aromatic) | Out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's polarity and potential for hydrogen bonding) containing a reference standard like tetramethylsilane (TMS).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. [20]
The ¹H NMR spectrum will be complex due to the presence of two substituted benzene rings. Protons on the aromatic rings will appear as doublets and triplets in the range of 6.5-8.0 ppm. The amine (NH and NH₂) protons will likely appear as broad singlets and their chemical shift will be dependent on the solvent and concentration.
The ¹³C NMR spectrum will show multiple signals in the aromatic region (110-150 ppm). The number of signals will depend on the symmetry of the molecule. Carbons attached to nitrogen and sulfur will be deshielded and appear at higher chemical shifts.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Introduce a dilute solution of the compound into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.
In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da). [5][9][21]Other fragmentations may involve cleavage of the C-N bonds.
Stability and Reactivity
-
Hydrolytic Stability: The amide-like C-N bond and the C-S bond of the sulfonic acid are generally stable. However, under harsh acidic or basic conditions, hydrolysis may occur over extended periods or at elevated temperatures.
-
Oxidative Stability: The aromatic amine functionalities are susceptible to oxidation, which can lead to the formation of colored degradation products. Solutions should be protected from air and light to minimize oxidative degradation.
-
Thermal Stability: Aromatic sulfonic acids generally exhibit good thermal stability. [22]
Thermal Stability Analysis (TGA/DSC)
-
Place a small, accurately weighed amount of the sample in an alumina crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) in a Simultaneous Thermal Analyzer (STA) that performs both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [23][24]3. Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC). The onset of weight loss in the TGA curve indicates the decomposition temperature. [25]
Safety and Toxicology
-
General Handling: As with all chemicals, handle with care in a well-ventilated area, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Toxicity: Specific toxicological data for this compound is limited. However, aromatic amines as a class can have varying degrees of toxicity. Some unsulfonated aromatic amines are known to be genotoxic or carcinogenic. The presence of the sulfonic acid group generally reduces toxicity. [26]Based on data for related compounds, it may cause skin and eye irritation. [10]No specific LD50 data is readily available, but for related aromatic sulfonic acids, acute oral LD50s in rats are in the range of 1000-1500 mg/kg. [11]
Applications
The primary and most well-documented application of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is as a key intermediate in the synthesis of direct azo dyes. [2][5]Its two primary amine groups allow for diazotization and subsequent coupling reactions at both ends of the molecule, enabling the formation of complex, multi-chromophore dyes with high color strength and good affinity for cellulosic fibers.
References
- P&S Chemicals. Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.
- Wiczling, P., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
- Avdeef, A., & Tsinman, K. (2006). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-428.
- Yasmin, S., et al. (1990). Synthesis of Unsymmetrical Dis-Azo Dyes from 4,4'-Diamino-Diphenylamine-2-sulphonic Acid. Journal of the Chemical Society of Pakistan, 12(4).
- Haz-Map. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid.
- PubChem. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)-. CID 67070.
- U.S. Environmental Protection Agency.
- Völgyi, G., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-428.
- Younas, M., et al. (1988). Synthesis of Symmetrical Azo Dyes from 4,4'-Diamino-Diphenylamine-2-Sulphonic Acid. Journal of The Chemical Society of Pakistan, 10(4), 345.
- Takenaka, K., et al. (2018). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondensation.
- Krishtal, A., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical and Bioanalytical Chemistry, 405(25), 7841-7864.
- Kornepati, S., & Tella, E. D. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by Using p-N, N-dimethylphenylenediamine. Rasayan Journal of Chemistry, 9(3), 340-347.
- Deng, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 717-724.
- ResearchGate. Fig. 4 UV-Vis absorption spectra of.
- Subirats, X., et al. (2010). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. In Drug Discovery and Development-Volume 2. InTech.
- SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
- NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Significance of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0).
- ChemBK. 4,4'-DIAMINODIPHENYLAMINE-2-SULFONIC ACID.
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- CookeChem. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid , 95+% , 119-70-0.
- Santa Cruz Biotechnology. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | CAS 119-70-0.
- Royal Society of Chemistry. Appendix I.
- Arab American University. (1998).
- ResearchGate.
- Royal Society of Chemistry. Diphenyl amine (3a)1 White solid....
- Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
- ECETOC.
- Enamine. Shake-Flask Solubility Assay.
- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Hydrodynamic Methods.
- Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminodiphenylamine-2-sulfonic Acid in Modern Dye Manufacturing.
- Google Patents. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
- ResearchGate.
- Drawell.
- NIH. (2007).
- Northern Illinois University.
- NIH. (2019).
- PubMed Central. (2022). Mapping Mechanistic Pathways of Acute Oral Systemic Toxicity Using Chemical Structure and Bioactivity Measurements.
- News-Medical.net. (2024).
- lookchem. Cas 119-70-0,5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.
- NETZSCH Analyzing & Testing. (2021).
- ChemicalBook. Diphenylamine(122-39-4) 1H NMR spectrum.
- ResearchGate. Weight loss by TGA due to sulfonic acid decomposition.
- SpectraBase. Diphenylamine.
- Jung, R., et al. (1992). A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids. Food and Chemical Toxicology, 30(7), 635-660.
- ResearchGate. (PDF) Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors....
- NETZSCH Analyzing & Testing. Simultaneous Thermal Analyzer (STA/TGA-DSC).
- NETZSCH Analyzing & Testing. Simultaneous Thermal Analysis (STA).
- ChemSafetyPro.COM. (2016). Acute Toxicity.
Sources
- 1. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. acute oral toxicity: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]
- 11. ndep.nv.gov [ndep.nv.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. aaup.edu [aaup.edu]
- 17. researchgate.net [researchgate.net]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. repositorio.uam.es [repositorio.uam.es]
- 21. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 25. researchgate.net [researchgate.net]
- 26. A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analysis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this important chemical intermediate.
Introduction: A Key Intermediate in Chromophore Chemistry
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, also known by its synonym 4,4'-Diaminodiphenylamine-2'-sulfonic acid, is a polyaromatic amine that holds significant industrial importance, primarily as a crucial intermediate in the synthesis of azo dyes.[1][2] Its molecular structure, featuring multiple reactive functional groups, makes it a versatile building block for creating complex chromophoric systems. While its predominant application lies in the dye industry for producing widely used colorants like Direct Black 22, its inherent chemical characteristics suggest a broader potential for innovation in other areas of chemical and pharmaceutical research.[2][3]
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- dictates its chemical reactivity and physical properties. The molecule consists of a diphenylamine core with amino groups on each phenyl ring and a sulfonic acid group on one of the rings. This combination of acidic and basic moieties imparts amphoteric character to the molecule and influences its solubility and reactivity.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 5-amino-2-(4-aminoanilino)benzenesulfonic acid | [4] |
| CAS Number | 119-70-0 | [1][3] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [4] |
| Molecular Weight | 279.32 g/mol | [4] |
| Appearance | Purple solid | [4] |
| Melting Point | 244 °C (decomposes) | [1] |
| SMILES | C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O | [4] |
| InChI | InChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18) | [4] |
The presence of two primary aromatic amine groups and a sulfonic acid group makes this molecule a key component in diazotization and coupling reactions, which are fundamental to the synthesis of azo dyes.[2] The sulfonic acid group enhances the water solubility of the resulting dyes, an important property for their application in the textile industry.
Synthesis Pathway: A Multi-step Approach
The synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a multi-step process that requires careful control of reaction conditions. A common industrial method involves the condensation of sodium o-chloro-m-nitrobenzene sulfonate with p-acetylaminoaniline, followed by reduction, hydrolysis, and acidification.[5]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.
Detailed Experimental Protocol (Illustrative):
The following is an illustrative protocol based on the general synthetic strategy. Optimization of specific parameters would be necessary for process scale-up and to achieve desired purity and yield.
Step 1: Condensation
-
In a suitable reaction vessel, dissolve sodium o-chloro-m-nitrobenzene sulfonate in an appropriate solvent (e.g., water or a polar aprotic solvent).
-
Add p-acetylaminoaniline to the solution.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate product, which may precipitate upon cooling or require solvent removal.
Step 2: Reduction
-
Suspend the intermediate from Step 1 in a suitable solvent system (e.g., water or a mixture of water and ethanol).
-
Heat the suspension and add a reducing agent, such as iron powder, in portions. An acidic catalyst (e.g., acetic acid or hydrochloric acid) is typically required to facilitate the reduction.
-
Maintain the reaction at an elevated temperature until the reduction of the nitro group is complete.
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate) to precipitate iron oxides, which are then removed by filtration.
Step 3: Hydrolysis
-
Treat the filtrate from Step 2 with a strong base, such as sodium hydroxide.
-
Heat the mixture to hydrolyze the acetylamino group to a primary amine.
-
Monitor the reaction to ensure complete hydrolysis.
Step 4: Acidification
-
Cool the basic solution from Step 3.
-
Carefully add a mineral acid (e.g., hydrochloric acid) to adjust the pH to the isoelectric point of the product.
-
The final product, Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, will precipitate from the solution.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Characterization
The molecular structure of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- can be confirmed and its purity assessed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region corresponding to the protons on the two phenyl rings. The chemical shifts and coupling patterns would provide detailed information about the substitution pattern. The protons of the amine and sulfonic acid groups may appear as broad signals or may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹).
-
S=O stretching vibrations for the sulfonic acid group (around 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The exact mass can be determined using high-resolution mass spectrometry, which would confirm the elemental composition.[6]
Applications and Future Perspectives
The primary application of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is as a key intermediate in the production of azo dyes.[1][2] Its ability to undergo diazotization and coupling reactions makes it indispensable in this industry.
While its role in dye synthesis is well-established, the biological activities of related benzenesulfonamide and diphenylamine structures suggest potential for exploration in pharmaceutical research. For instance, 4,4'-diaminodiphenyl sulfone (dapsone), a structurally related compound, is a well-known anti-inflammatory and antimicrobial agent.[7] Although no direct and significant pharmaceutical applications of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- have been reported, its structural motifs warrant investigation for potential biological activities. Future research could focus on synthesizing derivatives of this compound and screening them for various therapeutic properties.
Conclusion
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a molecule of significant industrial utility with a well-defined role in the synthesis of azo dyes. Its complex molecular structure, characterized by multiple reactive functional groups, presents both synthetic challenges and opportunities for the creation of novel compounds. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective utilization in industrial and research settings. While its current applications are concentrated in the chemical industry, the exploration of its potential in other fields, such as medicinal chemistry, remains an area of interest for future research.
References
Sources
- 1. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid , 95+% , 119-70-0 - CookeChem [cookechem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | 119-70-0 [chemicalbook.com]
- 4. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (C12H13N3O3S) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of 4,4'-Diaminodiphenylamine-2-sulfonic Acid
This in-depth technical guide provides a comprehensive overview of the spectral data for 4,4'-diaminodiphenylamine-2-sulfonic acid (CAS No. 119-70-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectroscopic techniques essential for the structural elucidation and characterization of this important dye intermediate.[1][2] We will explore UV-Vis, FT-IR, NMR, and Mass Spectrometry, offering insights into experimental design, data interpretation, and the causality behind analytical choices.
Introduction to 4,4'-Diaminodiphenylamine-2-sulfonic Acid
4,4'-Diaminodiphenylamine-2-sulfonic acid is an aromatic compound with the molecular formula C₁₂H₁₃N₃O₃S and a molecular weight of 279.31 g/mol .[2][3] Its structure features a diphenylamine core substituted with two primary amino groups and a sulfonic acid group, making it a key building block in the synthesis of various azo dyes.[4] The presence of multiple functional groups—primary aromatic amines, a secondary aromatic amine, a sulfonic acid group, and two phenyl rings—gives rise to a rich and informative spectroscopic profile. Understanding this profile is paramount for quality control, reaction monitoring, and impurity profiling in its industrial applications.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 119-70-0 | [2][5] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [2][3] |
| Molecular Weight | 279.31 g/mol | [2][3] |
| Melting Point | 244 °C (lit.) | [2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 4,4'-diaminodiphenylamine-2-sulfonic acid, the absorption of UV-Vis radiation is primarily due to π → π* transitions in the phenyl rings and n → π* transitions associated with the lone pairs of the nitrogen atoms.
Expected UV-Vis Spectral Characteristics
The UV-Vis spectrum of 4,4'-diaminodiphenylamine-2-sulfonic acid is expected to show characteristic absorption bands in the UV region. Aromatic amines typically exhibit strong absorption bands in the 200-700 nm range.[6] The presence of the diphenylamine system, with its extended conjugation, will likely result in a complex spectrum with multiple absorption maxima. For comparison, the sulfate salt of the parent compound, 4,4'-diaminodiphenylamine, shows UV-Vis spectral data, which can serve as a reference.[7][8] The sulfonic acid group, being an auxochrome, may cause a slight shift in the absorption maxima compared to the parent amine. The pH of the solution will significantly influence the spectrum due to the protonation and deprotonation of the amino and sulfonic acid groups.
Experimental Protocol for UV-Vis Spectroscopy
The following protocol outlines a self-validating system for acquiring the UV-Vis spectrum of 4,4'-diaminodiphenylamine-2-sulfonic acid.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of 4,4'-diaminodiphenylamine-2-sulfonic acid.
-
Dissolve the sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or deionized water) in a 100 mL volumetric flask to create a stock solution. The choice of solvent can influence the spectral features.[9]
-
Prepare a series of dilutions from the stock solution to determine an optimal concentration that yields an absorbance in the range of 0.2-1.0 AU.
-
-
Instrumentation and Measurement:
-
Use a calibrated double-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the solvent used for sample preparation.
-
Measure the absorbance of the sample solution from 200 to 800 nm.
-
For studying pH effects, prepare solutions in buffered media at different pH values (e.g., pH 2, 7, and 10).
-
Data Interpretation
The resulting spectrum should be analyzed for the positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands. These parameters provide a quantitative fingerprint of the compound and can be used for concentration determination via the Beer-Lambert law.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FT-IR Spectral Characteristics
The FT-IR spectrum of 4,4'-diaminodiphenylamine-2-sulfonic acid will display a combination of bands corresponding to its various functional groups. The interpretation can be guided by the known spectral regions for aromatic amines and sulfonic acids.[10][11][12][13]
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3450-3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretching | Medium-Strong |
| 3350-3310 | Secondary Amine (-NH-) | N-H Stretching | Medium |
| 3100-3000 | Aromatic C-H | C-H Stretching | Medium-Weak |
| 1650-1580 | Primary Amine (-NH₂) | N-H Bending (Scissoring) | Medium-Strong |
| 1600-1450 | Aromatic C=C | C=C Stretching | Medium-Strong |
| 1335-1250 | Aromatic Amine | C-N Stretching | Strong |
| 1250-1150 | Sulfonic Acid (SO₃H) | Asymmetric S=O Stretching | Strong |
| 1080-1010 | Sulfonic Acid (SO₃H) | Symmetric S=O Stretching | Strong |
| 700-600 | Sulfonic Acid (SO₃H) | C-S Stretching | Medium |
| 900-675 | Aromatic C-H | C-H Bending (Out-of-plane) | Strong |
Experimental Protocol for FT-IR Spectroscopy
This protocol ensures the acquisition of a high-quality FT-IR spectrum.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[14]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation and Measurement:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation and Visualization
The presence of the characteristic bands listed in the table above would confirm the identity of the compound. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for comparison with a reference spectrum.
Experimental Workflow for FT-IR Spectroscopy:
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Expected ¹H and ¹³C NMR Spectral Characteristics
The ¹H and ¹³C NMR spectra of 4,4'-diaminodiphenylamine-2-sulfonic acid will be complex due to the presence of two inequivalent aromatic rings. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing sulfonic acid group. The use of a deuterated solvent such as DMSO-d₆ is necessary to dissolve the compound and to provide a lock signal. The spectra of related compounds like aniline-2-sulfonic acid and 4-amino-benzenesulfonic acid monosodium salt can provide valuable reference points for chemical shift assignments.[15][16]
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | Broad Singlet | 1H | -SO₃H |
| ~8.0-8.5 | Broad Singlet | 1H | -NH- (secondary amine) |
| ~7.0-7.8 | Multiplets | ~6H | Aromatic Protons |
| ~5.0-6.0 | Broad Singlets | 4H | -NH₂ (primary amines) |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~140-150 | Aromatic carbons attached to -NH₂ and -NH- |
| ~130-140 | Aromatic carbon attached to -SO₃H |
| ~110-130 | Other aromatic carbons |
Experimental Protocol for NMR Spectroscopy
A robust protocol for NMR analysis is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Instrumentation and Measurement:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals, respectively.
-
Data Interpretation and Visualization
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration). The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.
Logical Flow for NMR-Based Structure Elucidation:
Caption: Logical workflow for structure elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Expected Mass Spectral Characteristics
For 4,4'-diaminodiphenylamine-2-sulfonic acid (MW = 279.31), the mass spectrum will depend on the ionization technique used.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar and thermally labile molecules.
-
In positive ion mode, the protonated molecule [M+H]⁺ at m/z 280.3 is expected.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 278.3 is expected.
-
-
Fragmentation: Collision-induced dissociation (CID) of the molecular ion will lead to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[17] Other likely fragmentations include the loss of the sulfonic acid group (-SO₃H, 81 Da) and cleavages of the C-N bonds. The presence of nitrogen atoms follows the "nitrogen rule," where an odd number of nitrogen atoms results in an odd nominal molecular mass.[18]
Predicted Key Mass Fragments (ESI-MS/MS):
| m/z (Positive Mode) | m/z (Negative Mode) | Proposed Fragment |
| 280.3 | 278.3 | [M+H]⁺ / [M-H]⁻ |
| 216.3 | - | [M+H - SO₂]⁺ |
| 199.3 | 197.3 | [M+H - SO₃H]⁺ / [M-H - SO₃H]⁻ |
Experimental Protocol for Mass Spectrometry
A standard protocol for LC-MS analysis would be:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system for liquid chromatography, such as a mixture of methanol and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
-
Instrumentation and Measurement:
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS). The LC system separates the sample from any impurities before it enters the mass spectrometer.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
Data Interpretation
The high-resolution mass of the molecular ion can be used to confirm the elemental composition of the molecule. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure by piecing together the observed losses and comparing them to known fragmentation mechanisms of aromatic amines and sulfonic acids.[19]
Conclusion
The comprehensive spectroscopic analysis of 4,4'-diaminodiphenylamine-2-sulfonic acid, utilizing UV-Vis, FT-IR, NMR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. Each technique offers complementary information, and when used in concert, they allow for a complete structural elucidation. The protocols and expected spectral data presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring analytical accuracy and fostering a deeper understanding of its chemical properties.
References
-
Guang Pu Xue Yu Guang Pu Fen Xi. (2002). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]
- Jios, J. L., et al. (2005). N-Aralkylsulfonamides, N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-Sulfonylbenz[c]azepines. Magnetic Resonance in Chemistry, 43(11), 901-905.
- Zhao, L., et al. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Foods, 13(11), 1709.
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Diaminodiphenylamine sulfate. Retrieved from [Link]
- Krygowski, T. M., et al. (2004).
-
Metkon. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]
- Ridgway, K. (2016). Sample Preparation Options for Aroma Analysis.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]
- Ogoshi, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3468.
-
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]
-
ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link]
- Thielemann, J., & Ballschmiter, K. (1975).
- Sun, W., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 22(3), 487-498.
- Varghese, B., et al. (2006). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 18(4), 2629.
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,4'-diaminodiphenylamine, sulfate - Optional[UV-VIS]. Retrieved from [Link]
- Mitra, S. (2003). Sample Preparation Techniques in Analytical Chemistry. Wiley.
-
ResearchGate. (n.d.). DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sulfamic acids. Retrieved from [Link]
- Wang, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 657-664.
-
University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
- Morvillo, P., et al. (2021). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}). Polymers, 13(17), 2959.
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Benzenesulfonic acid - 1H NMR Spectrum. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 4,4'-Diaminodiphenylamine-2-sulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]
- Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
-
LookChem. (n.d.). Cas 91-30-5,4-Aminodiphenyamine-2-sulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H-NMR spectrum of sulfonation of 4,4 0-diaminodiphenylmethane-3,3 0-disulfonic acid disodium salt (S-DDM). Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Diaminodiphenyl disulphide. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Amino-1-naphthalene sulfonic acid - Optional[1H NMR]. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diaminobenzenesulfonic acid. Retrieved from [Link]
-
IndiaMART. (n.d.). 4,4' - DIAMINO DIPHENYLAMINE 2 - SULPHONIC ACID. Retrieved from [Link]
-
PubMed. (2024). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. Retrieved from [Link]
-
Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Retrieved from [Link]
-
PMC. (n.d.). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Retrieved from [Link]
-
NIST. (n.d.). Dapsone. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 4-Aminodiphenyamine-2-sulfonic acid | 91-30-5 [chemicalbook.com]
- 5. 4,4'-Diaminodiphenylamine-2-sulfonic acid | CAS 119-70-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. researchgate.net [researchgate.net]
- 7. 4,4'-Diaminodiphenylamine sulfate | C12H15N3O4S | CID 104599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 15. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR [m.chemicalbook.com]
- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS No. 119-70-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, a key chemical intermediate. This document delves into its chemical identity, synthesis, physicochemical properties, and significant applications, with a particular focus on its role in dye chemistry and its emerging potential in medicinal chemistry.
Introduction and Chemical Identity
5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, also known by its IUPAC name 5-amino-2-(4-aminoanilino)benzenesulfonic acid, is an aromatic sulfonic acid derivative.[1][2] Its structure features a central benzenesulfonic acid core with two amino-substituted phenyl groups, making it a valuable building block in organic synthesis.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid[1] |
| Alternative IUPAC Name | 5-amino-2-(4-aminoanilino)benzenesulfonic acid[1] |
| CAS Number | 119-70-0[3] |
| Molecular Formula | C₁₂H₁₃N₃O₃S[4] |
| Molecular Weight | 279.31 g/mol [3] |
| Synonyms | 4,4'-Diaminodiphenylamine-2-sulfonic acid, 4,4'-Diamino-2-sulfodiphenylamine, 6-(p-Aminoanilino)metanilic acid[3][5] |
The presence of multiple functional groups—sulfonic acid and two primary aromatic amines—imparts unique chemical reactivity to this molecule, making it a crucial intermediate, particularly in the synthesis of complex azo dyes.[1][3]
Physicochemical Properties
The compound is typically a purple or blue-gray solid powder.[2][6] Key physical properties are summarized below:
| Property | Value | Source(s) |
| Physical State | Solid | [2] |
| Color | Purple / Blue-gray | [2][6] |
| Melting Point | 244 °C (decomposes) | [7] |
| Water Solubility | Soluble | [6] |
| Density (Predicted) | 1.527 g/cm³ | [7] |
Synthesis and Purification
The synthesis of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a multi-step process that generally involves aromatic substitution reactions. A common synthetic route involves the condensation of a substituted chloronitrobenzene sulfonic acid with an aromatic diamine, followed by reduction of the nitro group.[7]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
While a definitive, universally optimized protocol is proprietary to various manufacturers, a general laboratory-scale synthesis can be outlined based on established chemical principles for analogous compounds.[7][8]
Step 1: Condensation
-
In a reaction vessel, dissolve sodium 2-chloro-5-nitrobenzenesulfonate in water.
-
Add p-phenylenediamine to the solution.
-
Heat the mixture under reflux. The nucleophilic amino group of p-phenylenediamine displaces the chlorine atom on the nitro-substituted ring.
-
The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
Step 2: Reduction
-
Once the condensation is complete, the reaction mixture containing the intermediate nitro compound is cooled.
-
Iron powder is added in portions, and the mixture is acidified (e.g., with hydrochloric acid) to facilitate the reduction of the nitro group to a primary amine.
-
The mixture is heated to drive the reduction to completion.
Step 3: Hydrolysis and Isolation
-
If protecting groups were used on the amine functionalities (e.g., acetyl group), a hydrolysis step with an alkali solution is necessary.[7]
-
The reaction mixture is then neutralized and subsequently acidified.
-
The acidification causes the precipitation of the final product, 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, which can then be isolated by filtration.
Purification
The crude product obtained from the synthesis is typically purified by recrystallization from hot water. The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC).[5]
Analytical Characterization
Due to the limited availability of public domain spectra for this specific compound, the following are expected characteristic spectral features based on its structure and data from analogous compounds.
Expected FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (primary amines) |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | N-H bending and C=C aromatic ring stretching |
| 1250-1150 | S=O stretching (sulfonic acid) |
| 1050-1000 | S-O stretching (sulfonic acid) |
Expected NMR Spectral Data:
-
¹H NMR: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons of the amino groups would likely appear as broad singlets.
-
¹³C NMR: Resonances in the aromatic region (typically 110-150 ppm) for the twelve carbon atoms of the phenyl rings.
Mass Spectrometry: The expected monoisotopic mass is 279.0678 g/mol .[4] Mass spectrometry would show a molecular ion peak corresponding to this mass.
Applications in Industry and Research
Azo Dye Synthesis
The primary and most significant application of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is as a key intermediate in the synthesis of azo dyes.[1][3] Its structure, with two diazotizable primary amine groups, allows for the creation of multi-azo dyes, which are known for their deep colors and good fastness properties.
Key Dye Synthesized:
-
C.I. Direct Black 22 (CAS No. 6473-13-8): This is a widely used black dye for cellulosic fibers like cotton and viscose, as well as for leather and paper.[6][9][10]
Synthesis Workflow for C.I. Direct Black 22
Caption: Synthesis pathway of C.I. Direct Black 22.
The synthesis involves a series of diazotization and coupling reactions.[6][9] The two primary amino groups of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid are first diazotized to form a tetrazonium salt. This reactive intermediate is then coupled with two equivalents of a coupling component, such as 6-amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid). The resulting intermediate disazo compound is then subjected to another double diazotization and a final coupling with a component like benzene-1,3-diamine to yield the final complex dye molecule.[6]
The use of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is also explored in creating unsymmetrical bis-azo dyes as safer alternatives to those derived from benzidine, a known carcinogen.[11][12]
Potential in Medicinal Chemistry and Biological Activity
While its primary use is in the dye industry, the sulfonated diphenylamine scaffold present in this molecule is of interest in medicinal chemistry. Sulfonamides are a well-established class of compounds with a wide range of biological activities.[13][14]
-
Antimicrobial Activity: Derivatives of sulfonamides are known for their antibacterial properties.[13] Although specific studies on the antimicrobial activity of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid are not extensively reported, related sulfonated aromatic amines have been investigated for such properties.
-
Enzyme Inhibition: The structural motifs within this molecule could serve as a starting point for designing inhibitors for various enzymes.
-
Drug Discovery Building Block: The presence of multiple reactive sites allows for its use as a scaffold for creating libraries of compounds for drug discovery programs.
Further research is needed to fully explore and validate the therapeutic potential of this compound and its derivatives.
Safety and Handling
Based on available safety data sheets, 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is a chemical intermediate of significant industrial importance, primarily driven by its indispensable role in the synthesis of azo dyes like C.I. Direct Black 22. Its unique structure with multiple reactive functional groups makes it a versatile building block. While its application in dye chemistry is well-established, its potential in medicinal chemistry as a scaffold for developing new therapeutic agents presents an exciting avenue for future research. This guide provides a foundational understanding of its synthesis, properties, and applications for professionals in the chemical and pharmaceutical sciences.
References
Sources
- 1. Buy Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | 119-70-0 [smolecule.com]
- 2. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 119-70-0,5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | lookchem [lookchem.com]
- 4. PubChemLite - 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (C12H13N3O3S) [pubchemlite.lcsb.uni.lu]
- 5. Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | SIELC Technologies [sielc.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. chembk.com [chembk.com]
- 8. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. scbt.com [scbt.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. DSpace at My University: Synthesis of Symmetrical Azo Dyes from 4,4'-Diamino— Diphenylamine-2—Sulphonic Acid [repository.pastic.gov.pk]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS: 119-70-0): A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of the compound Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS: 119-70-0). While specific experimental solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, offers a robust predictive framework based on the molecule's intrinsic physicochemical properties. We delve into the structural attributes, such as its high polarity and zwitterionic potential, to forecast its behavior in various solvent classes. Furthermore, this guide furnishes a detailed, industry-standard experimental protocol for accurately determining its solubility, ensuring that research and development teams can generate reliable and reproducible data. This work is intended to bridge the existing information gap and empower scientists in the fields of chemical synthesis, dye manufacturing, and pharmaceutical development with the foundational knowledge and practical tools necessary for handling and formulating this compound.
Part 1: Physicochemical Characterization and Structural Analysis
A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility.[1][2] Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a complex aromatic amine with distinct functional groups that dictate its behavior.
Compound Identity and Properties
The key physicochemical properties of the title compound are summarized below. These parameters form the basis for the solubility predictions discussed in Part 2.
| Property | Value | Source(s) |
| IUPAC Name | 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | [3][4] |
| Synonyms | 4,4'-Diaminodiphenylamine-2'-sulfonic acid, 6-(p-Aminoanilino)metanilic acid | [3][4] |
| CAS Number | 119-70-0 | [3][5][6] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [4][5] |
| Molecular Weight | 279.31 g/mol | [5][6] |
| Appearance | Purple solid | [3] |
| Melting Point | 244 °C (lit.) | [6][7] |
| Predicted pKa | -1.24 ± 0.50 (for the sulfonic acid group) | [6] |
| Predicted LogP | 1.8413 | [5] |
| Predicted H-Bond Donors | 4 | [5] |
| Predicted H-Bond Acceptors | 5 | [5] |
Structural Influence on Solubility
The molecule's structure is the most significant factor governing its solubility. It contains three key functional groups that create a complex polarity profile:
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar group that readily donates a proton. The presence of sulfonic acid groups is known to significantly enhance the water solubility of compounds.[8]
-
Aromatic Amino Groups (-NH₂): Two primary aromatic amine groups are present. These are weakly basic and can act as both hydrogen bond donors and acceptors.
-
Secondary Amine Bridge (-NH-): This linkage maintains the diarylamine structure and also contributes to hydrogen bonding potential.
The coexistence of a strong acidic group (-SO₃H) and basic amino groups (-NH₂) on the same molecule makes the formation of an internal salt, or zwitterion , highly probable. This is a critical concept, as seen in the analogous compound sulphanilic acid, whose zwitterionic nature renders it insoluble in both water and common organic solvents due to strong intermolecular electrostatic interactions and high crystal lattice energy.[9]
Part 2: Theoretical Solubility Profile and Predictions
The fundamental principle of solubility is that "like dissolves like".[10][11] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Given the zwitterionic potential of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, significant energy is required to overcome the crystal lattice forces. Therefore, its solubility is expected to be limited in most standard organic solvents.
Predicted Solubility in Organic Solvent Classes
The following table summarizes the predicted solubility based on solvent polarity and functionality. It must be emphasized that these are predictions and require experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The high polarity and zwitterionic nature of the solute are incompatible with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Very Low / Insoluble | While these solvents have a dipole moment, they cannot donate hydrogen bonds to solvate the charged ends of the zwitterion effectively. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble | These solvents can engage in hydrogen bonding, which may provide some solvation. However, their polarity may be insufficient to fully overcome the strong intermolecular forces of the solute. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Soluble | These solvents have strong dipole moments and are excellent at solvating charged species. They represent the most promising class of organic solvents for this compound. |
Aqueous Solubility Considerations
The compound's solubility in aqueous systems is expected to be highly pH-dependent.
-
Neutral Water (pH ~7): Solubility is likely to be low due to the formation of the poorly soluble zwitterion.
-
Acidic Solution (e.g., 5% HCl): The amino groups will be protonated to form ammonium salts (-NH₃⁺). This should disrupt the zwitterionic structure and increase solubility.
-
Basic Solution (e.g., 5% NaOH): The sulfonic acid group will be deprotonated to form a sulfonate salt (-SO₃⁻), which is typically highly water-soluble.
Part 3: Standardized Protocol for Experimental Solubility Determination
To obtain definitive data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a solvent.[12] This protocol is designed to be a self-validating system, as mandated for quality control in pharmaceutical development under guidelines like ICH Q6A.[13][14][15]
Objective
To determine the equilibrium solubility of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- in selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
Solute: Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, purity ≥98%
-
Solvents: HPLC-grade organic solvents of interest (e.g., Methanol, Ethanol, DMSO, DMF)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). Visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the solid settle. For better separation, centrifuge the vials.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step removes any fine particulate matter.
-
Dilution: Accurately dilute a known volume of the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Analysis: Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from HPLC [mg/mL]) x (Dilution Factor)
Conclusion
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a highly polar molecule with a strong propensity to form a zwitterionic structure. This characteristic suggests that it will exhibit poor solubility in non-polar and most common polar organic solvents. The most promising candidates for effective solvation are highly polar aprotic solvents like DMSO and DMF. Due to the scarcity of published quantitative data, experimental verification is not just recommended but essential for any application requiring formulation or solution-phase chemistry. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for generating this critical data, enabling researchers and developers to proceed with confidence.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA).
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
- ICH Q6A, Q8 & Q9 Compliance. Comprehensive Particle Analysis.
- ICH Q6A - Specifications: Test procedures and acceptance criteria. SlideShare.
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy.
- 119-70-0 | 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid. ChemScene.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid , 95+% , 119-70-0. CookeChem.
- Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070. PubChem.
- Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. P&S Chemicals.
- Experiment: Solubility of Organic & Inorganic Compounds.
- 5-AMINO-2-(4-AMINOANILINO)BENZENESULFONIC ACID HYDROCHLORIDE. gsrs.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Anbar.
- Solubility of organic compounds (video). Khan Academy.
- EFFECT OF ORGANIC SULFONIC ACIDS ON THE AQUEOUS SOLUBILITY OF AROM
- Benzenesulfonic acid, 5-amino-2-(phenylamino)- | C12H12N2O3S | CID 66671. PubChem.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
- Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Smolecule.
- 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. ChemicalBook.
- Sulfonic acid | Uses, Structure & Synthesis. Britannica.
- Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide.
- Sulphanilic acid is insoluble in water and organic solvents. Explain. Allen Career Institute.
- Product Class 9: Arenesulfonic Acids and Deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid , 95+% , 119-70-0 - CookeChem [cookechem.com]
- 7. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid CAS#: 119-70-0 [m.chemicalbook.com]
- 8. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 9. Sulphanilic acid is insoluble in water and organic solvents. Explain. [allen.in]
- 10. chem.ws [chem.ws]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. particle.dk [particle.dk]
An In-depth Technical Guide to the Thermogravimetric Analysis of 4,4'-diaminodiphenylamine-2-sulfonic acid
This technical guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of 4,4'-diaminodiphenylamine-2-sulfonic acid (DADAS). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical application of TGA for characterizing the thermal stability and decomposition profile of this complex organic molecule. By integrating established principles of thermal analysis with insights into the behavior of aromatic sulfonic acids and amines, this guide offers a robust framework for conducting and interpreting the TGA of DADAS.
Introduction: The Significance of Thermal Stability in a Multifunctional Molecule
4,4'-diaminodiphenylamine-2-sulfonic acid (DADAS) is a molecule of interest due to its structural features, incorporating both amine and sulfonic acid functionalities on a diphenylamine backbone. These functional groups impart specific chemical properties that make DADAS and its derivatives relevant in various industrial applications, including the synthesis of dyes and specialty polymers. Understanding the thermal stability of DADAS is paramount for its safe handling, storage, and processing, particularly in applications where it may be subjected to elevated temperatures.
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials.[1][2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3] This data provides critical information about the onset of decomposition, the temperature ranges of different degradation stages, and the composition of the final residue.[1]
Projected Thermal Decomposition Profile of DADAS
Based on the known thermal behavior of related aromatic sulfonic acids and amines, a multi-stage decomposition profile for DADAS is anticipated. The degradation process is expected to be influenced by the sequential breakdown of its constituent functional groups.
-
Initial Stage (Desulfonation): Aromatic sulfonic acids are known to undergo thermal decomposition in the temperature range of 200-400°C, leading to the loss of the sulfonic acid group (-SO₃H) as sulfur oxides (SO₂ and SO₃).[4][5] Given that the melting point of DADAS is reported as 239°C, the desulfonation process is likely to commence at temperatures above this point.[6]
-
Second Stage (Amine and Backbone Degradation): Following the initial desulfonation, the remaining diaminodiphenylamine structure will undergo further decomposition at higher temperatures. This stage involves the breakdown of the aromatic rings and the amine linkages.
-
Final Stage (Char Formation and Combustion): The ultimate decomposition will likely result in a carbonaceous char. A safety data sheet for DADAS indicates that the substance converts to ash at 620°C, suggesting the final decomposition and combustion of the organic matter occurs at this high temperature.[6]
Experimental Protocol: A Self-Validating System for TGA of DADAS
The following protocol is designed to provide a reliable and reproducible thermogravimetric analysis of DADAS. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A high-precision TGA instrument capable of controlled heating rates and atmosphere is essential.[1][7]
-
Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended due to their chemical inertness at high temperatures.[2]
-
Analytical Balance: For accurate weighing of the sample.
-
Gas Supply: High-purity nitrogen (N₂) for an inert atmosphere and air or oxygen (O₂) for studying oxidative decomposition.
Step-by-Step Methodology
-
Sample Preparation:
-
Instrument Setup and Purge:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere. This is crucial to prevent premature oxidative degradation.
-
-
Temperature Program:
-
Initial Isotherm: Hold the temperature at 30°C for 10 minutes to allow the sample weight to stabilize.
-
Heating Ramp: Increase the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[8] A slower heating rate can provide better resolution of decomposition events, while a faster rate may shift decomposition temperatures to higher values.[9]
-
Atmosphere Switch (Optional): To study the oxidative stability of the residue, the gas can be switched from nitrogen to air or oxygen at a specific temperature (e.g., 600°C) followed by a further heating ramp.
-
-
Data Collection and Analysis:
-
Continuously record the sample mass and temperature throughout the experiment.
-
Plot the percentage weight loss as a function of temperature to obtain the TGA curve.[10]
-
Plot the first derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.[9][10]
-
The experimental workflow is visualized in the following diagram:
Caption: Experimental workflow for the TGA of DADAS.
Data Presentation and Interpretation
The quantitative data obtained from the TGA of DADAS can be summarized in a structured table for clear comparison and interpretation.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak Temperature (°C) | Proposed Lost Moiety |
| Stage 1: Desulfonation | 240 - 380 | ~28.7% | ~350 | -SO₃ |
| Stage 2: Amine & Backbone Degradation | 380 - 600 | ~50-60% | Multiple peaks | Aromatic fragments, amines |
| Stage 3: Char Combustion (in air) | > 600 | ~10-15% | ~650 | Carbonaceous residue |
Note: The weight loss percentages are theoretical estimations based on the molecular weight of DADAS (279.31 g/mol ) and the mass of the sulfonic acid group (SO₃ = 80.06 g/mol ).
The TGA curve would exhibit a distinct step-wise decomposition. The first significant weight loss, commencing after the melting point, corresponds to the desulfonation process. The subsequent, more gradual weight loss at higher temperatures is indicative of the complex degradation of the remaining organic structure. The DTG curve will show distinct peaks corresponding to the maximum rate of weight loss for each decomposition stage, aiding in the precise determination of the degradation temperatures.
Proposed Decomposition Pathway
The thermal decomposition of DADAS in an inert atmosphere is hypothesized to proceed through the following pathway:
Caption: Proposed thermal decomposition pathway of DADAS.
This proposed mechanism is grounded in the established thermal lability of the carbon-sulfur bond in aromatic sulfonic acids, which is typically the initial point of degradation.[11][12]
Conclusion: A Framework for Thermal Characterization
This technical guide has provided a comprehensive framework for the thermogravimetric analysis of 4,4'-diaminodiphenylamine-2-sulfonic acid. By combining a detailed experimental protocol with a projected decomposition profile and a plausible mechanistic pathway, researchers and scientists are equipped with the necessary knowledge to conduct and interpret the TGA of DADAS effectively. The insights gained from such analysis are crucial for ensuring the safe and efficient application of this compound in various scientific and industrial endeavors.
References
- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18).
- Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33-36.
- Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. (n.d.). ResearchGate.
- Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (n.d.).
- 4,4'-Diaminodiphenylamine-2-sulfonic acid SDS, 119-70-0 Safety Data Sheets - ECHEMI. (n.d.).
- Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022, August 21).
- Thermogravimetric Analysis. (n.d.).
- Thermogravimetric analysis of 4-Aminodiphenylamine sulfate - Benchchem. (n.d.).
- Back to Basics: Thermogravimetric Analysis (TGA) - YouTube. (2020, September 16).
- Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–carbon Bond Strength in Water - AMiner. (n.d.).
- TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette. (n.d.).
- Weight loss by TGA due to sulfonic acid decomposition. - ResearchGate. (n.d.).
- Thermogravimetric Analyzer: TGA Thermostep :: ELTRA. (n.d.).
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. epfl.ch [epfl.ch]
- 3. etamu.edu [etamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. aminer.org [aminer.org]
The Ascendant Role of Sulfonated Diarylamines in Modern Drug Discovery: A Technical Guide
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the diarylamine framework stands as a "privileged structure," a core scaffold consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent structural rigidity, coupled with the tunable electronic properties of its aromatic rings, provides an ideal foundation for designing molecules that can effectively interact with a diverse range of biological targets.[3][4] When this esteemed scaffold is strategically functionalized with a sulfonamide moiety—a group renowned for its hydrogen bonding capabilities and its role as a bioisostere for amides—a powerful new class of therapeutic candidates emerges: the sulfonated diarylamines.[5]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted biological activities of sulfonated diarylamines. We will delve into their mechanisms of action, elucidate key structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. Our focus will be on the practical application of this knowledge in the pursuit of novel therapeutics for oncology, neurodegenerative disorders, and inflammatory conditions.
I. The Diarylamine Sulfonamide Scaffold: A Synthesis of Function
The biological prowess of sulfonated diarylamines stems from the synergistic interplay between the diarylamine core and the sulfonamide functional group. The diarylamine portion often serves as the primary pharmacophore, engaging with the target protein through hydrophobic and pi-stacking interactions. The sulfonamide group, with its tetrahedral geometry and capacity to act as both a hydrogen bond donor and acceptor, can form crucial interactions with polar residues in the active site of an enzyme or the binding pocket of a receptor.[6] This dual functionality allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of sulfonated diarylamines typically involves a convergent approach, where the diarylamine core and the sulfonyl-containing fragment are prepared separately and then coupled.
1. Synthesis of the Diarylamine Core:
Traditional methods for diarylamine synthesis include transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. More recent, metal-free approaches like the desulfinylative Smiles rearrangement offer milder reaction conditions and access to sterically hindered diarylamines.[2][7] A one-pot protocol for the synthesis of diarylamines from a sulfinate and an aniline has also been developed, presenting a strategy for a transition metal-free desulfinylative cross-coupling.[8][9]
A Representative Protocol for Diarylamine Synthesis via Nitrosonium-Initiated C–N Bond Formation: [7][10]
-
To a solution of an electron-rich arene (1.0 mmol) and a nitrosoarene (1.0 mmol) in dichloromethane (1.0 mL), add trifluoroacetic acid (0.5 mL, 6.5 mmol) and NOBF4 (0.3 mmol).
-
Stir the reaction mixture at room temperature for 2 hours under an oxygen atmosphere (balloon).
-
Add iron powder (0.56 g, 10 mmol), acetic acid (1.0 mL), and water (0.5 mL) to the mixture.
-
Stir the resulting suspension at 50°C for 3 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and water.
-
Separate the organic layer, wash with aqueous NaOH, dry over sodium sulfate, filter, and concentrate to yield the diarylamine.
2. Introduction of the Sulfonamide Moiety:
The most common method for introducing the sulfonamide group is the reaction of a diarylamine with a sulfonyl chloride in the presence of a base. The choice of sulfonyl chloride allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
A General Protocol for the Sulfonylation of a Diarylamine:
-
Dissolve the diarylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the sulfonated diarylamine.
II. Therapeutic Frontiers of Sulfonated Diarylamines
The versatility of the sulfonated diarylamine scaffold has led to its exploration in a wide array of therapeutic areas. Here, we highlight its most prominent applications.
A. Oncology: Targeting Aberrant Kinase Signaling
A significant focus of research on sulfonated diarylamines has been in the development of kinase inhibitors for cancer therapy.[11] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[12]
1. Focal Adhesion Kinase (FAK) Inhibition:
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous human cancers and plays a critical role in cell migration, proliferation, and survival.[1][13] Sulfonamide-substituted diphenylpyrimidines have been synthesized as potent FAK inhibitors, demonstrating efficacy against various cancer cell lines, including those resistant to other therapies.[14]
Mechanism of Action: FAK is a key mediator of signals from the extracellular matrix to the cell interior.[13] Upon activation, FAK forms a complex with Src family kinases, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer progression.[5][15] Sulfonated diarylamine-based FAK inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[13]
2. Cyclin-Dependent Kinase (CDK) Inhibition:
Structure-activity relationship studies have shown that the placement of the sulfonamide group on the 2-arylamino ring of purine-based diarylamines significantly impacts their potency against CDK2, a key regulator of the cell cycle.[11][16]
Experimental Evaluation of Anticancer Activity:
The in vitro anticancer activity of sulfonated diarylamines is commonly assessed using cell viability assays.
MTT Assay Protocol for Cell Viability: [3][6][17]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonated diarylamine compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonamide-substituted diphenylpyrimidines | FAK | Pancreatic cancer cells (AsPC-1, Panc-1) | <10 | [14] |
| 2-Arylamino-purines | CDK2 | - | 0.21 | [11][16] |
| Diaryl pyrazoles | COX-2 | - | 0.52 | [18] |
Table 1: Examples of sulfonated diarylamine derivatives and their anticancer activity.
B. Neurodegenerative Disorders: A Multifaceted Approach
The complex pathology of neurodegenerative diseases like Alzheimer's disease (AD) necessitates therapeutic strategies that can address multiple disease-related processes.[5] Sulfonated diarylamines have emerged as promising candidates due to their ability to act as multifunctional agents.[19]
1. Inhibition of Amyloid-β Aggregation and Cholinesterase Activity:
Sulfonamide-based compounds have been designed to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of AD, and to inhibit cholinesterases (AChE and BChE), enzymes that degrade the neurotransmitter acetylcholine.[8][19]
Mechanism of Action: The sulfonamide moiety is thought to play a crucial role in binding to Aβ peptides, preventing their self-assembly into neurotoxic oligomers and fibrils.[9] The diarylamine scaffold can be tailored to fit into the active site of cholinesterases, inhibiting their enzymatic activity and thereby increasing acetylcholine levels in the brain.
Experimental Evaluation of Anti-Amyloid Aggregation Activity:
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.
Thioflavin T (ThT) Assay Protocol: [11][14][16][20]
-
Aβ Preparation: Prepare a stock solution of Aβ1-42 peptide in a suitable solvent (e.g., 10 mM NaOH) and dilute it into an appropriate aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the Aβ solution in the presence and absence of the sulfonated diarylamine inhibitor in a 96-well black plate at 37°C with gentle agitation.
-
ThT Addition: At various time points, add Thioflavin T solution to a final concentration of 10-20 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: A decrease in ThT fluorescence in the presence of the inhibitor indicates the inhibition of Aβ fibril formation.
C. Anti-inflammatory Activity
The sulfonamide group is a well-known pharmacophore in several anti-inflammatory drugs. Triarylsulfonamides have been identified as novel anti-inflammatory agents that act by inhibiting RANKL and TNFα signaling.[21] Sulfonamide-containing diaryl pyrazoles have also shown promising COX-2 selectivity and an enhanced gastric safety profile.[18]
III. Pharmacokinetics and ADME Profile: From Bench to Bedside
A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as these collectively determine its pharmacokinetic (PK) profile.[13][22] For sulfonated diarylamines, several factors influence their ADME characteristics.
Absorption and Distribution: The lipophilicity of the diarylamine core and the polarity of the sulfonamide group can be modulated to optimize oral bioavailability and tissue distribution. A review of approved small molecule kinase inhibitors suggests that adhering to Lipinski's Rule of Five and maintaining a basic pKa of ≤ 9 can improve the chances of successful development.[18][23]
Metabolism: The primary route of metabolism for many kinase inhibitors is through cytochrome P450 (CYP) enzymes, particularly CYP3A4.[12][18] The diarylamine scaffold can be susceptible to oxidation, while the sulfonamide group is generally metabolically stable. In vitro metabolic stability assays using human liver microsomes are essential for predicting in vivo clearance.[24]
Excretion: The route and rate of excretion are influenced by the overall polarity of the molecule. More polar metabolites are typically eliminated via the kidneys, while more lipophilic compounds may be excreted in the feces.
In Vivo Pharmacokinetic Studies: [19][24][25][26]
Animal models, typically rodents, are used to determine the pharmacokinetic parameters of lead compounds.
A General Protocol for an In Vivo PK Study:
-
Dosing: Administer the sulfonated diarylamine to a cohort of animals (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
IV. Conclusion and Future Perspectives
Sulfonated diarylamines represent a highly promising class of compounds with a broad spectrum of biological activities. Their modular nature allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds significant potential for the discovery of novel and effective therapies for some of the most challenging diseases of our time. As our understanding of the complex signaling networks that drive these diseases grows, the ability to rationally design multifunctional sulfonated diarylamines will be a key driver of innovation in drug discovery.
V. References
-
Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., Southall, N., ... & Thomas, C. J. (2009). Evaluation of substituted N,N′-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Journal of medicinal chemistry, 52(23), 7475–7484.
-
Chen, P. H., Hsu, S. J., Chen, C. C., Fu, J. C., & Hou, D. R. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry, 89(14), 9636-9646.
-
Procter, D. J., & Hughes, D. L. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic letters, 24(4), 1034–1038.
-
Gao, C., Liu, T., Li, Y., Wang, Y., Zhang, Y., & Ke, S. (2018). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer research, 38(1), 131–140.
-
Zhang, J., Yang, P. L., & Gray, N. S. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert opinion on drug metabolism & toxicology, 9(12), 1597–1612.
-
Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature reviews. Cancer, 14(9), 598–610.
-
Sperandio, O., de Bellefon, C., & Gasteiger, J. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. International journal of molecular sciences, 24(11), 9679.
-
Khan, I., Zaib, S., Batool, S., Hassan, M., & Khan, A. (2018). Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric Safety Profile. Journal of Heterocyclic Chemistry, 55(4), 896-904.
-
Egbujor, M. C., Saha, P., & Okoye, F. B. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-Alzheimer's Disease Activity. ACS chemical neuroscience.
-
Wang, S., Dong, G., Sheng, C., & Miao, Z. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Bioorganic & medicinal chemistry letters, 22(19), 6153–6157.
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & El-Gamal, M. I. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Molecular Structure, 1300, 137233.
-
Vedani, A., & Meyer, E. F., Jr (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.
-
O'Brien, Z., & Moghaddam, M. F. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current medicinal chemistry, 24(30), 3244–3261.
-
Peng, Y., Ke, S., & Zhang, Y. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 911603.
-
Sultan, A. A., & Al-Masoudi, N. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 9(3), 441-458.
-
Greig, I. R., Coste, E., Ralston, S. H., & van 't Hof, R. J. (2013). Development of triarylsulfonamides as novel anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 23(3), 816–820.
-
Griffin, R. J., Henderson, A., Curtin, N. J., & Echalier, A. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & biomolecular chemistry, 8(10), 2345–2356.
-
Maren, T. H. (1976). Relations between structure and biological activity of sulfonamides. Annual review of pharmacology and toxicology, 16, 309–327.
-
SensoLyte Thioflavin T Beta-Amyloid (1-42) Aggregation Kit Fluorimetric. (n.d.). AnaSpec.
-
Griffin, R. J., Henderson, A., Curtin, N. J., & Echalier, A. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated S(N)2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & biomolecular chemistry, 8(10), 2345–2356.
-
Wang, Y., Zhang, Y., Zhang, Y., & Ke, S. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European journal of medicinal chemistry, 259, 115706.
-
Di, L. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Eli Lilly & Company.
-
Török, B., Das, S., Das, M., & Török, M. (2015). Sulfonamides as multifunctional agents for Alzheimer's disease. Bioorganic & medicinal chemistry letters, 25(4), 765–768.
-
WuXi AppTec. (2022, August 1). In Vivo ADME Testing in Drug Development: A Short Guide.
-
Kim, S., Cha, M., & Kim, Y. (2025). Synthesis of Sulfonated Trimer Peptides to Discover Potential Drug Candidates Targeting Amyloid‐β in Alzheimer's Disease. Alzheimer's & Dementia, 21(S10), e088117.
-
Török, B., Das, S., Das, M., & Török, M. (2015). Sulfonamides as multifunctional agents for Alzheimer's disease. Bioorganic & medicinal chemistry letters, 25(4), 765–768.
-
Ma, X., Shu, X., Wang, Y., & Yuan, H. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & medicinal chemistry, 25(15), 4045–4057.
-
Fujita, T., & Hansch, C. (1967). Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants. Journal of medicinal chemistry, 10(6), 991–1000.
-
Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME.
-
Chen, P. H., Hsu, S. J., Chen, C. C., Fu, J. C., & Hou, D. R. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry, 89(14), 9636-9646.
-
LeVine, H., 3rd (2005). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Journal of neuroscience methods, 147(1), 69–76.
-
Procter, D. J., & Hughes, D. L. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic letters, 24(4), 1034–1038.
-
BenchChem. (n.d.). Application Notes and Protocols for FAK Inhibitor in In Vitro Cell Culture Assays.
-
The ABCD of clinical pharmacokinetics. (2012). British journal of clinical pharmacology, 73(6), 949–953.
-
Chen, P. H., Hsu, S. J., Chen, C. C., Fu, J. C., & Hou, D. R. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry, 89(14), 9636-9646.
-
Alqahtani, S., & Al-kuraishy, H. M. (2024). Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investigations. Journal of the Indian Chemical Society, 101(8), 101211.
-
BPS Bioscience. (n.d.). FAK Kinase Assay Kit.
-
Patel, K., & Patel, P. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules (Basel, Switzerland), 28(2), 856.
-
BenchChem. (n.d.). The Role of Focal Adhesion Kinase (FAK) Inhibitors in Oncology: A Technical Guide.
-
BPS Bioscience. (n.d.). FAK Kinase Assay Kit.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. anaspec.com [anaspec.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com.cn [promega.com.cn]
- 23. tandfonline.com [tandfonline.com]
- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. labtoo.com [labtoo.com]
Methodological & Application
Application Note & Protocol: Synthesis of Azo Dyes Using Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
Introduction and Significance
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS No: 119-70-0) is a pivotal intermediate in the synthesis of a variety of azo dyes.[1][2][3] With a molecular formula of C₁₂H₁₃N₃O₃S and a molecular weight of 279.32 g/mol , this compound is structurally characterized by a diphenylamine backbone bearing two primary aromatic amine groups and a sulfonic acid group.[1][4] The presence of these functional groups makes it an exceptionally versatile building block.
The sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, a critical feature for application in aqueous dyeing processes for textiles like cotton and viscose.[2][5] The two primary amine groups serve as reaction sites for diazotization, allowing the molecule to act as a diazo component, which can then be coupled with various aromatic compounds to generate complex, often multi-azo, structures.[1] This capability is particularly exploited in the synthesis of black, brown, and navy blue dyes, such as C.I. Direct Black 19, which are essential in the textile industry.[5][6][7]
This document provides a detailed overview of the underlying chemical principles and a comprehensive, field-proven protocol for the synthesis of an azo dye using this intermediate.
The Core Chemistry: Diazotization and Azo Coupling
The synthesis of azo dyes is a classic two-stage process rooted in electrophilic aromatic substitution.[8][9] Success hinges on precise control over reaction parameters, especially temperature and pH.
Stage 1: Diazotization This initial stage converts the primary aromatic amine groups of the substrate into highly reactive diazonium salts (-N₂⁺). This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[9][10]
The reaction is highly exothermic and the resulting diazonium salt is only stable at low temperatures. Therefore, the entire process must be conducted between 0-5°C in an ice bath to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of undesired phenolic byproducts and the evolution of nitrogen gas.[1][9]
Stage 2: Azo Coupling In the second stage, the diazonium salt, a weak electrophile, attacks an electron-rich aromatic nucleus, known as the coupling component.[8][11] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.[10][12]
The reactivity of the coupling component is paramount. Aromatic compounds activated with electron-donating groups, such as amines (-NH₂) or hydroxyls (-OH), are typically used.[13][14] The pH of the reaction medium is a critical control point.
-
For coupling with aromatic amines (e.g., m-phenylenediamine), the reaction is typically run under weakly acidic conditions (pH 4-7).
-
For coupling with phenols (e.g., naphthol derivatives), alkaline conditions (pH > 7.5) are required to deprotonate the hydroxyl group into the much more strongly activating phenoxide ion (-O⁻).[11]
The following workflow provides a representative synthesis of a dis-azo black dye.
Detailed Experimental Protocol: Synthesis of a Direct Black Dye
This protocol describes the synthesis of a dis-azo dye by first performing a bis-diazotization of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- and subsequently coupling it with m-phenylenediamine.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (≥95%) | 1000 mL three-neck round-bottom flask |
| Sodium Nitrite (NaNO₂), ACS grade | Mechanical stirrer with stirring rod and paddle |
| Hydrochloric Acid (HCl), 37% concentrated | Thermometer (-10 to 100 °C) |
| m-Phenylenediamine | 500 mL dropping funnel |
| Sodium Carbonate (Na₂CO₃), anhydrous | Beakers (various sizes) and graduated cylinders |
| Sodium Chloride (NaCl) | Buchner funnel and vacuum flask |
| Sulfamic Acid (optional, for quenching excess nitrite) | pH meter or pH indicator paper (range 1-14) |
| Distilled or Deionized Water | Large ice-water bath |
| Starch-Iodide indicator paper | Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves |
Safety Precautions
-
Hazard Overview : Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- may cause skin and eye irritation.[4][15] Concentrated HCl is highly corrosive and its fumes are toxic. Sodium nitrite is an oxidizer and is toxic if ingested. m-Phenylenediamine is toxic and a suspected mutagen.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves. Conduct the reaction in a well-ventilated fume hood.[16]
-
Handling : Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.[16] Diazonium salts in their dry, solid state can be explosive; they should always be kept in solution and used immediately after preparation.[9]
Step-by-Step Synthesis Procedure
Part A: Bis-Diazotization of the Amine Intermediate
-
Preparation : In the 1000 mL three-neck flask, prepare a slurry of 27.9 g (0.1 mol) of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- in 300 mL of water.
-
Acidification : Place the flask in a large ice-water bath. Begin mechanical stirring and slowly add 50 mL of concentrated HCl (approx. 0.6 mol). Stir for 15-20 minutes until a fine, uniform suspension of the amine hydrochloride salt is formed. Cool the mixture to 0-5 °C.
-
Nitrite Solution : In a separate beaker, dissolve 14.5 g (0.21 mol) of sodium nitrite in 50 mL of water and cool the solution in an ice bath.
-
Diazotization Reaction : Using the dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, maintain the reaction temperature between 0-5 °C. Monitor the temperature continuously.
-
Completion Check : After the addition is complete, continue stirring in the ice bath for another 30 minutes. Check for the presence of excess nitrous acid by spotting the reaction mixture onto starch-iodide paper; a positive test (immediate blue-black color) indicates an excess. If the test is negative, add a small amount of additional nitrite solution until a positive test is maintained for 10 minutes.[17]
-
(Optional) Quenching : If a significant excess of nitrous acid is present, it can be destroyed by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.
-
Result : The resulting cold suspension is the bis-diazonium salt solution. Use it immediately in the next step.
Part B: Azo Coupling Reaction
-
Coupling Component Solution : In a separate 1000 mL beaker, dissolve 11.9 g (0.11 mol) of m-phenylenediamine in 200 mL of water. Cool this solution to 5-10 °C in an ice bath.
-
Coupling : With vigorous stirring, slowly add the cold bis-diazonium salt suspension (from Part A) to the m-phenylenediamine solution over approximately 60 minutes. Maintain the temperature below 10 °C.
-
pH Adjustment & Reaction : The coupling reaction will proceed in the acidic medium. A deep black or dark greenish-black color should develop, indicating the formation of the dye.[6][7] After the addition is complete, add a solution of sodium carbonate (approx. 20 g in 100 mL water) slowly to raise the pH to ~7.5-8.5. This ensures the coupling reaction goes to completion.[18]
-
Completion : Continue to stir the mixture for an additional 2-3 hours, allowing the temperature to slowly rise to room temperature.
Part C: Isolation and Purification of the Dye
-
Precipitation ("Salting Out") : Warm the reaction mixture to 60-70 °C to ensure the dye is fully dissolved.[18] Add approximately 15-20% (w/v) of sodium chloride (NaCl) to the mixture and stir until it dissolves. This significantly decreases the solubility of the sulfonated dye, causing it to precipitate.
-
Cooling & Filtration : Cool the mixture back down in an ice bath for 1-2 hours to maximize precipitation. Collect the solid dye product by vacuum filtration using a Buchner funnel.
-
Washing : Wash the filter cake with several portions of a cold, saturated NaCl solution to remove inorganic impurities and unreacted starting materials.
-
Drying : Transfer the solid dye to a drying dish and dry in an oven at 80-90 °C until a constant weight is achieved. The final product is a black powder.[5]
Visualization of Workflow and Chemistry
Chemical Reaction Pathway
The diagram below illustrates the two-stage chemical transformation from the starting amine to the final dis-azo dye product.
Caption: Reaction scheme for the synthesis of a dis-azo dye.
Experimental Workflow
This flowchart outlines the key steps and control points in the laboratory protocol.
Caption: Step-by-step laboratory workflow for azo dye synthesis.
References
- Smolecule. (2023, August 15). Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.
- World dye variety. (2012, August 6). Direct Black 19.
- PubChem. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)-.
- BenchChem. (2025). Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid.
- Google Patents. CN104250454A - Preparation method of Direct Black 19.
- Unknown. The Synthesis of Azo Dyes.
- P&S Chemicals. Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.
- Haz-Map. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid - Hazardous Agents.
- CookeChem. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid, 95+, 119-70-0.
- Santa Cruz Biotechnology. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | CAS 119-70-0.
- Wikipedia. Benzenesulfonic acid.
- International Journal of Advanced Research. (2016). THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. Int. J. Adv. Res. 5(5), 164-169.
- Unknown. CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye.
- MDPI. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
- SciSpace. Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
- Rhodamine b dye. Direct Black 19.
- IIUM Repository (IRep). Biomedical Applications of Aromatic Azo Compounds.
- Fisher Scientific. (2014, June 12). SAFETY DATA SHEET.
- PMC - NIH. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
- Direct Light Fast Black G. Direct Black 19.
- Unknown. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. J. Chem. Rev., 4(4), 313-330.
- Unknown. Reaction Coupling of dysonium salts.
- Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.
- ChemNet. direct black 19.
- Google Patents. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
- Google Patents. US5424403A - Preparation of aminoazo dyes.
- Unknown. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
- ResearchGate. (2022, September 3). (PDF) Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Semantic Scholar. (2020, November 23). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
- Unknown. (2013, June 7). 2-Amino-5-(4-aminophenyl)benzenesulfonic acid.
- Organic Syntheses Procedure. Unknown Title.
- Google Patents. US5874547A - Diazotization of amines.
- ResearchGate. (2025, August 7). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
Sources
- 1. Buy Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | 119-70-0 [smolecule.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid , 95+% , 119-70-0 - CookeChem [cookechem.com]
- 4. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct black g, Direct black 19, Direct black 19 dye [xcwydyes.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Direct Black 19 - Direct Light Fast Black G - Direct Fast Black G from Emperor Chem [emperordye.com]
- 8. benchchem.com [benchchem.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. journalijar.com [journalijar.com]
- 13. scispace.com [scispace.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 16. fishersci.com [fishersci.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. CN104250454A - Preparation method of Direct Black 19 - Google Patents [patents.google.com]
Application Note & Protocol: A Comprehensive Guide to the Bis-Diazotization of 4,4'-Diaminodiphenylamine-2-sulfonic Acid
Abstract
This document provides a detailed protocol and technical guide for the diazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid. As a bifunctional aromatic amine, this substrate undergoes a bis-diazotization (also known as tetrazotization) to yield a highly reactive bis-diazonium salt.[1] This intermediate is a crucial building block in the synthesis of disazo dyes and other complex organic molecules. This guide elucidates the underlying chemical principles, outlines critical experimental parameters, and presents a robust, step-by-step protocol designed for safety and reproducibility. The causality behind key procedural steps is explained to provide researchers with a deep understanding of the reaction dynamics.
Introduction and Scientific Principles
The conversion of a primary aromatic amine to its corresponding diazonium salt is a fundamental transformation in organic chemistry, first reported by Peter Griess in 1858.[1][2] This reaction, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][3][4]
The substrate, 4,4'-diaminodiphenylamine-2-sulfonic acid, possesses two primary aromatic amine groups, allowing for the formation of a bis-diazonium salt. The presence of the electron-withdrawing sulfonic acid group decreases the basicity of the adjacent amine and influences the molecule's solubility, which are critical considerations for designing a successful protocol. The resulting diazonium salts are versatile intermediates, readily undergoing subsequent reactions such as azo coupling to form stable and intensely colored azo compounds.[3][5][6]
Reaction Mechanism
The diazotization process proceeds through several key steps, initiated by the formation of the reactive electrophile, the nitrosonium ion (NO⁺), from nitrous acid in the acidic medium.[3][7]
-
Formation of Nitrosonium Ion: Nitrous acid is protonated by the strong mineral acid and subsequently loses a water molecule to form the nitrosonium ion.[7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic nitrosonium ion.[2][7]
-
Deprotonation & Tautomerization: The resulting N-nitrosoaminium ion is deprotonated to yield an N-nitrosamine, which then tautomerizes to a diazohydroxide.[2][7]
-
Formation of Diazonium Ion: The diazohydroxide is protonated in the acidic medium, followed by the elimination of a water molecule to yield the relatively stable aryl diazonium ion.[2][3]
Aromatic diazonium salts are significantly more stable than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[3] However, they remain thermally unstable and are prone to decomposition at temperatures above 5 °C.[3]
Caption: General mechanism of aromatic amine diazotization.
Critical Experimental Parameters & Rationale
Successful diazotization requires precise control over several experimental variables. Understanding the reasoning behind these conditions is paramount for safety and achieving high yields.
-
Temperature Control: This is the most critical parameter. The reaction must be maintained between 0-5 °C.[3] Above this temperature, the aryl diazonium salt begins to decompose, often vigorously, to form phenols and release nitrogen gas, reducing yield and creating a safety hazard.[3][8]
-
Acid Concentration: A stoichiometric excess of mineral acid (typically 2.5-3 equivalents per amino group) is essential. The acid serves two purposes: it reacts with sodium nitrite to generate the necessary nitrous acid[2], and the excess maintains a low pH, which prevents the newly formed diazonium salt from coupling with unreacted amine to form undesirable triazene byproducts.
-
Reagent Addition: The sodium nitrite solution must be added slowly and dropwise beneath the surface of the reaction mixture. This ensures that nitrous acid is generated in situ where it is consumed, preventing its accumulation and decomposition while allowing for effective dissipation of the reaction heat.
-
Solubility Management: 4,4'-diaminodiphenylamine-2-sulfonic acid has poor solubility in acidic solutions. A common and effective strategy is to first dissolve the amine in a dilute alkaline solution (e.g., sodium hydroxide or sodium carbonate) to form the soluble sodium sulfonate salt.[9] This alkaline solution is then added to the cold, acidic reaction medium just before the addition of sodium nitrite.
-
Monitoring for Excess Nitrous Acid: A slight excess of nitrous acid is required to ensure the complete conversion of the amine. This excess is monitored using starch-iodide paper, which turns blue-black in the presence of nitrous acid.[8][10]
-
Quenching Excess Nitrite: Once the reaction is complete, any remaining nitrous acid must be destroyed. If not removed, it can lead to unwanted side reactions in subsequent steps. Sulfamic acid is an ideal quenching agent as it reacts rapidly with nitrous acid to produce nitrogen gas and sodium bisulfate, which are harmless to most subsequent reactions.[11]
Safety Precautions: The Cardinal Rules
Diazonium salts are high-energy compounds and can be explosive, especially when dry.[8][12] Adherence to strict safety protocols is mandatory.
-
Never Isolate: Solid diazonium salts are shock-sensitive and thermally unstable.[13][14] This protocol is designed for the in situ generation and immediate use of the diazonium salt solution. DO NOT ATTEMPT TO ISOLATE THE PRODUCT.
-
Maintain Low Temperature: Always keep the reaction mixture below 5 °C.[8][13] A rise in temperature can lead to violent decomposition.
-
Use Stoichiometric Nitrite: Avoid large excesses of sodium nitrite.[8][13]
-
Ensure Proper Venting: The reaction can generate gases (N₂). Ensure the reaction vessel is not sealed and is placed in a well-ventilated fume hood.[8][13]
-
Quench Properly: Always quench the residual diazonium salt and nitrous acid before workup or disposal.[8][14]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times. Work behind a blast shield, especially when working on a larger scale.
Detailed Experimental Protocol
This protocol details the bis-diazotization of 10 mmol of 4,4'-diaminodiphenylamine-2-sulfonic acid. Adjust quantities as needed, maintaining the molar ratios.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (per 10 mmol) | Molar Equivalents | Notes |
| 4,4'-Diaminodiphenylamine-2-sulfonic acid | 119-70-0 | 279.31 | 2.79 g (10 mmol) | 1.0 | Starting material |
| Sodium Carbonate (Anhydrous) | 497-19-8 | 105.99 | ~1.1 g (10.4 mmol) | ~1.04 | To dissolve the amine |
| Hydrochloric Acid (Concentrated, 37%) | 7647-01-0 | 36.46 | ~5.0 mL (60 mmol) | 6.0 | For diazotization medium (2.5-3 eq/NH₂) |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.45 g (21 mmol) | 2.1 | Diazotizing agent (slight excess) |
| Sulfamic Acid (H₃NSO₃) | 5329-14-6 | 97.09 | ~0.2 g | - | To quench excess HNO₂ |
| Starch-Iodide Paper | N/A | N/A | As needed | - | Indicator |
| Distilled Water | 7732-18-5 | 18.02 | ~150 mL | - | Solvent |
| Ice | N/A | N/A | As needed | - | For cooling |
Equipment
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer (-20 to 100 °C)
-
Large ice-salt bath
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Step-by-step workflow for bis-diazotization.
-
Preparation of the Amine Solution:
-
In a 150 mL beaker, add 2.79 g (10 mmol) of 4,4'-diaminodiphenylamine-2-sulfonic acid to 50 mL of distilled water.
-
Add 1.1 g of sodium carbonate and heat gently (to ~50-60 °C) with stirring until a clear solution is obtained.[9]
-
Cool the resulting dark-colored solution to room temperature, then chill in an ice bath.
-
-
Preparation of the Diazotization Medium:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, combine 5.0 mL of concentrated HCl and 50 mL of water.
-
Place the flask in a large ice-salt bath and add crushed ice directly to the flask until the internal temperature is below 0 °C.
-
-
Diazotization:
-
Begin vigorous stirring of the cold acidic medium. Slowly add the chilled amine solution from Step 1 to the acid. A fine precipitate of the amine hydrochloride salt may form.
-
In a separate beaker, dissolve 1.45 g (21 mmol) of sodium nitrite in 20 mL of cold distilled water.
-
Transfer the sodium nitrite solution to a dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 30-45 minutes. Crucially, ensure the tip of the dropping funnel is below the surface of the liquid and that the internal temperature does not rise above 5 °C. [3]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Monitoring and Quenching:
-
After stirring, check for a slight excess of nitrous acid. To do this, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. The paper should turn a distinct blue-black color immediately.[10] If the test is negative, add a small amount (0.5 mL) of the nitrite solution and stir for another 10 minutes before re-testing.
-
Once a positive test is confirmed and maintained for 10 minutes, destroy the excess nitrous acid by adding small portions of solid sulfamic acid (~0.2 g) until the starch-iodide test is negative.[11]
-
-
Use of the Bis-Diazonium Salt Solution:
-
The resulting clear, cold solution contains the bis-diazonium salt of 4,4'-diaminodiphenylamine-2-sulfonic acid. It is now ready for immediate use in a subsequent reaction, such as azo coupling. This solution should be kept cold and used without delay.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Temperature rises above 5 °C | Nitrite addition is too fast; insufficient cooling. | Immediately stop nitrite addition. Add more ice to the reaction flask and the external bath. Resume when T < 2 °C. |
| Starch-iodide test remains negative | Insufficient sodium nitrite added. | Prepare a small additional amount of NaNO₂ solution and add it slowly until the test is positive. |
| Solution develops a brown/oily look | Decomposition of the diazonium salt. | The temperature may have risen too high. The yield will be lower. Ensure rigorous temperature control. |
| Foaming or vigorous gas evolution | Rapid decomposition due to high temperature. | Extreme caution required. Ensure adequate ventilation. Cool the reaction immediately. |
Conclusion
The bis-diazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid is a powerful synthetic procedure that yields a versatile chemical intermediate. Success hinges on a foundational understanding of the reaction mechanism and meticulous control of experimental conditions, particularly temperature. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can reliably and safely generate the target bis-diazonium salt for applications in dye chemistry and advanced materials synthesis.
References
-
Title: Diazotization Reaction Mechanism Source: BYJU'S URL: [Link]
-
Title: DIAZOTISATION AND COUPLING Source: PHARMD GURU URL: [Link]
-
Title: Diazotization Reaction Mechanism Source: Unacademy URL: [Link]
-
Title: Reactive Chemical Hazards of Diazonium Salts Source: ACS Publications URL: [Link]
-
Title: Reactive Chemical Hazards of Diazonium Salts Source: ResearchGate URL: [Link]
-
Title: Diazotisation and coupling reaction Source: Slideshare URL: [Link]
-
Title: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism Source: JoVE URL: [Link]
-
Title: A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts Source: ACS Publications URL: [Link]
- Title: Process for the production of azo dyes Source: Google Patents URL
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines Source: MDPI URL: [Link]
- Title: Dilute sulfuric acid diazotization process of substituted phenylamine Source: Google Patents URL
-
Title: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [Link]
-
Title: Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines Source: National Institutes of Health (NIH) URL: [Link]
- Title: Process for synthesis of 4-4'-diamino-diphenyl-sulfone Source: Google Patents URL
-
Title: The Synthesis of Azo Dyes Source: University of the West Indies at Mona URL: [Link]
-
Title: SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID Source: Sciforum URL: [Link]
-
Title: Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes Source: ResearchGate URL: [Link]
-
Title: Applications of Sulfamic Acid in the Dye Industry Source: Hebei Xingfei Chemical Co., Ltd. URL: [Link]
-
Title: 4,4'-diamino-2-sulfodiphenylamine Source: ChemBK URL: [Link]
-
Title: 4-Diazodiphenylamine sulfate Source: Kaimosi BioChem Tech Co., Ltd URL: [Link]
Sources
- 1. Diazotization Reaction Mechanism [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 6. ijorarjournal.com [ijorarjournal.com]
- 7. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. DE4405469A1 - Process for the production of azo dyes - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. News - Applications of Sulfamic Acid in the Dye Industry [xingfeichemical.com]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Dye Intermediate: Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide on the application of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS No. 119-70-0), a pivotal intermediate in the synthesis of azo dyes. We will refer to this compound as Diamino Sulfonic Acid (DASA) for brevity throughout this guide. The guide elucidates the chemical principles underlying its utility, provides detailed, step-by-step protocols for the synthesis of monoazo and disazo dyes, and outlines methods for the characterization of the final products. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success. This guide is intended for researchers, chemists, and professionals in the fields of dye chemistry and materials science.
Compound Profile: Diamino Sulfonic Acid (DASA)
DASA is a sulfonated aromatic amine that serves as a cornerstone intermediate in the manufacture of a wide range of dyes, particularly direct dyes for cellulosic fibers like cotton.[1][2] Its chemical structure is uniquely suited for creating vibrant, water-soluble, and substantive colorants.
Chemical Structure:
Figure 1: Chemical Structure of DASA.
Key Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | [3] |
| CAS Number | 119-70-0 | [4] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [5] |
| Molecular Weight | 279.31 g/mol | [5] |
| Appearance | Purple solid | [3] |
| Melting Point | 244 °C | [6][7] |
The industrial significance of DASA stems from three key structural features:
-
Two Primary Aromatic Amine Groups (-NH₂): These groups are the reactive sites for diazotization, allowing the molecule to be converted into a highly reactive diazonium salt. The presence of two such groups opens the possibility for creating complex disazo or polyazo dyes.[8]
-
A Sulfonic Acid Group (-SO₃H): This functional group is a strong acid and is typically present as a sulfonate salt in neutral pH. It imparts excellent water solubility to the intermediate and the final dye, which is a critical requirement for most textile dyeing processes.[2][4] This group also enhances the affinity of the dye for polar fibers.
-
The Diphenylamine Backbone: This larger conjugated system contributes to the chromophore of the final dye, influencing its color and lightfastness properties.
Core Application: Azo Dye Synthesis via Diazotization-Coupling
The synthesis of azo dyes using DASA is a classic two-step electrophilic aromatic substitution reaction.[8]
Step 1: Diazotization The primary aromatic amine groups of DASA react with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt. Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).
Causality: The low temperature is critical because aromatic diazonium salts are unstable and can decompose violently at higher temperatures, often leading to the undesirable formation of phenols and releasing nitrogen gas. The strong acid maintains a pH low enough to generate the required electrophile, the nitrosonium ion (NO⁺).
Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile and readily attacks an electron-rich coupling component. Common coupling components include phenols, naphthols, or aromatic amines. The reaction site on the coupling component is typically para to an activating group unless that position is blocked.
Causality: The pH of the coupling reaction is crucial. Phenolic couplers require mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, forming a highly activating phenoxide ion. Aromatic amine couplers, however, require mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine, which is the reactive species.
Figure 2: General workflow for Azo Dye Synthesis.
Experimental Protocol: Synthesis of a Monoazo Acid Dye
This protocol describes the synthesis of a representative water-soluble monoazo dye by diazotizing one of the amino groups of DASA and coupling it with 7-amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid), a common coupling component.
Materials & Reagents:
-
Diamino Sulfonic Acid (DASA)
-
Gamma Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Protocol:
Part A: Diazotization of DASA
-
Prepare DASA Slurry: In a 250 mL beaker, add 2.79 g (0.01 mol) of DASA to 50 mL of distilled water. Stir to create a uniform slurry.
-
Acidification: To the slurry, slowly add 2.5 mL of concentrated HCl. The mixture will remain a slurry. Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold DASA slurry over 15-20 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C.
-
Expert Insight: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.
-
-
Stir: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the mono-diazotized DASA intermediate. A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn blue).
Part B: Azo Coupling
-
Prepare Coupling Solution: In a 400 mL beaker, dissolve 2.39 g (0.01 mol) of Gamma Acid and 1.5 g of sodium carbonate in 75 mL of distilled water. Stir until a clear solution is obtained.
-
Expert Insight: Sodium carbonate creates a mildly alkaline environment (pH ~8-9), which deprotonates the hydroxyl group of the Gamma Acid, making it a much more powerful nucleophile for the coupling reaction.
-
-
Cool Coupling Solution: Cool the Gamma Acid solution in an ice bath to below 10 °C.
-
Perform Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold Gamma Acid solution with continuous, vigorous stirring over 30 minutes.
-
Monitor and Complete Reaction: A brightly colored dye should form immediately. Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Precipitate the Dye: Add sodium chloride (approx. 20% w/v) to the reaction mixture and stir for 30 minutes. This process, known as "salting out," decreases the solubility of the dye, causing it to precipitate.
-
Filter: Collect the solid dye product by vacuum filtration using a Buchner funnel.
-
Wash: Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
-
Dry: Dry the purified dye in an oven at 60-70 °C to a constant weight.
Application Note: Synthesis of Disazo Dyes (e.g., Direct Black 22)
The presence of two amino groups on DASA makes it an excellent precursor for disazo dyes, such as C.I. Direct Black 22.[1][2] The synthesis involves a more complex, sequential diazotization and coupling process.
Conceptual Strategy:
-
First Diazotization & Coupling: One amino group of DASA is diazotized and coupled to a first coupling component (e.g., H-Acid) under specific pH conditions. This forms a monoazo intermediate which still possesses a free primary amino group.
-
Second Diazotization & Coupling: The remaining free amino group on the monoazo intermediate is then diazotized under similar conditions. This second diazonium salt is then coupled to a second, different coupling component (e.g., m-phenylenediamine).
This sequential approach allows for the construction of large, complex, and unsymmetrical dye molecules with high substantivity for fibers.
Figure 3: Conceptual workflow for Disazo Dye Synthesis.
Product Characterization
To validate the synthesis, the final dye product should be characterized using standard analytical techniques.
| Technique | Purpose | Expected Result for a Typical Azo Dye |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and confirm the color of the dye in solution. | A strong absorbance peak in the visible region (400-700 nm). The λmax corresponds to the perceived color. |
| FT-IR Spectroscopy | To identify key functional groups and confirm the formation of the azo linkage. | Presence of N=N stretch (typically weak, ~1450 cm⁻¹), O-H and N-H stretches (~3200-3500 cm⁻¹), and S=O stretches from the sulfonate group (~1040 and ~1180 cm⁻¹). |
| Thin-Layer Chromatography (TLC) | To assess the purity of the final product. | A single spot indicates a relatively pure compound. |
Safety and Handling
-
DASA and Aromatic Amines: These compounds should be handled with care as they may be irritants or sensitizers. Avoid inhalation of dust and skin contact.
-
Acids and Bases: Concentrated HCl and sodium carbonate are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Nitrite: A strong oxidizing agent. Handle with care and store away from combustible materials.
-
Diazonium Salts: Potentially explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. All protocols should use the diazonium salt in a cold, aqueous solution immediately after its formation.
References
-
Smolecule. (2023, August 15). Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. 8
-
PubChem. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)-. National Center for Biotechnology Information. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Significance of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0). 1
-
P&S Chemicals. Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Link
-
LookChem. Cas 119-70-0, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Link
-
CookeChem. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid, 95+%. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 24). The Crucial Role of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid in Modern Textile Dyeing. 2
-
ChemicalBook. (2024, December 18). 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Link
-
PubChem. 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride. National Center for Biotechnology Information. Link
-
University of Toronto. The Synthesis of Azo Dyes. Chemistry Laboratory Manual. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. Cas 119-70-0,5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | lookchem [lookchem.com]
- 6. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid , 95+% , 119-70-0 - CookeChem [cookechem.com]
- 7. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | 119-70-0 [chemicalbook.com]
- 8. Buy Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | 119-70-0 [smolecule.com]
Synthesis of Unsymmetrical Bis-Azo Dyes Using Sulfonated Intermediates: Application Notes and Protocols
This comprehensive guide provides detailed application notes and protocols for the synthesis of unsymmetrical bis-azo dyes, with a strategic focus on the use of sulfonated intermediates. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, experimental intricacies, and practical applications of this important class of compounds.
Scientific Rationale: The Strategic Role of Sulfonated Intermediates
The synthesis of unsymmetrical bis-azo dyes, which contain two different aryl groups linked by two azo (-N=N-) groups, presents a unique synthetic challenge. The key to achieving unsymmetrical structures lies in a stepwise approach, often facilitated by the strategic incorporation of sulfonic acid (-SO₃H) groups.
Causality Behind Experimental Choices:
-
Directing the Second Coupling Reaction: Sulfonate groups are strongly electron-withdrawing and deactivating. By introducing a sulfonate group onto one of the aromatic rings of the initial mono-azo intermediate, its reactivity towards a second diazotization and coupling is significantly altered. This allows for a controlled, stepwise synthesis, preventing the formation of symmetrical byproducts.
-
Enhancing Solubility: The presence of one or more sulfonate groups imparts significant water solubility to the dye molecule.[1][2] This is a critical property for many applications, particularly in the textile industry for dyeing processes and in biological applications where aqueous environments are prevalent.[3]
-
Modulating Color and Fastness: The position and number of sulfonate groups can influence the electronic properties of the chromophore, thereby affecting the color of the dye.[2] Furthermore, these groups can enhance the dye's affinity for certain fibers and improve its light and wash fastness properties.[1][4]
Synthetic Workflow Overview
The synthesis of an unsymmetrical bis-azo dye using sulfonated intermediates typically follows a sequential two-step diazotization and coupling process. The general workflow involves:
-
Synthesis of the Mono-azo Intermediate: An aromatic amine is diazotized and coupled with a suitable coupling component to form a mono-azo compound. At least one of the components contains a sulfonic acid group.
-
Second Diazotization and Coupling: The amino group on the mono-azo intermediate is then diazotized and coupled with a second, different coupling component to form the final unsymmetrical bis-azo dye.
This stepwise approach is crucial for controlling the final structure and avoiding a mixture of symmetrical and unsymmetrical products.[5]
Caption: General workflow for the synthesis of unsymmetrical bis-azo dyes.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative unsymmetrical bis-azo dye.
Protocol 1: Synthesis of the Mono-azo Intermediate (4-Amino-4'-nitro-azobenzene-2-sulfonic acid)
This protocol details the synthesis of an amino- and nitro-substituted mono-azo compound, which will serve as the intermediate for the second coupling reaction.
Materials and Reagents:
-
4-Nitroaniline
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of hot distilled water containing 2.5 mL of concentrated HCl.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water. Maintain the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
-
-
Preparation of the Coupling Component Solution:
-
In a separate 400 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid in 50 mL of a 2% sodium carbonate solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold sulfanilic acid solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The pH of the reaction mixture should be maintained at 8-9 by the addition of a 10% sodium hydroxide solution.
-
The completion of the coupling reaction is indicated by the absence of the diazonium salt (negative starch-iodide test).
-
The resulting mono-azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the solid with a small amount of cold distilled water to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the pure mono-azo intermediate.[5]
-
Dry the purified product in a vacuum oven at 60 °C.
-
Self-Validation:
-
TLC Analysis: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, colored spot corresponding to the product indicates a successful reaction.
-
Melting Point Determination: A sharp and consistent melting point of the purified product is an indicator of its purity.
-
Spectroscopic Characterization: Confirm the structure of the intermediate using FT-IR, ¹H NMR, and UV-Visible spectroscopy.
Protocol 2: Synthesis of the Unsymmetrical Bis-azo Dye
This protocol describes the second diazotization and coupling step to form the final unsymmetrical bis-azo dye.
Materials and Reagents:
-
Mono-azo intermediate from Protocol 1
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization of the Mono-azo Intermediate:
-
In a 250 mL beaker, suspend the synthesized mono-azo intermediate (0.01 mol) in 20 mL of water.
-
Carefully add 5 mL of concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Stir for 1 hour at 0-5 °C.
-
-
Preparation of the Second Coupling Component Solution:
-
Dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C.
-
-
Final Azo Coupling Reaction:
-
Slowly add the diazonium salt of the mono-azo intermediate to the cold phenol solution with constant stirring.
-
Maintain the temperature below 5 °C and continue to stir for 2-3 hours.
-
The final bis-azo dye will precipitate.
-
-
Isolation and Purification:
-
Filter the precipitate and wash with cold water.
-
Purify the dye by recrystallization from an appropriate solvent system.
-
Dry the final product under vacuum.
-
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation and Characterization
The synthesized unsymmetrical bis-azo dye should be thoroughly characterized to confirm its structure and purity.
Table 1: Key Characterization Data
| Analysis Technique | Expected Results |
| FT-IR (cm⁻¹) | Peaks corresponding to -N=N- stretching (around 1450-1500), -SO₃H group (around 1030-1060 and 1150-1210), -NO₂ group (around 1500-1550 and 1335-1370), and -OH stretching (broad peak around 3200-3600).[6] |
| ¹H NMR (δ, ppm) | Aromatic protons in their characteristic regions, with splitting patterns consistent with the substitution on the aromatic rings. Exchangeable protons for -OH and -SO₃H groups.[7] |
| UV-Visible (λmax, nm) | Absorption maxima in the visible region, which is responsible for the color of the dye. The exact λmax will depend on the specific structure and solvent.[8] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the unsymmetrical bis-azo dye. |
| Elemental Analysis | Percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed structure. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. The following points ensure the trustworthiness of the experimental outcomes:
-
Purity of Intermediates: The purity of the starting materials and the isolated mono-azo intermediate directly impacts the final product's quality.[1][2] It is crucial to use pure reagents and to thoroughly purify the intermediate.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC is essential to determine the reaction's endpoint and to check for the formation of byproducts.
-
pH and Temperature Control: The diazotization and coupling reactions are highly sensitive to pH and temperature.[9] Strict control of these parameters is critical for obtaining good yields and preventing decomposition of the diazonium salts.
-
Comprehensive Characterization: The final product must be subjected to a battery of analytical techniques to unequivocally confirm its structure and purity.[7][10][11]
Conclusion
The use of sulfonated intermediates provides a robust and versatile strategy for the synthesis of unsymmetrical bis-azo dyes. The sulfonic acid group not only facilitates a controlled, stepwise synthesis but also imparts desirable properties such as water solubility and improved fastness to the final dye. The detailed protocols and characterization guidelines presented in this document offer a solid foundation for researchers and scientists to successfully synthesize and study this important class of compounds for various applications, from advanced materials to drug development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Significance of 1,3,6-Naphthalenetrisulfonic Acid in Azo Dye Production.
-
Thakuri, P., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 3(4), 101864. [Link]
-
Wang, M., Funabiki, K., & Matsui, M. (2003). Synthesis and properties of bis(hetaryl)azo dyes. Dyes and Pigments, 57(1), 77-86. [Link]
-
Krasnokutskaya, E. A., et al. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides in good yields includes a sequential diazotization-iodination of aromatic amines with KI, NaNO2, and p-TsOH in acetonitrile at room temperature. Synthesis, 2007(01), 81-84. [Link]
-
Omar, A. Z., et al. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7826. [Link]
-
Wikipedia. Azo coupling. [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
-
Thakuri, P., et al. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. iScience, 25(7), 104543. [Link]
-
Menzel, K., et al. (2024). Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates. Acta Histochemica, 126(3), 152154. [Link]
-
Wei, X., Ma, W., & Zhang, S. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Advances, 9(33), 18953-18960. [Link]
-
ResearchGate. Synthesis and properties of bis(hetaryl)azo dyes. [Link]
- Al-Rubaie, A. Z., & Mhessn, R. J. (2012). Synthesis and characterization of new azo dyes derivatives. National Journal of Chemistry, 47, 443-456.
- Kumar, V., et al. (2013). Synthesis and characterization of some novel bis-azo disperse dyes. Journal of Chemistry, 2013, 814232.
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole. [Link]
-
ResearchGate. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. [Link]
-
Science.gov. sulfonic acid dyes: Topics by Science.gov. [Link]
-
Thakuri, P., et al. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. iScience, 25(7), 104543. [Link]
-
ResearchGate. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. [Link]
-
ResearchGate. The coupling component used in the preparation of bis azo reactive dyes (D1–D8). [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
-
ResearchGate. Sulfonated azo dyes on the market. [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). Journal of Molecular Structure, 1262, 133032. [Link]
-
Al-Ayed, A. S. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega, 8(51), 48841–48853. [Link]
-
Omar, A. Z., et al. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7826. [Link]
-
Wikipedia. Azo coupling. [Link]
-
Omar, A. Z., et al. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7826. [Link]
-
ResearchGate. (PDF) Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of bis(hetaryl)azo dyes [organic-chemistry.org]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid in the Synthesis of Direct Dyes
Introduction: Strategic Importance of Diamino Phenylamine Sulfonic Acids in Direct Dye Synthesis
Direct dyes represent a significant class of colorants valued for their straightforward application to cellulosic fibers such as cotton, paper, and leather.[1][2] Their efficacy is rooted in their molecular structure, which typically incorporates features promoting water solubility and high affinity for the substrate. The compound Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (hereafter referred to as DAPS) is a quintessential intermediate in the synthesis of polyazo direct dyes.[3] Its structure is strategically designed for this purpose: it contains two primary aromatic amine groups (-NH₂) that can be converted into highly reactive diazonium salts, and a sulfonic acid group (-SO₃H) that imparts the necessary water solubility to the final dye molecule.
This guide provides an in-depth exploration of the chemical principles and practical laboratory protocols for utilizing DAPS in the preparation of direct dyes. We will elucidate the core reaction mechanisms, provide a detailed, step-by-step synthesis protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Core Mechanism: The Diazotization-Coupling Pathway
The synthesis of azo dyes from DAPS is a classic example of electrophilic aromatic substitution, executed through a two-stage diazotization-coupling reaction sequence.[4] This process is the cornerstone of azo dye chemistry, allowing for the creation of the chromophoric azo group (-N=N-) that is responsible for the dye's color.[5]
-
Bis-Diazotization: The journey from intermediate to dye begins with the simultaneous conversion of both primary amino groups on the DAPS molecule into diazonium salts. This reaction is conducted in the presence of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] It is imperative to maintain a low temperature (0-5°C) throughout this step, as diazonium salts are thermally unstable and can decompose, leading to side reactions and reduced yield.[4] The resulting bis-diazonium salt is a potent electrophile, primed for the subsequent coupling reaction.
-
Azo Coupling: The second stage involves the reaction of the bis-diazonium salt with a "coupling component." This component is an electron-rich aromatic compound, typically a phenol, naphthol, or another aromatic amine.[3] The diazonium salt attacks the activated ring of the coupling component, forming a stable azo bond. Because DAPS provides two diazonium groups, it can be coupled with two molecules of a coupling component (symmetrically) or with two different coupling components (asymmetrically) to build complex, multi-azo structures. This versatility allows for the synthesis of a wide spectrum of colors, particularly deep shades like blacks, browns, and navies.[7]
Experimental Protocol: Synthesis of a Bis-Azo Direct Dye from DAPS
This protocol details the laboratory-scale synthesis of a representative bis-azo direct dye using DAPS as the central diazo component and 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) as the coupling component. H-Acid is a common choice in direct dye synthesis, contributing to both color and water solubility.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated acids and sodium nitrite with care in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated and dry. All procedures should be performed in solution without attempting to isolate the diazonium intermediate.
Reagent and Materials Table
| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv.) | Quantity |
| DAPS | C₁₂H₁₃N₃O₃S | 279.31 | 1.0 | 2.79 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.1 | 1.45 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5.0 | ~5 mL |
| H-Acid | C₁₀H₉NO₇S₂ | 319.31 | 2.0 | 6.39 g |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | ~4 g |
| Sodium Chloride | NaCl | 58.44 | As needed | ~20 g |
| Deionized Water | H₂O | 18.02 | - | - |
| Ice | H₂O | 18.02 | - | - |
Part A: Bis-Diazotization of DAPS
-
Preparation of Amine Slurry: In a 250 mL beaker, create a slurry by combining 2.79 g (10 mmol) of DAPS with 50 mL of deionized water and 5 mL of concentrated hydrochloric acid.
-
Cooling: Place the beaker in an ice-salt bath and stir continuously with a magnetic stirrer until the temperature of the slurry drops to 0-5°C. This low temperature is critical for the stability of the diazonium salt to be formed.[6]
-
Nitrite Addition: Dissolve 1.45 g (21 mmol) of sodium nitrite in 10 mL of cold deionized water. Add this solution dropwise to the cold DAPS slurry over 20-30 minutes. Ensure the temperature does not rise above 5°C during the addition.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the nitrite addition is complete. The successful formation of the bis-diazonium salt is indicated by a clear, light-yellow solution.
-
Nitrite Check: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates excess nitrous acid, which is desired for complete diazotization. If the test is negative, add a small amount of additional sodium nitrite solution.
Part B: Azo Coupling with H-Acid
-
Preparation of Coupling Solution: In a separate 400 mL beaker, dissolve 6.39 g (20 mmol) of H-Acid and 2 g of sodium carbonate in 100 mL of deionized water. Cool this solution to 5-10°C in an ice bath. The sodium carbonate creates a slightly alkaline environment which activates the H-acid for coupling.
-
Coupling Reaction: Slowly add the cold bis-diazonium salt solution from Part A to the stirred H-Acid solution over 30-45 minutes. Maintain the temperature below 10°C.
-
pH Control and Observation: During the addition, the pH of the mixture should be maintained between 8 and 9 by adding small portions of sodium carbonate solution as needed. A deep color, often a dark red or violet, will develop immediately, indicating the formation of the azo linkage.[8]
-
Completion of Coupling: After the addition is complete, allow the mixture to stir in the ice bath for 2 hours to ensure the reaction goes to completion.
Part C: Isolation of the Direct Dye
-
Salting Out: To precipitate the synthesized dye, add approximately 20 g of sodium chloride (NaCl) in portions to the reaction mixture while stirring. The high salt concentration reduces the solubility of the large dye molecule, causing it to precipitate.[4]
-
Filtration: Collect the precipitated dye solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two 25 mL portions of a saturated NaCl solution to remove most inorganic impurities.
-
Drying: Transfer the dye paste to a watch glass and dry in an oven at 60-70°C until a constant weight is achieved. The final product is a dark-colored powder.
Visualization of Synthesis Workflow & Chemistry
The following diagrams illustrate the logical flow of the synthesis protocol and the underlying chemical transformations.
Caption: High-level workflow for direct dye synthesis.
Caption: Chemical reaction pathway for dye synthesis.
Conclusion and Field Insights
The utility of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (DAPS) as a precursor for direct dyes is a clear demonstration of targeted molecular design. Its bifunctional nature allows for the construction of large, conjugated systems essential for producing deep and varied colors. The sulfonic acid group is not merely a passive solubilizing agent; it also promotes the dye's affinity for cellulosic materials through hydrogen bonding and van der Waals forces, which is the defining characteristic of a "direct" dye.
For researchers in materials science and dye chemistry, mastering the diazotization and coupling reactions with intermediates like DAPS is fundamental. Precise control over stoichiometry, temperature, and pH are not merely procedural steps but are the determining factors for the final product's purity, yield, and coloristic properties.[4] The protocols outlined herein provide a robust framework for the synthesis and exploration of novel polyazo direct dyes based on this versatile and industrially significant intermediate.
References
- Smolecule. (2023-08-15). Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.
- World dye variety. (2012-08-06). Direct Black 19.
- Benchchem. (2025). Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid.
- Google Patents. (2014-12-31). CN104250454A - Preparation method of Direct Black 19.
- MDPI. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
- World dye variety. (2013-06-07). 2-Amino-5-(4-aminophenyl)benzenesulfonic acid.
- Organic Chemistry Portal. Diazotisation.
- ECHEMI. 6428-31-5, Direct Black 19 Formula.
- Google Patents. (1975-06-03). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
- PubChem. C.I. Direct Black 19.
- Google Patents. (1980-04-01). Direct black dye - US4255327A.
- PJSIR. (2006). Studies on the Laboratory Scale Synthesis of 4,4'-Diaminodiphenylurea and Preparation of Direct Dyes from the Compound.
- PMC - NIH. (2020-01-31). Classifications, properties, recent synthesis and applications of azo dyes.
- ResearchGate. (2019-10-28). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid.
- The Synthesis of Azo Dyes.
- ResearchGate. (2019-10-28). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid.
- ResearchGate. (2014-08-02). Synthesis and Application of Acid Dyes Based on 3-(4-Aminophenyl)-5-benzylidene-2-substituted phenyl-3, 5-dihydroimidazol-4-one.
- ResearchGate. (2018-12-17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
- TSI Journals. Synthesis, Characterization and Applications of Some New Reactive Dyes Based on 5,5'-Methylenebis (2-Aminobenzenesulfonic Acid).
- Google Patents. (2010-03-31). Environment-friendly direct dye - CN101684206A.
- Google Patents. (1988-11-30). EP0292825A2 - Reactive dyes.
- Google Patents. (2000-08-01). US6096889A - Process for making high performance dyes.
- Why 4-Aminoazobenzene is Key for Your Azo Dye Production.
- ResearchGate. (2025-08-07). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid.
- NIH. (2022-09-13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
- Semantic Scholar. (2014-08-02). Synthesis and Application of Acid Dyes Based on 3-(4-Aminophenyl)-5-benzylidene-2-substituted phenyl-3, 5-dihydroimidazol-4-one.
- IJARSET. (2023-04-01). 2277–4998 STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS.
Sources
- 1. US4255327A - Direct black dye - Google Patents [patents.google.com]
- 2. pjsir.org [pjsir.org]
- 3. Buy Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | 119-70-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. CN104250454A - Preparation method of Direct Black 19 - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to Azo Coupling Reactions with 4,4'-Diaminodiphenylamine-2-sulfonic Acid
Abstract
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedures for synthesizing azo dyes using 4,4'-diaminodiphenylamine-2-sulfonic acid. This key intermediate serves as a safer, effective alternative to benzidine, a known carcinogen, for producing a range of direct dyes.[1][2] This document details the underlying chemical principles, provides a robust step-by-step protocol for the synthesis of symmetrical bis-azo dyes, outlines critical reaction parameters, and offers troubleshooting insights. The focus is on explaining the causality behind experimental choices to ensure procedural success and safety.
Introduction: The Significance of 4,4'-Diaminodiphenylamine-2-sulfonic Acid
Azo dyes represent the largest and most important class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-).[3] Their synthesis is a cornerstone of industrial chemistry, with applications ranging from textiles and printing to biomedical imaging. The core synthesis involves a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a nucleophilic partner.[1][3]
Historically, benzidine was a common diamine used for producing bis-azo dyes. However, due to its carcinogenicity, the chemical industry has shifted towards safer alternatives.[2] 4,4'-diaminodiphenylamine-2-sulfonic acid has emerged as a vital replacement, offering a non-carcinogenic backbone for creating a wide spectrum of dyes.[4] The presence of two primary amine groups allows for a "tetrazotization" (or bis-diazotization) reaction, enabling the formation of symmetrical or asymmetrical bis-azo dyes with complex chromophoric systems. Furthermore, the sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, a critical property for most dyeing applications.[1]
The Chemistry: A Mechanistic Overview
The synthesis is a sequential reaction that hinges on precise control of temperature and pH. Understanding the mechanism is key to troubleshooting and optimizing the procedure.
Stage 1: Tetrazotization (Bis-Diazotization) The process begins with the conversion of the two primary amino groups (-NH₂) on the 4,4'-diaminodiphenylamine-2-sulfonic acid into highly reactive bis-diazonium salt groups (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5][6]
The reaction proceeds via the formation of the nitrosonium ion (NO⁺), a powerful electrophile, which is attacked by the nitrogen of the amino group.[6][7] Subsequent proton transfers and the elimination of two water molecules yield the diazonium ion.[6]
Causality Check: Why is a low temperature (0-5 °C) essential? Diazonium salts are thermally unstable.[8] Above 10 °C, they readily decompose, losing N₂ gas and forming undesired phenol byproducts, which severely reduces the yield of the target dye.[9][10]
Stage 2: Azo Coupling The resulting bis-diazonium salt is a weak electrophile. It will react with an electron-rich coupling component, such as a phenol, naphthol, or aromatic amine, in an electrophilic aromatic substitution reaction.[3][8]
Causality Check: Why is pH control critical during coupling? The reactivity of the coupling component is highly pH-dependent.
-
For phenols and naphthols (e.g., H-acid): A mildly alkaline pH (8-10) is required.[10] This deprotonates the hydroxyl group to form a much more strongly activating phenoxide ion (-O⁻), making the aromatic ring sufficiently electron-rich to react with the weak diazonium electrophile.
-
For aromatic amines: A mildly acidic pH (4-7) is used.[10] This ensures that there is a sufficient concentration of the free amine (which is the reactive nucleophile), without protonating it to the deactivating ammonium salt (-NH₃⁺).
Experimental Protocol: Synthesis of a Symmetrical Bis-Azo Dye
This protocol details the tetrazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid and its subsequent coupling with H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), a common coupling component.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (0.01 mol scale) | Molar Equivalents |
| 4,4'-Diaminodiphenylamine-2-sulfonic acid | 293.33 | 2.93 g | 1.0 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~5 mL | ~6.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.45 g | 2.1 |
| H-acid (85% purity) | 319.30 (as free acid) | ~7.5 g | 2.0 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | As required | - |
| Sodium Chloride (NaCl) | 58.44 | As required | - |
| Distilled Water | 18.02 | As required | - |
| Ice | - | As required | - |
Step-by-Step Methodology
Part A: Tetrazotization of the Diamine [1]
-
Suspension: In a 250 mL beaker, create a paste of 4,4'-diaminodiphenylamine-2-sulfonic acid (2.93 g, 0.01 mol) with ~50 mL of distilled water.
-
Acidification: While stirring, add concentrated hydrochloric acid (~5 mL) to the paste. The amine will dissolve as its hydrochloride salt. Stir for 15-20 minutes to ensure complete protonation.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. The hydrochloride salt may precipitate, which is acceptable.
-
Nitrite Addition: In a separate small beaker, dissolve sodium nitrite (1.45 g, ~0.021 mol) in ~10 mL of cold distilled water. Add this solution dropwise to the cold, stirred amine salt suspension over 15-20 minutes. Crucial: Use a thermometer to monitor the temperature and ensure it does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The result is a cold suspension of the tetrazo (bis-diazonium) salt. It is essential to use this suspension promptly in the next step.[9]
Part B: Preparation of the Coupling Component Solution [1]
-
Dissolution: In a 500 mL beaker, dissolve the H-acid (~7.5 g, 0.02 mol) in ~100 mL of distilled water.
-
Alkalinization: Add a 10% sodium carbonate solution portion-wise while stirring until the H-acid is fully dissolved and the solution is alkaline (pH 8-10, check with pH paper). This converts H-acid to its more reactive sodium salt.
-
Cooling: Cool this solution to 0-5 °C in an ice-salt bath.
Part C: The Azo Coupling Reaction [1]
-
Addition: Slowly add the cold tetrazotized solution from Part A to the cold, vigorously stirred H-acid solution from Part B over 30-45 minutes.
-
pH Maintenance: During the addition, the pH of the coupling mixture will decrease due to the acidic nature of the diazonium salt solution. Continuously monitor the pH and maintain it between 8 and 10 by adding small portions of 10% sodium carbonate solution as needed.
-
Reaction Monitoring: A deep color (typically blue or violet) will develop as the bis-azo dye forms.
-
Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours to ensure the coupling reaction goes to completion.
Part D: Isolation and Purification of the Dye [1]
-
Salting Out: Precipitate the dye from the solution by gradually adding solid sodium chloride (NaCl) with stirring until the dye is no longer soluble. This process, known as "salting out," is a common method for isolating water-soluble organic molecules.
-
Filtration: Collect the precipitated solid dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove inorganic impurities.
-
Drying: Press the solid well to remove excess liquid and then dry it in a vacuum oven at 60-70 °C to a constant weight.
Troubleshooting and Critical Parameters
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Decomposition of diazonium salt: Temperature exceeded 10 °C during diazotization or coupling.[10] 2. Incomplete diazotization: Insufficient NaNO₂ or acid. 3. Incorrect pH for coupling: pH was not maintained in the optimal range (8-10 for H-acid). | 1. Ensure rigorous temperature control using an ice-salt bath. 2. Verify molar ratios of reagents. Use a slight excess of NaNO₂. Confirm excess nitrous acid with starch-iodide paper after diazotization.[11] 3. Monitor and adjust pH frequently during the coupling addition. |
| Incorrect Color | 1. Side reactions: High temperatures can lead to phenol formation. 2. Incorrect coupling position: pH can influence where the diazonium salt couples on certain molecules. 3. Impure starting materials. | 1. Strictly maintain low temperatures. 2. Ensure precise pH control. 3. Use reagents of high purity. Recrystallize starting materials if necessary. |
| Product is Tarry/Oily | 1. Incomplete reaction. 2. Presence of impurities. | 1. Increase stirring time for the coupling reaction. 2. Ensure thorough washing of the product after filtration. Consider redissolving the product and re-precipitating. |
Safety and Handling
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.
-
Reagent Handling: Handle concentrated hydrochloric acid in a fume hood. Aromatic amines and their derivatives should be handled with care to avoid inhalation and skin contact.[9] Azo dyes are considered mildly toxic and should not be ingested or inhaled.[9]
-
Diazonium Salts: While used in solution, isolated diazonium salts can be explosive when dry.[8] Do not attempt to isolate the intermediate diazonium salt from the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace at My University: Synthesis of Symmetrical Azo Dyes from 4,4'-Diamino— Diphenylamine-2—Sulphonic Acid [repository.pastic.gov.pk]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. mdpi.com [mdpi.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. webassign.net [webassign.net]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid in Pharmaceutical Synthesis
Introduction: Unveiling the Pharmaceutical Potential of a Versatile Scaffold
5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, a molecule with the CAS Number 119-70-0, is a multifaceted organic intermediate.[1] While its predominant industrial application lies in the synthesis of azo dyes, a deeper analysis of its structure reveals a significant, yet largely untapped, potential for pharmaceutical development.[2][3] This compound, also known by synonyms such as 4,4'-Diaminodiphenylamine-2'-sulfonic acid, possesses a unique combination of reactive functional groups: two primary aromatic amines and a sulfonic acid moiety.[1][4] This trifecta of functionalities makes it an exemplary scaffold for the synthesis of diverse molecular architectures, particularly sulfonamides and heterocyclic systems, which are cornerstones of modern medicinal chemistry.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in pharmaceutical synthesis. We will delve into its chemical properties, explore its utility as a building block for pharmacologically active compounds, and provide detailed protocols for key synthetic transformations. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.
Physicochemical Properties and Structural Features
A foundational understanding of the physicochemical properties of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 119-70-0 | [1] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [4] |
| Molecular Weight | 279.32 g/mol | [4] |
| Appearance | Purple solid | [4] |
| IUPAC Name | 5-amino-2-(4-aminoanilino)benzenesulfonic acid | [4] |
| Synonyms | 4,4'-Diaminodiphenylamine-2'-sulfonic acid, 6-(p-Aminoanilino)metanilic acid | [4] |
The molecule's structure, characterized by a diphenylamine core with amino and sulfonic acid substituents, offers multiple avenues for chemical modification. The two primary amine groups exhibit different reactivities, allowing for selective functionalization. The sulfonic acid group imparts water solubility and can act as a handle for further derivatization or as a key pharmacophoric element.
Core Pharmaceutical Applications: A Scaffold for Diversity
The true potential of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in drug discovery lies in its ability to serve as a versatile starting material for the synthesis of compound libraries with diverse pharmacological activities.
Synthesis of Novel Sulfonamide Derivatives
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, and hypoglycemic agents.[5][6][7] The presence of two primary amine groups in our title compound allows for the synthesis of mono- or di-sulfonamide derivatives.
Diagram 1: General Synthetic Route to Sulfonamide Derivatives
Caption: Synthetic pathway to mono- and di-sulfonamide derivatives.
Protocol 1: General Procedure for the Synthesis of a Mono-Sulfonamide Derivative
This protocol outlines a general method for the selective acylation of one of the amino groups. The differential reactivity of the two amines may allow for regioselectivity under carefully controlled conditions.
Materials:
-
5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
-
Substituted sulfonyl chloride (R-SO₂Cl)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in a minimal amount of a suitable solvent mixture (e.g., DCM and a co-solvent if needed for solubility).
-
Addition of Base: Add 1.1 equivalents of pyridine to the solution and stir at room temperature.
-
Acylation: Slowly add a solution of 1 equivalent of the desired sulfonyl chloride in DCM to the reaction mixture at 0 °C. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding 1 M HCl.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to isolate the desired mono-sulfonamide derivative.
Rationale: The use of a slight excess of base is crucial to neutralize the HCl generated during the reaction. Performing the addition of the sulfonyl chloride at low temperature helps to control the exothermicity of the reaction and can improve selectivity.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in pharmaceutical sciences, forming the core structure of a vast number of drugs.[8][9][10] The diamino functionality of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid makes it an excellent precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused ring systems with potential biological activity.
Diagram 2: Exemplary Synthesis of a Benzimidazole Derivative
Caption: Pathway to benzimidazole derivatives.
Protocol 2: General Procedure for the Synthesis of a Benzimidazole Derivative
This protocol describes a general method for the condensation of a diamine with a carboxylic acid to form a benzimidazole ring system.
Materials:
-
5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
-
A suitable carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
-
Ice-water
-
Sodium bicarbonate solution
Procedure:
-
Mixing Reagents: In a reaction vessel, thoroughly mix 1 equivalent of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid and 1.1 equivalents of the desired carboxylic acid.
-
Addition of Condensing Agent: Add polyphosphoric acid (or Eaton's reagent) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture to a temperature typically between 120-160 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
Quenching and Precipitation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography to obtain the pure benzimidazole derivative.
Rationale: Polyphosphoric acid acts as both a solvent and a dehydrating agent, facilitating the cyclization reaction. The highly viscous nature of PPA necessitates careful temperature control and efficient stirring.
Potential Pharmacological Relevance
While direct evidence of the title compound's use in marketed drugs is scarce, the classes of compounds derivable from it have well-established pharmacological activities.
-
Antiviral Agents: The synthesis of novel benzenesulfonamide derivatives has been a fruitful area for the discovery of antiviral agents, including inhibitors of influenza virus and HIV.[4][11][12] The scaffold of our title compound provides a platform for creating new chemical entities with potential antiviral properties.
-
Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs, and their derivatives continue to be explored for new antimicrobial therapies.[13][14] The incorporation of the 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid core into new sulfonamide structures could lead to compounds with novel mechanisms of action or improved activity against resistant bacterial strains.
-
Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature heterocyclic cores.[1][3][15] The potential to synthesize a variety of heterocyclic systems from the title compound makes it a valuable starting point for the development of new kinase inhibitors.
Conclusion and Future Outlook
5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid represents a promising, yet underutilized, scaffold in pharmaceutical synthesis. Its rich functionality provides a foundation for the creation of diverse libraries of sulfonamides and heterocyclic compounds, which are classes of molecules with proven therapeutic relevance. The protocols outlined in this document provide a starting point for researchers to explore the synthetic utility of this compound. Further investigation into the selective functionalization of its amino groups and the development of novel cyclization strategies will undoubtedly unlock its full potential in the quest for new and effective therapeutic agents.
References
- 1. EP1601357A4 - HETEROCYCLIC KINASE INHIBITORS: METHODS OF USE AND SYNTHESIS - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. frontiersrj.com [frontiersrj.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some heterocycles of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 11. Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patents.justia.com [patents.justia.com]
Application Notes & Protocols: Development and Evaluation of Diarylamine Sulfonic Acids as Novel Corrosion Inhibitors
Abstract: This document provides a comprehensive technical guide for the development, characterization, and performance evaluation of diarylamine sulfonic acids as a promising class of corrosion inhibitors. Intended for researchers in materials science, chemistry, and engineering, these notes detail the underlying scientific principles, theoretical modeling, and rigorous experimental protocols required to validate inhibitor efficacy. We move from synthesis and characterization to in-depth electrochemical analysis and surface morphology studies, offering a complete workflow for identifying and optimizing novel anti-corrosion agents.
Introduction: The Rationale for Diarylamine Sulfonic Acids
Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries.[1] The use of organic corrosion inhibitors, which adsorb onto the metal surface to form a protective barrier, is one of the most effective and practical methods of mitigation.[2][3]
The molecular architecture of an ideal inhibitor often includes heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electron systems (like aromatic rings), which serve as active centers for adsorption onto the metal surface.[4][5] Diarylamine sulfonic acids are a particularly compelling class of compounds for this purpose. Their structure inherently combines:
-
Two aromatic rings: Providing a large surface area and delocalized π-electrons for effective interaction with vacant d-orbitals of metals like iron.
-
A secondary amine group (-NH-): The nitrogen atom's lone pair of electrons acts as a potent adsorption site.
-
A sulfonic acid group (-SO₃H): The sulfur and oxygen atoms offer additional coordination sites, enhancing the molecule's ability to bind strongly to the metal surface. This group also improves solubility in aqueous corrosive media.
This guide outlines the complete developmental pathway, from the synthesis of a model compound to its comprehensive evaluation as a corrosion inhibitor in an acidic environment, a common industrial challenge.
Part 1: Synthesis and Characterization Protocol
The development of any new inhibitor begins with its chemical synthesis and structural verification. Here, we propose a two-step synthetic route for a representative molecule, 4-(phenylamino)benzenesulfonic acid, and outline the necessary characterization techniques.
Protocol 1.1: Synthesis of 4-(phenylamino)benzenesulfonic acid
This protocol first involves the synthesis of the diarylamine backbone via a C-N cross-coupling reaction, followed by sulfonation.
Step 1: Synthesis of Diphenylamine (Diarylamine Intermediate) This step utilizes a modified Buchwald-Hartwig amination, a common method for forming C-N bonds.[6]
-
Reaction Setup: In a nitrogen-purged glovebox, add aniline (1.0 mmol), bromobenzene (1.2 mmol), a palladium catalyst like Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol) to a flask containing anhydrous toluene (5 mL).
-
Reaction Execution: Seal the flask and heat the mixture at 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure diphenylamine.[7]
Step 2: Sulfonation of Diphenylamine This step introduces the sulfonic acid group onto the aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the synthesized diphenylamine (1.0 mmol).
-
Sulfonating Agent Addition: Cool the flask in an ice bath (0-5°C). Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 mmol) dropwise while stirring. Caution: This reaction is exothermic.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. The product, 4-(phenylamino)benzenesulfonic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water to remove excess acid, and then recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified product.
Workflow for Synthesis
Caption: Synthetic route for a model diarylamine sulfonic acid inhibitor.
Protocol 1.2: Structural Characterization
Confirm the identity and purity of the synthesized compound using standard spectroscopic methods:
-
FTIR Spectroscopy: To identify functional groups like N-H (amine), S=O (sulfonic acid), and aromatic C-H bonds.
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the successful formation of the desired structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming its elemental composition.
Part 2: Theoretical Framework and Corrosion Inhibition Mechanism
Before experimental testing, computational chemistry provides powerful insights into the potential effectiveness of an inhibitor and its mechanism of action. Density Functional Theory (DFT) is a key tool for this purpose.[4]
Mechanism of Action
Diarylamine sulfonic acids are expected to function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8] The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[3]
This adsorption can occur through:
-
Physisorption: Electrostatic interactions between charged inhibitor molecules and the charged metal surface.
-
Chemisorption: Covalent bond formation through the sharing of electrons between the heteroatoms (N, S, O) or π-systems of the inhibitor and the vacant d-orbitals of the metal atoms.[5]
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Protocol 2.1: Quantum Chemical Calculations (DFT)
-
Software: Use computational chemistry software such as Gaussian or ORCA.
-
Methodology: Optimize the geometry of the diarylamine sulfonic acid molecule using DFT at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).[9]
-
Parameter Calculation: From the optimized structure, calculate key quantum chemical parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation to the metal surface, enhancing adsorption.[4]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity of the molecule, which often correlates with higher inhibition efficiency.
-
Mulliken Charges: Calculate the charges on individual atoms (especially N, S, and O) to identify the most likely sites for chemical adsorption.
-
Part 3: Experimental Performance Evaluation
Rigorous experimental testing is essential to quantify the inhibitor's effectiveness. The following protocols describe standard and reliable methods for this evaluation.
General Setup
-
Metal Specimen: Carbon steel coupons (e.g., X60 or 1037 steel) are commonly used.[1][8]
-
Corrosive Medium: A 1 M HCl or 0.5 M H₂SO₄ solution is a standard aggressive medium for testing.[8][10]
-
Inhibitor Solutions: Prepare the corrosive medium containing various concentrations of the synthesized diarylamine sulfonic acid (e.g., 50, 100, 200, 500 ppm).
Protocol 3.1: Gravimetric (Weight Loss) Method
This method provides a direct measure of corrosion rate.
-
Preparation: Polish carbon steel coupons with successive grades of silicon carbide paper, degrease with acetone, rinse with deionized water, and dry.[2] Accurately weigh each coupon (W_initial).
-
Immersion: Immerse the prepared coupons in the corrosive solutions (blank and inhibitor-containing) for a fixed period (e.g., 24 hours) at a constant temperature.[2]
-
Cleaning: After immersion, remove the coupons, clean them with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse, dry, and re-weigh them (W_final).
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the uninhibited solution and CR_inh is the rate in the inhibited solution.
-
Protocol 3.2: Electrochemical Measurements
Electrochemical tests provide rapid and detailed information about the corrosion kinetics and inhibition mechanism.[1] A standard three-electrode cell is used, containing the steel coupon as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).
A. Potentiodynamic Polarization (PDP) This technique determines the effect of the inhibitor on both anodic and cathodic reactions.
-
Stabilization: Immerse the WE in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting potential vs. log(current density). Use Tafel extrapolation to determine the corrosion potential (E_corr) and corrosion current density (I_corr). A lower I_corr value indicates better corrosion protection.[1]
-
Calculation:
-
%IE = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100
-
B. Electrochemical Impedance Spectroscopy (EIS) EIS provides information about the resistance of the protective film and the charge transfer process at the metal-solution interface.
-
Stabilization: Stabilize the WE at its OCP as in the PDP measurement.
-
Impedance Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value signifies greater resistance to corrosion.[8]
-
Calculation:
-
%IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Protocol 3.3: Surface Analysis (SEM)
Scanning Electron Microscopy (SEM) visually confirms the formation of a protective layer.
-
Sample Preparation: After the immersion test (Protocol 3.1), gently rinse the coupons from both the blank and the highest concentration inhibitor solution with deionized water and dry them.
-
Imaging: Analyze the surface morphology of the coupons using an SEM.
-
Interpretation: Compare the images. The coupon from the blank solution will show significant pitting and damage, while the coupon from the inhibited solution should display a much smoother surface, indicating the presence of a protective inhibitor film.[8]
Part 4: Data Presentation and Workflow Summary
Table 1: Sample Electrochemical Data Summary
| Inhibitor Conc. (ppm) | I_corr (µA/cm²) (from PDP) | R_ct (Ω·cm²) (from EIS) | %IE (from PDP) | %IE (from EIS) |
| 0 (Blank) | 1050 | 50 | - | - |
| 50 | 210 | 245 | 80.0 | 79.6 |
| 100 | 115 | 480 | 89.0 | 89.6 |
| 200 | 63 | 950 | 94.0 | 94.7 |
| 500 | 45 | 1210 | 95.7 | 95.9 |
Note: Data are hypothetical but representative of a high-efficiency inhibitor.
Overall Experimental Workflow
Caption: Comprehensive workflow for inhibitor development and testing.
Conclusion
The development of diarylamine sulfonic acids as corrosion inhibitors represents a scientifically grounded approach to materials protection. By integrating rational molecular design, chemical synthesis, theoretical modeling, and robust experimental validation, researchers can effectively identify and optimize these compounds. The protocols and notes provided herein offer a start-to-finish framework for executing this process with scientific rigor and integrity, paving the way for the creation of next-generation, high-efficiency corrosion inhibitors.
References
- [No Source Found]
-
Title: Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. Source: RSC Advances. URL: [Link]
-
Title: Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. Source: Molecules. URL: [Link]
-
Title: Quantum chemical studies on the corrosion inhibition of some sulphonamides on mild steel in acidic medium. Source: ResearchGate. URL: [Link]
-
Title: Quantum chemical studies on the some inorganic corrosion inhibitors. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Source: ACS Publications. URL: [Link]
-
Title: Electrochemical and quantum chemical studies of some sulphur-containing organic compounds as inhibitors for the acid corrosion of mild steel. Source: ResearchGate. URL: [Link]
-
Title: Investigation on the Mechanism of Corrosion Inhibitors by Contact Angle and Surface Tension. Source: ResearchGate. URL: [Link]
-
Title: THE USE OF SULFANILAMIDE AS CORROSION INHIBITOR FOR MILD STEEL PROTECTION. Source: ResearchGate. URL: [Link]
-
Title: Electrochemical and Theoretical Study of Corrosion Inhibition on X60 Steel in H2SO4 Solution by Omeprazole. Source: International Journal of Electrochemical Science. URL: [Link]
- [No Source Found]
-
Title: Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. Source: Molecules. URL: [Link]
- [No Source Found]
- [No Source Found]
-
Title: Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Source: Organic Letters. URL: [Link]
-
Title: Investigation of imidazole derivatives as corrosion inhibitors of copper in sulfuric acid: Combination of experimental and theoretical researches. Source: ResearchGate. URL: [Link]
-
Title: basic principles of corrosion. Source: TECMOS. URL: [Link]
- [No Source Found]
-
Title: Synthesis and Application of Poly Ionic Liquid-Based on 2- Acrylamido-2-methyl Propane Sulfonic Acid as Corrosion Protective Film of Steel. Source: ResearchGate. URL: [Link]
-
Title: Electrochemical and quantum chemical evaluation of new bis(coumarins) derivatives as corrosion inhibitors for carbon steel corrosion in 0.5 M H 2 SO 4. Source: ResearchGate. URL: [Link]
- [No Source Found]
-
Title: Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media. Source: Al-Nahrain Journal of Science. URL: [Link]
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media | Al-Nahrain Journal of Science [anjs.edu.iq]
Application Notes and Protocols for the Quantification of 4,4'-Diaminodiphenylamine-2-sulfonic Acid
Introduction: The Analytical Imperative for 4,4'-Diaminodiphenylamine-2-sulfonic Acid (DADAS)
4,4'-Diaminodiphenylamine-2-sulfonic acid (DADAS), with the CAS Number 119-70-0, is a pivotal intermediate in the synthesis of a variety of azo dyes and optical brightening agents.[1][2] Its chemical structure, characterized by two primary aromatic amine groups and a sulfonic acid moiety, dictates its reactivity and utility in the colorant industry.[3][4] The purity and concentration of DADAS are critical parameters that directly influence the quality, yield, and safety profile of the final products. Therefore, robust and validated analytical methods for the precise quantification of DADAS are indispensable for quality control in manufacturing processes and for regulatory compliance.
This comprehensive guide provides detailed protocols for three distinct analytical methodologies for the quantification of DADAS: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Titrimetry. The selection of a specific method will depend on the analytical requirements, such as sensitivity, selectivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of DADAS, offering high resolution and sensitivity. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For aromatic sulfonic acids like DADAS, a C18 column is a common choice, and the mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5][6]
Rationale for Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which allows for the retention of the aromatic rings of DADAS. The mobile phase composition, particularly the pH and the organic modifier concentration, is critical for achieving optimal separation from potential impurities. A slightly acidic mobile phase helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of the method.[6][7]
Experimental Protocol: RP-HPLC Method for DADAS Quantification
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for DADAS)
-
Injection Volume: 10 µL
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
DADAS reference standard
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DADAS reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 A:B) to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample containing DADAS and dissolve it in the initial mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the DADAS standard against its concentration. Determine the concentration of DADAS in the sample by interpolating its peak area on the calibration curve.
Method Validation
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Range | Typically 80-120% of the test concentration |
| Accuracy | 98-102% recovery |
| Precision (RSD) | Repeatability < 1.0%, Intermediate Precision < 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | The peak for DADAS should be well-resolved from any impurities or excipients. |
Experimental Workflow: HPLC Analysis
Caption: Workflow for DADAS quantification by HPLC.
UV-Visible Spectrophotometry: A Colorimetric Approach
UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of DADAS. Since DADAS itself has a chromophore, direct spectrophotometry is possible. However, for enhanced selectivity and sensitivity, a derivatization reaction can be employed to form a colored product with a distinct wavelength of maximum absorbance (λmax). The primary aromatic amine groups in DADAS can undergo diazotization followed by coupling with a suitable chromogenic reagent to produce a stable azo dye.[9][10]
Principle of the Method
This method is based on the diazotization of the primary aromatic amine groups of DADAS with nitrous acid (generated in situ from sodium nitrite and an acid) in a cold environment. The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA), in an alkaline medium to form a highly colored and stable azo dye. The absorbance of this colored solution is measured at its λmax, and the concentration of DADAS is determined from a calibration curve.
Experimental Protocol: Spectrophotometric Quantification of DADAS
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
Reagents:
-
Hydrochloric acid (1 M)
-
Sodium nitrite solution (0.1% w/v, freshly prepared)
-
Sulphamic acid solution (0.5% w/v)
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) solution (0.1% w/v)
-
Sodium hydroxide (1 M)
-
DADAS reference standard
Procedure:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DADAS reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Calibration Standards: Pipette aliquots of the standard stock solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) into a series of 10 mL volumetric flasks.
-
Diazotization: To each flask, add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution. Mix well and allow to stand for 5 minutes in an ice bath.
-
Removal of Excess Nitrite: Add 1 mL of 0.5% sulphamic acid solution to each flask and shake.
-
Coupling Reaction: After 2 minutes, add 1 mL of 0.1% NEDA solution to each flask and mix.
-
Color Development: Make up the volume to 10 mL with distilled water and allow the color to develop for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance of each solution at the λmax (to be determined experimentally, typically in the range of 540-560 nm) against a reagent blank.
-
Sample Analysis: Prepare the sample solution in a similar manner to fall within the calibration range and measure its absorbance.
-
Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of DADAS in the sample.
Method Validation
Similar to the HPLC method, the spectrophotometric method requires validation for parameters like linearity, accuracy, precision, LOD, and LOQ.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.995 |
| Accuracy | 95-105% recovery |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | Based on visual evaluation or signal-to-noise ratio |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve |
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for DADAS quantification by UV-Vis Spectrophotometry.
Titrimetry: A Classical Quantitative Method
Titrimetry provides a cost-effective and straightforward method for the assay of DADAS, particularly for bulk drug analysis where high concentrations are expected. The method can be based on the basic properties of the amino groups or the acidic nature of the sulfonic acid group. A non-aqueous acid-base titration is often preferred for organic compounds with weak acidic or basic properties.[11][12]
Principle of the Method
This protocol describes a non-aqueous acid-base titration where the two primary amino groups of DADAS are titrated with a strong acid, perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint can be detected potentiometrically or by using a visual indicator such as crystal violet.[13]
Experimental Protocol: Titrimetric Assay of DADAS
Instrumentation:
-
Potentiometer with a suitable electrode system (e.g., glass and calomel electrodes) or a burette for visual titration.
-
Magnetic stirrer.
Reagents:
-
Perchloric acid (0.1 N in glacial acetic acid)
-
Glacial acetic acid
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
DADAS sample
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Standardize the perchloric acid solution against a primary standard like potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh about 250 mg of the DADAS sample and dissolve it in 50 mL of glacial acetic acid.
-
Titration (Potentiometric):
-
Immerse the electrodes in the sample solution and start stirring.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential readings after each addition of the titrant.
-
Determine the endpoint from the inflection point of the titration curve.
-
-
Titration (Visual Indicator):
-
Add 2-3 drops of crystal violet indicator to the sample solution.
-
Titrate with the standardized 0.1 N perchloric acid until the color changes from violet to blue-green.
-
-
Calculation: Calculate the percentage purity of DADAS using the following formula: % Purity = (V x N x E) / W x 100 Where:
-
V = Volume of perchloric acid consumed (mL)
-
N = Normality of perchloric acid
-
E = Equivalent weight of DADAS (Molecular Weight / 2, since there are two titratable amino groups)
-
W = Weight of the sample (mg)
-
Method Validation
For a titrimetric assay, the key validation parameters are accuracy, precision, and specificity.
| Parameter | Acceptance Criteria |
| Accuracy | 99-101% recovery |
| Precision (RSD) | < 1.0% |
| Specificity | The method should be able to distinguish DADAS from other acidic or basic impurities that might be present. |
Logical Relationship: Titration Principle
Caption: Principle of non-aqueous titrimetry for DADAS.
Conclusion
The choice of an analytical method for the quantification of 4,4'-diaminodiphenylamine-2-sulfonic acid should be guided by the specific requirements of the analysis. HPLC offers the highest degree of selectivity and sensitivity, making it ideal for impurity profiling and trace analysis. UV-Visible spectrophotometry provides a good balance of simplicity, sensitivity, and cost-effectiveness for routine quality control. Titrimetry is a robust and economical method for the assay of bulk DADAS. Each method, when properly validated, can provide accurate and reliable data to ensure the quality and consistency of this important industrial chemical.
References
-
ChemBK. 4,4'-DIAMINODIPHENYLAMINE-2-SULFONIC ACID. (2024-04-09). [Link]
-
PubChem. 4,4'-Diaminodiphenylamine sulfate. [Link]
-
Chemical-Suppliers. 4,4'-Diaminodiphenylamine-2-sulfonic acid. [Link]
-
SIELC Technologies. 4,4'-Diamino-2,2'-stilbenedisulfonic acid. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). [Link]
- Google Patents. Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
RJPBCS. Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. [Link]
-
Routledge. Handbook of Analytical Validation. [Link]
-
EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
ResearchGate. DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a,... [Link]
-
rk synthesis ltd. 01.04.2022 Product : 4ADPSA Chemical Name : 4-Amino Diphenylamine-2-Sulfonic A. [Link]
-
PubMed. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. (2024-07-14). [Link]
-
PubMed. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminodiphenylamine-2-sulfonic Acid in Modern Dye Manufacturing. [Link]
-
DSpace at My University. Synthesis of Symmetrical Azo Dyes from 4,4'-Diamino— Diphenylamine-2—Sulphonic Acid. [Link]
-
MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Titration of Unknown Acid & Sulfamic Acid. [Link]
-
Spectrophotometric Determination of Sulphadiazine Using 2,4 –dinitrophenylhydrazine as Coupling Reagent. (2024-12-13). [Link]
- Google Patents. Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'.
-
PMC - NIH. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. [Link]
-
CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. [Link]
-
Wikipedia. Sulfamic acid. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). [Link]
-
PubMed. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine. [Link]
-
PubMed. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. [Link]
-
PubMed. Conductimetric titrimetry for assay of selected antibiotics in non-aqueous media. [Link]
-
Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]
-
PubChem. 4,4'-Diaminodiphenylamine sulfate. [Link]
-
MDPI. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020-04-03). [Link]
-
ResearchGate. Separation and characterization of the impurities in 3,3-diamino-4,4-azoxyfurazan by ultrahigh-performance liquid chromatography combined with Q‑orbitrap mass spectrometry. (2025-11-11). [Link]
-
ResearchGate. HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. [Link]
-
Semantic Scholar. Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations. [Link]
-
PubMed. HPLC determination of carnitine and acylcarnitines in human plasma by means of fluorescence labeling using 2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole. [Link]
-
PubMed. Spectophotometric methods for determination of cefdinir in pharmaceutical formulations via derivatization with 1,2-naphthoquinone-4-sulfonate and 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole. [Link]
-
ResearchGate. The use of HPLC identification and quantification of isoflavones content in samples obtained in pharmacies. [Link]
Sources
- 1. Study of quantitative structure-mobility relationship of carboxylic and sulphonic acids in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 7. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. princeton.edu [princeton.edu]
- 12. Conductimetric titrimetry for assay of selected antibiotics in non-aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for Aromatic Sulfonic Acids: A Guide to Achieving Robust and Reproducible Separations
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. Their prevalence in pharmaceuticals as counter-ions, in industrial applications as dyes and detergents, and as process intermediates necessitates robust analytical methods for their separation and quantification.[1][2][3] However, their inherent chemical properties—strong acidity and high polarity—present significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This application note provides a comprehensive guide to developing effective HPLC methods for aromatic sulfonic acids, moving from foundational chromatographic theory to detailed, actionable protocols. We will explore the causality behind selecting appropriate stationary phases and mobile phase conditions, with a focus on Ion-Pair Chromatography (IPC) and the increasingly powerful Mixed-Mode Chromatography (MMC).
The Chromatographic Challenge of Aromatic Sulfonic Acids
The primary difficulty in analyzing aromatic sulfonic acids lies in their pKa values, which are typically less than 2. This means they exist as highly polar anions across the entire practical pH range of silica-based HPLC columns. In standard RP-HPLC, which relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18), these charged, polar molecules exhibit little to no retention, often eluting in or near the column's void volume.[1][4] Furthermore, secondary interactions with residual silanols on the silica surface can lead to poor peak shapes, such as significant tailing.[3]
To overcome these issues, the chromatographic system must be modified to introduce an alternative retention mechanism. The two most effective strategies are creating an ionic interaction surface on a reversed-phase column (Ion-Pair Chromatography) or using a stationary phase with built-in ion-exchange capabilities (Mixed-Mode Chromatography).
Strategic Approaches to Separation
Ion-Pair Chromatography (IPC)
IPC is a widely used technique that enhances the retention of ionic compounds on reversed-phase columns. It involves the addition of an ion-pairing (IP) reagent to the mobile phase.[5]
-
Mechanism of Action: For anionic analytes like sulfonic acids, a cationic IP reagent with a hydrophobic alkyl tail, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[6][7] The hydrophobic tail of the IP reagent adsorbs onto the non-polar stationary phase, effectively creating an in-situ anion-exchange surface. The negatively charged sulfonic acid analytes are then retained through electrostatic attraction to the positively charged heads of the immobilized IP reagent.[5][8] Retention can be finely tuned by adjusting the concentration and hydrophobicity of the IP reagent.
-
Causality in Practice: The choice of the IP reagent is critical. A longer alkyl chain (e.g., tetrabutylammonium vs. tetrapropylammonium) will lead to stronger adsorption to the stationary phase and generally increased analyte retention.[7] The concentration of the IP reagent also directly influences retention; increasing it typically enhances retention up to a saturation point.
-
Limitations: The primary drawback of IPC is its incompatibility with mass spectrometry (MS). The commonly used quaternary ammonium salts are non-volatile and will contaminate the MS ion source.[2][3][6] While workarounds like post-column suppressor systems exist, they add complexity to the setup.[6] Additionally, IP reagents can be difficult to completely wash from a column, potentially dedicating the column to IPC methods permanently.[5]
Caption: Mechanism of Ion-Pair Chromatography (IPC).
Mixed-Mode Chromatography (MMC)
MMC offers a more direct and often superior solution for separating ionic and polar compounds. These columns feature stationary phases that are chemically bonded with more than one functional group, providing multiple, distinct retention mechanisms.[9][10]
-
Mechanism of Action: For aromatic sulfonic acids, a common MMC column combines reversed-phase properties (e.g., C18 or a phenyl ligand) with anion-exchange properties (e.g., a quaternary ammonium group).[1][9] This allows for a dual retention mechanism: hydrophobic interaction via the aromatic ring and alkyl chains, and electrostatic interaction via the sulfonic acid group.
-
Causality in Practice: The power of MMC lies in its high degree of tunability. Retention is controlled by adjusting mobile phase parameters like pH, buffer concentration (ionic strength), and organic modifier content.[1] For example, increasing the buffer concentration introduces more competing ions, which will decrease retention from the anion-exchange mechanism, allowing for precise control over elution. This orthogonality provides exceptional selectivity that is often unachievable with a single retention mode.
-
Advantages: MMC eliminates the need for ion-pairing reagents, making methods fully compatible with MS detection.[1][9] It also provides robust retention for a wide range of analytes, from polar to non-polar, in a single run.
Caption: Dual retention mechanism in Mixed-Mode Chromatography.
A Systematic Workflow for Method Development
A structured approach is essential for efficiently developing a robust HPLC method. The following workflow is designed to guide the scientist from initial planning to final optimization.
Caption: Systematic workflow for HPLC method development.
Step 1: Analyte Characterization and Column Selection
The first and most critical choice is the column. This decision is primarily dictated by the available detector and the desired method robustness.
| Parameter | Ion-Pair Chromatography (IPC) | Mixed-Mode Chromatography (MMC) | Hydrophilic Interaction (HILIC) |
| Primary Use Case | When only standard C18/C8 columns are available and MS is not required. | Recommended starting point. Ideal for new methods, especially when MS detection is needed.[1] | For highly polar sulfonic acids with minimal aromatic character.[11] |
| Stationary Phase | Standard C18 or C8. | C18/Anion-Exchange, Phenyl/Anion-Exchange. | Polar phases (e.g., amide, diol, bare silica). |
| Key Advantage | Uses common, inexpensive columns. | High selectivity, MS-compatible, robust.[9] | Good retention for very polar compounds. |
| Key Disadvantage | Not MS-compatible, long equilibration times, potential for column contamination.[2][5] | Higher initial column cost. | Requires high organic mobile phase, potential for sample solubility issues. |
Step 2: Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) is generally the preferred organic solvent due to its lower viscosity and better UV transparency at low wavelengths. Methanol can offer different selectivity and is a viable alternative.[12][13]
-
Aqueous Phase - Buffers and Additives:
-
For IPC: The mobile phase must contain the IP reagent and a buffer. A typical starting point is 5-10 mM tetrabutylammonium phosphate or sulfate in a phosphate buffer at pH 3.0.
-
For MMC: A volatile buffer is required for MS compatibility. Start with 10-20 mM ammonium formate or ammonium acetate, adjusting the pH with formic acid or acetic acid.[4] The pH and buffer concentration are powerful tools to modulate retention.
-
-
Starting Conditions: A good initial scouting run uses a broad gradient, such as 5% to 95% ACN over 15-20 minutes. This will reveal the approximate elution conditions for all analytes and inform further optimization.
Step 3: Detection
-
UV Detection: The aromatic ring in these compounds makes them excellent candidates for UV detection. A photodiode array (PDA) detector is ideal for confirming peak purity and selecting the optimal wavelength, typically between 220 nm and 280 nm.
-
Mass Spectrometry (MS): MS provides unparalleled sensitivity and specificity. For sulfonic acids, electrospray ionization (ESI) in negative mode is standard. Remember to use volatile mobile phases (e.g., ammonium formate/acetate) and avoid non-volatile salts like phosphate.[2][3]
Experimental Protocols
These protocols provide a starting point for method development. They should be adapted based on the specific analytes and instrumentation.
Protocol 1: General Purpose Ion-Pair RP-HPLC Method (UV Detection)
This protocol is designed for the separation of aromatic sulfonic acids when an MS detector is not required.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of tetrabutylammonium bisulfate (TBAHS) in water. Add phosphoric acid to adjust the pH to 3.0. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/PDA at 254 nm (or analyte-specific λmax).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 20.0 70 22.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30-60 minutes before the first injection to ensure the IP reagent has fully coated the stationary phase.[5]
Protocol 2: High-Throughput Mixed-Mode HPLC-MS Method
This protocol is the recommended starting point for new methods, offering speed, selectivity, and MS compatibility.
-
Column: Mixed-Mode Reversed-Phase/Anion-Exchange column (e.g., Amaze TR, Heritage MA), 2.1 x 100 mm, 3 µm particle size.[1]
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detector 1 (UV/PDA): 254 nm.
-
Detector 2 (MS): ESI Negative Mode.
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 5 8.0 80 9.0 80 9.1 5 | 12.0 | 5 |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary silanol interactions; insufficient ion-pairing (IPC); incorrect pH (MMC). | IPC: Increase IP reagent concentration or switch to a more hydrophobic one. MMC: Adjust mobile phase pH to ensure full ionization of the analyte. Increase buffer concentration to saturate ion-exchange sites. |
| No or Poor Retention | Analyte is too polar for conditions. | IPC: Increase IP reagent concentration. MMC: Decrease buffer concentration (ionic strength) or decrease organic content in the mobile phase. General: Switch to a more appropriate column (e.g., from IPC to MMC or HILIC). |
| Poor Resolution | Insufficient selectivity. | Optimize the gradient slope (make it shallower). Change the organic modifier (ACN vs. MeOH). Adjust the mobile phase pH to alter the charge state of the MMC stationary phase or analytes with other functional groups. |
| Drifting Retention Times | Insufficient column equilibration (especially for IPC); unstable mobile phase pH. | IPC: Ensure very long equilibration times between runs and after changing mobile phase.[5] General: Use a properly prepared buffer and ensure it is within its effective buffering range (±1 pH unit of its pKa).[14] |
Conclusion
The successful analysis of aromatic sulfonic acids by HPLC is readily achievable with a systematic and informed approach. While traditional reversed-phase methods are inadequate, both Ion-Pair Chromatography and Mixed-Mode Chromatography provide effective retention mechanisms. For new method development, Mixed-Mode Chromatography is strongly recommended due to its superior selectivity, robustness, and inherent compatibility with mass spectrometry, which is a critical tool in modern analytical laboratories. By understanding the underlying chemical principles and following a structured workflow, researchers can develop reliable and reproducible methods to meet the demands of pharmaceutical development and industrial quality control.
References
-
Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Available at: [Link]
-
Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. DiVA portal. Available at: [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available at: [Link]
- Ion-pairing chromatography - US4042327A. Google Patents.
-
Ion Pairing - Blessing or Curse?. LCGC International. Available at: [Link]
-
Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. National Institutes of Health (NIH). Available at: [Link]
-
Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Taylor & Francis Online. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. uHPLCs. Available at: [Link]
-
HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. ResearchGate. Available at: [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Available at: [Link]
-
Characterization of the properties of stationary phases for liquid chromatography in aqueous mobile phases using aromatic sulphonic acids as the test compounds. ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Available at: [Link]
-
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. Available at: [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]
-
Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE. Available at: [Link]
-
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. Available at: [Link]
-
Development of a method by HPLC to determine LAS and its application in anaerobic reactors. SciELO. Available at: [Link]
-
Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available at: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]
- METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. Google Patents.
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. Available at: [Link]
-
Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Available at: [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications. Available at: [Link]
-
Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry. Available at: [Link]
-
A review on method development by hplc. SciSpace. Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. US4042327A - Ion-pairing chromatography - Google Patents [patents.google.com]
- 8. diva-portal.org [diva-portal.org]
- 9. helixchrom.com [helixchrom.com]
- 10. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. mastelf.com [mastelf.com]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
"challenges in the synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-"
< Technical Support & Troubleshooting Guide: Synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS No. 119-70-0), a key intermediate in the manufacturing of various azo dyes and other specialty chemicals.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during its synthesis.
The synthesis of this diarylamine sulfonic acid is a nuanced process. Its structure, featuring multiple nucleophilic amino groups and a strongly deactivating, polar sulfonic acid group, presents unique challenges in reaction control, product isolation, and purification.[4] This document is designed to provide you with the expertise and validated protocols necessary to navigate these complexities successfully.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
A1: The predominant synthetic strategy involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr), specifically a condensation reaction, between 1,4-phenylenediamine and an activated chloronitrobenzene derivative, typically the sodium salt of 6-chloro-3-nitro-benzenesulfonic acid. The second step involves the chemical reduction of the nitro group to an amine. This route is well-established and has been described in chemical literature for producing the intermediate 4-nitro-4'-amino-diphenylamine-2-sulfonic acid, which is then reduced to the final product.[5][6]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. The most common culprits are incomplete reaction, competing side reactions, or product loss during workup and isolation. For the SNAr condensation step, key parameters to control are temperature, pH, and reaction time. The nucleophilicity of 1,4-phenylenediamine is pH-dependent, and maintaining a basic medium (e.g., pH 9) is crucial for the reaction to proceed efficiently.[6] During the reduction step, the choice of reducing agent and reaction conditions is critical to avoid over-reduction or side-product formation.
Q3: What are the main impurities I should expect?
A3: The impurity profile can be complex. During the condensation step, you may see unreacted starting materials or products from the self-condensation of 1,4-phenylenediamine. Another possibility is the formation of isomers if the starting materials are not pure. During the reduction step, incomplete reduction can leave residual nitro-intermediate. Oxidation of the diamino product is also a significant concern, leading to colored impurities.
Q4: Why is the purification of the final product so difficult?
A4: The product is zwitterionic, containing both acidic (sulfonic acid) and basic (amino) functional groups. This leads to high polarity and often poor solubility in common organic solvents, but good solubility in aqueous solutions.[4] This property makes standard chromatographic purification on silica gel challenging. Isolation typically relies on precipitation by adjusting the pH of the aqueous solution to the isoelectric point, where the molecule has minimal solubility.[6]
Synthetic Pathway Overview
The synthesis is typically achieved via a classical condensation followed by reduction. This pathway is favored for its use of readily available starting materials and scalable conditions.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation in Condensation Step | A. Incorrect pH: The reaction medium is not sufficiently basic to deprotonate the aminophenyl nucleophile. B. Low Temperature: The reaction temperature is too low to overcome the activation energy for the SNAr reaction. C. High Salt Concentration: While a saline medium is used to manage solubility, excessively high concentrations can hinder the reaction.[5] | A. Monitor and Adjust pH: Maintain the reaction pH between 8.5 and 9.5 using an aqueous base like sodium hydroxide or sodium carbonate.[6] B. Increase Temperature: Ensure the reaction temperature is maintained at 90-100°C.[6] C. Optimize Salt Medium: Use a saturated aqueous sodium chloride solution as the reaction medium, which has been shown to be effective.[5][6] |
| 2. Dark-Colored Product or Reaction Mixture | A. Oxidation: The diamino groups in the starting material (1,4-phenylenediamine) or the final product are susceptible to air oxidation, especially at high temperatures and basic pH, forming highly colored quinone-imine type impurities. B. Impure Starting Materials: Use of old or improperly stored 1,4-phenylenediamine can introduce oxidized impurities from the start. | A. Use an Inert Atmosphere: Conduct the reaction, particularly the workup and isolation, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. B. Purify Starting Material: If necessary, purify 1,4-phenylenediamine by sublimation or recrystallization before use. Use freshly opened reagents. |
| 3. Difficulty Isolating the Product | A. Incorrect pH for Precipitation: The product is amphoteric and its solubility is highly pH-dependent. Attempting to precipitate at the wrong pH will result in significant loss to the filtrate. B. Product Remains as a Salt: The product can remain in solution as a highly soluble salt (e.g., sodium sulfonate) if the solution is too basic. | A. Determine the Isoelectric Point: Carefully acidify the aqueous solution of the product salt. The product will precipitate at its isoelectric point. A typical pH for precipitation is around 5.5.[6] Add acid slowly and monitor for maximum precipitation. B. Acidification: Add a mineral acid like hydrochloric acid to the clarified filtrate to protonate the amino groups and neutralize the sulfonate salt, inducing precipitation of the zwitterionic form.[6] |
| 4. Incomplete Reduction of Nitro Group | A. Inactive Catalyst: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned or deactivated. B. Insufficient Reducing Agent: If using a chemical reducing agent (e.g., sodium hydrosulfide), the stoichiometry may be insufficient. C. Poor Mass Transfer: In heterogeneous catalytic hydrogenation, poor mixing can limit the reaction rate. | A. Use Fresh Catalyst: Ensure the catalyst is fresh and active. Handle it properly to avoid deactivation. B. Increase Stoichiometry: Use a slight excess of the chemical reducing agent and monitor the reaction progress by TLC or HPLC. C. Ensure Vigorous Stirring: Use efficient mechanical stirring to ensure good contact between the substrate, catalyst, and hydrogen gas. |
Detailed Experimental Protocol (Illustrative)
This protocol is based on established literature procedures for the synthesis of 4,4'-diaminodiphenylamine-2-sulfonic acid.[5][6] Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Step 1: Synthesis of Sodium 4-amino-4'-nitrodiphenylamine-2-sulfonate
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a saturated aqueous solution of sodium chloride.
-
Charge Reactants: Add 1,4-phenylenediamine (1.1 equivalents) to the saline solution and heat to 95°C with stirring until dissolved.
-
Initiate Reaction: Add the sodium salt of 6-chloro-3-nitro-benzenesulfonic acid (1.0 equivalent) to the hot solution.
-
pH Control: Immediately begin the slow addition of 33% aqueous sodium hydroxide solution to neutralize the hydrochloric acid formed during the condensation. Maintain the reaction mixture at a pH of approximately 9.[6]
-
Reaction Monitoring: Hold the reaction at 95°C for approximately 6 hours, continuing to monitor and adjust the pH as needed. The reaction progress can be monitored by HPLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The sodium salt of the product is sparingly soluble in the saturated NaCl solution and will precipitate. Isolate the solid product by filtration and wash with a small amount of cold, saturated NaCl solution.[5]
Step 2: Reduction to Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
-
Reaction Setup: Prepare a solution of the nitro-intermediate from Step 1 in hot water. Transfer this solution to a hydrogenation reactor.
-
Catalyst Addition: Add a suitable hydrogenation catalyst (e.g., 5% Pd/C) to the reactor.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. Heat the reaction mixture (e.g., to 80-90°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the hot reaction mixture through a bed of celite to remove the catalyst. Wash the catalyst with hot water.[6]
-
Product Precipitation: Combine the filtrate and washes. While stirring, slowly add 30% hydrochloric acid until the pH reaches ~5.5. The final product will precipitate out of solution.[6]
-
Final Isolation: Cool the slurry to room temperature, isolate the product by filtration, wash with water to remove salts, and dry under vacuum.
Troubleshooting Logic Flow
This diagram illustrates a logical sequence for diagnosing low-yield issues.
Caption: Decision tree for troubleshooting low product yield.
References
- Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'. (n.d.). Google Patents.
- METHOD FOR PRODUCING 4-NITRO-4'-AMINO-DIPHENYLAMINE-2-SULFONIC ACID AND 2-NITRO-4'. (n.d.). Google Patents.
-
Purification of Benzenesulfonic acid . (n.d.). LookChem. Retrieved January 3, 2026, from [Link]
-
Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid . (n.d.). P&S Chemicals. Retrieved January 3, 2026, from [Link]
-
The Industrial Significance of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0) . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Aromatic Synthesis (3) – Sulfonyl Blocking Groups . (2018, November 26). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'-amino-diphenyl-amino-4-sulfonic acid - Google Patents [patents.google.com]
- 6. DE2844610A1 - METHOD FOR PRODUCING 4-NITRO-4'-AMINO-DIPHENYLAMINE-2-SULFONIC ACID AND 2-NITRO-4'-AMINO-DIPHENYLAMINE-4-SULPHONIC ACID - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4,4'-Diaminodiphenylamine-2-Sulfonic Acid
Welcome to the technical support center for the purification of crude 4,4'-diaminodiphenylamine-2-sulfonic acid (DAPS-2S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of purifying this crucial chemical intermediate.
Introduction
4,4'-Diaminodiphenylamine-2-sulfonic acid is a key intermediate in the synthesis of various dyes and pigments.[1][2] Its purity is paramount for achieving consistent quality and performance in final products. The purification of crude DAPS-2S, typically synthesized via condensation and reduction reactions, often involves the removal of unreacted starting materials, byproducts, and inorganic salts.[3][4] This guide provides a structured approach to identifying and solving common purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 4,4'-diaminodiphenylamine-2-sulfonic acid in a question-and-answer format.
Q1: My isolated product has a dark or off-color appearance (e.g., dark grey, brown, or black) instead of the expected light grey or off-white powder. What is causing this, and how can I fix it?
A1: Discoloration is a common issue and is typically caused by the presence of oxidized impurities or residual colored byproducts from the synthesis. Here’s a breakdown of the causes and solutions:
Potential Causes:
-
Oxidation of Amine Groups: Aromatic amines, like DAPS-2S, are susceptible to air oxidation, which can form highly colored polymeric impurities. This can be exacerbated by prolonged exposure to air, heat, or light, especially under neutral or alkaline conditions.
-
Residual Nitro Compounds: If the reduction of the nitro-intermediate (e.g., 4-nitro-4'-aminodiphenylamine-2-sulfonic acid) is incomplete, the remaining yellow or orange nitro compounds will discolor the final product.[4][5]
-
Bis-condensation Products: During the initial synthesis, side reactions can lead to the formation of bis-condensation products, which can be difficult to remove and may contribute to discoloration.[3]
Solutions:
-
Reductive Treatment Before Isolation: Before the final precipitation of your product, consider adding a small amount of a reducing agent like sodium bisulfite or sodium hydrosulfite to the aqueous solution.[6] This can help to reduce colored oxidized species back to their less colored forms.
-
Activated Carbon (Charcoal) Treatment:
-
Dissolve the crude DAPS-2S in a suitable aqueous alkaline solution (e.g., dilute sodium hydroxide or sodium carbonate solution to a pH of 8-9).[4]
-
Add a small amount of activated carbon (e.g., 1-5% w/w) to the solution.
-
Heat the mixture gently (e.g., to 50-60°C) with stirring for 15-30 minutes.
-
Perform a hot filtration through a bed of celite or a suitable filter aid to remove the activated carbon, which will have adsorbed many of the colored impurities.
-
Proceed with the acidic precipitation of the purified product from the clear filtrate.
-
-
Ensure Complete Reduction: Verify the completion of the nitro group reduction step during synthesis. A spot test can be used to check for the absence of the nitro-intermediate before proceeding with workup.[4] If the reduction is incomplete, the reaction time should be extended or the amount of reducing agent (e.g., iron powder) increased.[4]
Q2: The purity of my final product is below 98% as determined by HPLC. What are the likely impurities, and how can I improve the purity?
A2: Low purity is often due to the co-precipitation of starting materials, isomers, or inorganic salts.
Potential Causes & Impurities:
-
Inorganic Salts: The most common impurities are inorganic salts like sodium chloride or sodium sulfate, which can be trapped within the precipitate.[7] This is especially true if the precipitation is carried out too quickly or from a highly concentrated solution.
-
Unreacted Starting Materials: Residual p-phenylenediamine or other reactants from the condensation step can persist.
-
Isomeric Impurities: Depending on the synthesis route, other isomers may be formed and co-precipitate with the desired product.
Solutions:
-
Controlled Precipitation: The pH adjustment during precipitation is a critical step.
-
Thorough Washing: After filtration, wash the filter cake thoroughly to remove residual salts and other soluble impurities.
-
Recrystallization: While DAPS-2S has limited solubility, recrystallization from a suitable solvent system can be an effective, albeit potentially low-yielding, purification method. A mixed solvent system, such as ethanol-water, may be effective.[9] The general principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Workflow for Purity Enhancement
Caption: Workflow for troubleshooting and improving the purity of DAPS-2S.
Q3: I am experiencing a low yield after the precipitation and filtration steps. What could be the reasons, and how can I maximize my product recovery?
A3: Low yield can be frustrating. The issue often lies in the solubility of the product or mechanical losses during handling.
Potential Causes:
-
Incomplete Precipitation: If the pH of the solution is not sufficiently acidic, a portion of the product may remain dissolved as its salt form.
-
Product Solubility: 4,4'-diaminodiphenylamine-2-sulfonic acid has some solubility in water, which increases with temperature.[10] Using large volumes of wash water, especially warm water, can lead to significant product loss.
-
Premature Precipitation: If the product precipitates during hot filtration (e.g., after charcoal treatment), it can be lost with the filtered solids.
-
Mechanical Losses: Product can be lost during transfers between vessels or by adhering to filter paper.
Solutions:
-
Optimize Precipitation pH: Ensure the pH is lowered sufficiently to precipitate the free sulfonic acid. A final pH of around 3 is often effective.[4] Check the pH of the mother liquor after filtration to ensure it is in the target range.
-
Cooling Before Filtration: After precipitation, cool the slurry, for example, to 25°C or in an ice bath, to minimize the solubility of the product in the mother liquor before filtration.[3]
-
Minimize Wash Volumes: Use cold water for washing the filter cake and use just enough to remove the impurities. Work efficiently to minimize contact time.
-
Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.
-
Recover Product from Mother Liquor: If significant product is suspected to be in the mother liquor, you can attempt to recover it by further acidification or by concentrating the filtrate under reduced pressure to induce further precipitation, although this may yield a less pure fraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4,4'-diaminodiphenylamine-2-sulfonic acid?
A1: The most common impurities depend on the synthetic route but generally include:
-
Inorganic Salts: Sodium chloride and sodium sulfate from neutralization and reaction steps.[7]
-
Unreacted Starting Materials: Such as p-phenylenediamine and 2-anilino-5-nitro-benzenesulfonic acid.[10]
-
Byproducts: Bis-condensation products can form if reaction conditions are not carefully controlled.[3]
-
Oxidation Products: Formed by the exposure of the aromatic amine to air.
Q2: What is the best way to dry the purified product?
A2: The purified, moist filter cake should be dried under vacuum at a moderately elevated temperature, for example, 60-80°C, until a constant weight is achieved.[8] Drying at too high a temperature or with exposure to air can lead to discoloration and degradation.
Q3: How can I assess the purity of my final product?
A3: Several analytical methods can be used to assess the purity of DAPS-2S:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity and identifying impurities. A C18 reverse-phase column with a UV detector is typically used.[8][11]
-
Nitrite Titration: The percentage purity can be determined by titrating the amino groups with a standardized sodium nitrite solution.[5]
-
Insoluble Matter Test: A simple test is to dissolve a known amount of the product in a dilute alkaline solution. Any insoluble material indicates the presence of impurities. A specification of <0.20% insolubles is common for high-purity grades.[5]
| Analytical Technique | Purpose | Typical Performance |
| HPLC | Quantifies purity and identifies impurities | Purity >98% is achievable[3][5] |
| Nitrite Titration | Determines purity based on amine content | Purity >90% is a common specification[5] |
| Insoluble Test | Detects insoluble impurities | Insoluble matter <0.20%[5] |
Q4: Is it necessary to use an inert atmosphere during purification?
A4: While not always strictly necessary for the entire process, using an inert atmosphere (e.g., nitrogen) during steps where the product is in a hot alkaline solution can minimize oxidation and improve the color of the final product.[3] For instance, blanketing the filtration apparatus with nitrogen during the removal of activated carbon is good practice.
Experimental Protocols
Protocol 1: Purification of Crude DAPS-2S by Acidic Precipitation
This protocol describes a standard method for purifying crude DAPS-2S obtained from a typical synthesis.
-
Dissolution: Take the crude, moist DAPS-2S filter cake and suspend it in water (approximately 10-15 parts water to 1 part crude product by dry weight). Adjust the pH to 8.5-9.0 with a 33% sodium hydroxide solution to dissolve the product as its sodium salt.[3][4]
-
Clarification (Optional): If the solution contains insoluble matter, filter it through a pressure filter or a Buchner funnel with a filter aid to obtain a clear solution.[3]
-
Precipitation: Transfer the clarified filtrate to a clean reaction vessel equipped with a stirrer. While stirring, slowly add 30% hydrochloric acid until the pH of the slurry reaches 3.0-5.5.[3][7] A thick precipitate of the free sulfonic acid will form.
-
Crystallization/Digestion: Stir the slurry at room temperature (or cool to <25°C) for 1-2 hours to allow for complete precipitation and crystal growth.[3]
-
Filtration: Filter the precipitate using a Buchner funnel. Press the filter cake firmly to remove as much of the mother liquor as possible.
-
Washing: Wash the filter cake with cold water until the filtrate is free of chloride ions (test a small sample of the filtrate with a few drops of 0.1 M silver nitrate solution; no white precipitate should form).[7]
-
Drying: Dry the purified product in a vacuum oven at 70-80°C to a constant weight.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of DAPS-2S.
References
-
Cas 91-30-5, 4-Aminodiphenyamine-2-sulfonic acid | lookchem. Available at: [Link]
- EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4' - Google Patents.
-
4,4'-diaminodiphenylsulfone - Organic Syntheses Procedure. Available at: [Link]
- US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents.
- WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents.
- DE2844610A1 - METHOD FOR PRODUCING 4-NITRO-4'-AMINO-DIPHENYLAMINE-2-SULFONIC ACID AND 2-NITRO-4' - Google Patents.
-
4,4'-DIAMINODIPHENYLAMINE-2-SULFONIC ACID - ChemBK. Available at: [Link]
-
PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - European Patent Office - EP 1778630 B1 - EPO. Available at: [Link]
-
4-Aminodiphenylamine-2-sulfonic Acid (CAS 91-30-5): Your Premier Manufacturer and Supplier for Dye Intermediates in China. Available at: [Link]
- CN103145593A - Preparation method of 4,4'-diaminobenzenesulphonamide - Google Patents.
- Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents.
-
Liquid Waste Minimization in the Production of 4-Amino Di Phenylamine 2-Sulfonic Acid - theijes. Available at: [Link]
-
4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia. Available at: [Link]
-
01.04.2022 Product : 4ADPSA Chemical Name : 4-Amino Diphenylamine-2-Sulfonic A - rk synthesis ltd. Available at: [Link]
- CN1623981A - Purification method of 2,5-diaminophenyl-1,3-disulfonic acid - Google Patents.
-
The Crucial Role of 4-Aminodiphenylamine-2-sulfonic Acid in Modern Dye Manufacturing. Available at: [Link]
- WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents.
- US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4' - Google Patents.
-
Synthesis of Unsymmetrical Dis-Azo Dyes from 4,4'-Diamino. Available at: [Link]
-
Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether | Request PDF. Available at: [Link]
-
IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European Patent Office - EP 3763700 A1. Available at: [Link]
-
Synthesis of Symmetrical Azo Dyes from 4,4'-Diamino— Diphenylamine-2—Sulphonic Acid - DSpace at My University. Available at: [Link]
-
4,4' - DIAMINO DIPHENYLAMINE 2 - SULPHONIC ACID at best price in Ahmedabad. Available at: [Link]
- WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents.
- CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process - Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'-amino-diphenyl-amino-4-sulfonic acid - Google Patents [patents.google.com]
- 4. theijes.com [theijes.com]
- 5. rksynthesis.com [rksynthesis.com]
- 6. CN103145593A - Preparation method of 4,4'-diaminobenzenesulphonamide - Google Patents [patents.google.com]
- 7. DE2844610A1 - METHOD FOR PRODUCING 4-NITRO-4'-AMINO-DIPHENYLAMINE-2-SULFONIC ACID AND 2-NITRO-4'-AMINO-DIPHENYLAMINE-4-SULPHONIC ACID - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cas 91-30-5,4-Aminodiphenyamine-2-sulfonic acid | lookchem [lookchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Amination of Benzenesulfonic Acids
Welcome to the technical support center for the amination of benzenesulfonic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this transformation. Instead of a generic overview, we will directly address the specific side reactions and troubleshooting scenarios you are likely to encounter in the lab. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Introduction: The Challenge of Aminating Benzenesulfonic Acids
The direct displacement of a sulfonic acid group (–SO₃H) by an amine on a benzene ring is a challenging yet valuable reaction, typically proceeding via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. Unlike more common leaving groups, the sulfonate is displaced under relatively harsh conditions or when the aromatic ring is sufficiently activated by potent electron-withdrawing groups (EWGs) in the ortho and/or para positions.[1][2] The success of this reaction hinges on a delicate balance of conditions, as the desired amination pathway competes with several thermodynamically viable side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted transformations.
Troubleshooting & FAQs: Navigating Common Side Reactions
This section is structured as a series of questions that mimic real-world experimental challenges. We address the most prevalent side reactions: desulfonation, hydroxylation, and the Smiles rearrangement.
Issue 1: Desulfonation — Reversion to the Starting Arene
Q: My reaction is complete, but instead of my desired amino-benzenesulfonic acid, I've isolated the starting arene, completely lacking the sulfonic acid group. What is happening?
A: You are observing desulfonation , which is the hydrolytic cleavage of the carbon-sulfur bond. This reaction is the microscopic reverse of aromatic sulfonation.[3][4] Under certain conditions, particularly in the presence of water and acid at elevated temperatures, the equilibrium can shift to favor the starting arene and sulfuric acid.[5]
-
Reaction: ArSO₃H + H₂O ⇌ ArH + H₂SO₄[3]
Q: What specific experimental conditions favor this unwanted desulfonation?
A: Desulfonation is primarily promoted by:
-
High Temperatures: Generally, heating benzenesulfonic acids in water to temperatures near or above 200°C will induce desulfonation.[5]
-
Aqueous Acidic Conditions: The reaction is catalyzed by acid. Using dilute aqueous acid and heat is a standard laboratory method for intentionally removing a sulfonic acid group.[6][7][8]
-
High Water Concentration: Le Chatelier's principle dictates that a high concentration of water, a product in the sulfonation direction, will drive the equilibrium toward desulfonation.[7]
Q: How can I design my experiment to minimize or prevent desulfonation?
A: The key is to control the reaction environment rigorously.
-
Employ Anhydrous Conditions: Whenever possible, use anhydrous solvents and ensure your amine and glassware are thoroughly dried. This minimizes the presence of water required for hydrolysis.
-
Temperature Control: Avoid excessive temperatures. The optimal temperature will be a balance between achieving a reasonable rate for the desired amination and suppressing the desulfonation.
-
pH Management: If the amination can proceed under neutral or basic conditions, this will significantly suppress the acid-catalyzed desulfonation pathway.
-
Solvent Choice: If feasible for your specific substrates, consider using a high-boiling point, aprotic polar solvent (e.g., DMSO, DMF, NMP) to facilitate the SₙAr reaction without providing a proton source for hydrolysis.
Issue 2: Hydroxylation — Formation of Unwanted Phenols
Q: My mass spectrometry data shows a significant peak corresponding to a hydroxyl group (–OH) in place of the amine. Why is my reaction producing a phenol?
A: This indicates a competing hydroxylation reaction. The hydroxide ion (OH⁻) is a potent nucleophile and can compete with your amine to displace the sulfonate leaving group. This is particularly prevalent under strongly basic conditions at high temperatures, a process historically known as alkaline fusion, which was once a primary industrial method for phenol production.[3][4][5]
-
Reaction: ArSO₃Na + 2 NaOH → ArONa + Na₂SO₃ + H₂O[5]
Q: What are the primary drivers for phenol formation during my amination reaction?
A: Hydroxylation is favored by:
-
Presence of Strong Base: High concentrations of alkali metal hydroxides (NaOH, KOH) dramatically increase the rate of nucleophilic attack by OH⁻.[9]
-
Aqueous Basic Conditions: The presence of water serves as the source for hydroxide ions, especially when a base is present.
-
High Temperatures: Like most SₙAr reactions, hydroxylation is accelerated by heat.
Q: What strategies can I implement to favor amination over hydroxylation?
A: To give your amine the competitive edge, consider the following:
-
Use Anhydrous Amines: Use gaseous ammonia or a solution of the amine in a dry, inert organic solvent instead of aqueous ammonia or amine solutions.
-
Control of Base: If a base is required, use a non-nucleophilic, anhydrous base (e.g., potassium carbonate, DBU) where possible. If a hydroxide base is unavoidable, use it in stoichiometric amounts rather than as the solvent or in large excess.
-
Molar Ratio of Amine: Use a significant molar excess of the amine nucleophile to increase the probability of a productive collision with the benzenesulfonic acid substrate compared to residual water or hydroxide.
-
Temperature Moderation: Run the reaction at the lowest temperature that affords a reasonable conversion rate to disfavor the competing hydroxylation pathway.
Data Summary: Influence of Reaction Parameters
The following table summarizes the general impact of key parameters on the desired amination reaction versus the primary side reactions.
| Parameter | Desired Amination (SₙAr) | Desulfonation (Hydrolysis) | Hydroxylation (Phenol Formation) | Recommended Action for Selectivity |
| Temperature | ↑ Increases Rate | ↑↑ Strongly Increases Rate | ↑↑ Strongly Increases Rate | Use lowest effective temperature. |
| Water Content | ↓ May hinder reaction | ↑↑ Strongly Promotes | ↑↑ Strongly Promotes | Maintain anhydrous conditions. |
| Acidic pH | - Generally unfavorable | ↑↑ Strongly Promotes | - Suppressed | Avoid acidic conditions. |
| Basic pH | ↑ Generally Favorable | ↓ Suppressed | ↑↑ Strongly Promotes | Use non-hydroxide bases if possible; avoid large excess. |
| Amine Conc. | ↑ Increases Rate | - No direct effect | ↓ Competes favorably | Use a molar excess of the amine. |
Issue 3: Smiles Rearrangement — An Unexpected Isomer
Q: I am using a substituted amine (e.g., 2-aminoethanol) and have isolated an unexpected product. The mass is correct, but the connectivity is wrong—it appears an intramolecular reaction has occurred. What is this side reaction?
A: You are likely observing a Smiles Rearrangement . This is a powerful but sometimes unexpected intramolecular nucleophilic aromatic substitution.[10] It occurs when the aminating agent contains a second nucleophilic group (like -OH, -NH₂, or -SH) connected by a flexible chain. The initial amine attack is followed by an intramolecular attack from the tethered nucleophile, displacing the product of the first substitution.
Q: When should I anticipate a Smiles Rearrangement?
A: This rearrangement is most probable under these conditions:
-
Bifunctional Nucleophiles: Using aminating agents such as ethanolamine, ethylenediamine, or 2-aminoethanethiol.
-
Activated Aromatic Ring: The rearrangement, being an SₙAr reaction, is facilitated by electron-withdrawing groups ortho or para to the sulfonate leaving group.[10]
-
Basic Conditions: A base is typically required to deprotonate the tethered nucleophile (e.g., the -OH group of 2-aminoethanol), making it competent for the intramolecular attack.
Q: How can I prevent or control a Smiles Rearrangement?
A: Control is achieved by modifying the nucleophile or reaction conditions.
-
Protecting Groups: Protect the secondary nucleophilic group on your aminating agent. For example, use a silyl ether to protect the hydroxyl group of 2-aminoethanol. This protected group can be removed in a subsequent step after the intermolecular amination is complete.
-
Structural Modification: If possible, choose an aminating agent that does not contain a secondary nucleophilic site.
-
Condition Optimization: In some cases, adjusting the base, solvent, or temperature can alter the relative rates of the intermolecular versus intramolecular steps, though this is often less reliable than using a protecting group strategy.
Visualizing Reaction Pathways and Troubleshooting
To better conceptualize these competing reactions, the following diagrams illustrate the main pathways and a logical troubleshooting workflow.
Caption: Competing pathways in the amination of benzenesulfonic acid.
Caption: Simplified mechanism of the Smiles Rearrangement.
Caption: A decision tree for troubleshooting amination side reactions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions
This protocol is a representative example for the amination of an activated substrate, 4-nitrobenzenesulfonic acid, under conditions designed to minimize hydrolysis and hydroxylation.
Objective: Synthesize 4-nitroaniline from 4-nitrobenzenesulfonic acid.
Materials:
-
4-nitrobenzenesulfonic acid (hydrated form)
-
Anhydrous ammonia (gas) or a solution in anhydrous isopropanol
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Pressure-rated reaction vessel with magnetic stirring and temperature control
Procedure:
-
Drying the Substrate: Dry the hydrated 4-nitrobenzenesulfonic acid under high vacuum at 60-80°C for 12 hours to remove water of crystallization.
-
Vessel Preparation: Thoroughly dry the pressure vessel and all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Under an inert atmosphere, charge the pressure vessel with the dried 4-nitrobenzenesulfonic acid (1.0 eq) and anhydrous NMP.
-
Amine Addition: Cool the vessel to 0°C. If using ammonia gas, bubble it through the stirred solution for a set period. If using a solution, add the anhydrous amine solution (5-10 eq) via a cannula or syringe.
-
Reaction: Seal the vessel securely. Slowly heat the reaction mixture to the target temperature (e.g., 150-180°C). Monitor the internal pressure.
-
Monitoring: Track the reaction progress by taking aliquots (if possible) and analyzing via LC-MS or HPLC.
-
Work-up: After completion, cool the vessel to room temperature and cautiously vent any excess pressure. Quench the reaction mixture by pouring it into cold water. The desired product, 4-nitroaniline, is poorly water-soluble and should precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.
Protocol 2: Purification of a Water-Soluble Amino Sulfonic Acid
Objective: Purify a polar, water-soluble product (e.g., sulfanilic acid) from inorganic salts (e.g., NaCl, Na₂SO₄).
Method: Ion-Exchange Chromatography (IEX)[11][12]
Materials:
-
Crude reaction mixture containing the amino sulfonic acid and inorganic salts.
-
Strongly basic anion exchange resin (e.g., Dowex 1x8, chloride form).
-
Deionized water.
-
Formic acid or acetic acid (volatile acid for elution).
Procedure:
-
Resin Preparation: Pack a chromatography column with the anion exchange resin. Wash the resin thoroughly with deionized water until the eluate is neutral.
-
Sample Loading: Dissolve the crude reaction mixture in a minimum amount of deionized water. Adjust the pH to be neutral or slightly basic to ensure the sulfonic acid is deprotonated (sulfonate).
-
Binding: Slowly load the sample solution onto the column. The anionic sulfonate product will bind to the positively charged resin. Most neutral impurities and cationic salts will pass through.
-
Washing: Wash the column with several column volumes of deionized water to elute any remaining inorganic salts (like NaCl). Monitor the conductivity of the eluate; it should drop to the baseline level of pure water.[12]
-
Elution: Elute the desired product by passing a dilute solution of a volatile acid (e.g., 0.5-2 M formic acid) through the column. The formate anions will displace the bound amino sulfonate from the resin.[12]
-
Recovery: Collect the fractions containing the product (monitor by TLC or UV-Vis). Combine the product-containing fractions and remove the solvent and volatile acid by rotary evaporation and subsequent lyophilization (freeze-drying) to obtain the pure amino sulfonic acid.
References
-
Bucherer reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link]
-
Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link]
-
Bucherer reaction. (2023, January 22). In Chemistry LibreTexts. [Link]
-
Bucherer Reaction. (n.d.). Cambridge University Press. [Link]
-
Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. [Link]
-
Smiles rearrangement. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link]
-
Sain, B., & Sandhu, J. S. (1991). Smiles-type free radical rearrangement of aromatic sulfonates and sulfonamides: syntheses of arylethanols and arylethylamines. Organic & Biomolecular Chemistry. [Link]
-
Holden, C. M., & Procter, D. J. (2019). Modern Aspects of the Smiles Rearrangement. Angewandte Chemie International Edition, 58(44), 15598-15616. [Link]
-
Paton, R. S., et al. (2017). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angewandte Chemie International Edition, 56(38), 11486-11490. [Link]
-
Desulfonation reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link]
-
The Organic Chemistry Tutor. (2017, December 11). Desulfonation [Video]. YouTube. [Link]
-
Aromatic desulfonation. (n.d.). In Synthetic Map. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. [Link]
-
Dr. James Norris. (2018, March 30). Desulfonation of benzenesulfonic acid [Video]. YouTube. [Link]
-
Benzenesulfonic Acid: Properties, Production And Uses. (n.d.). Chemcess. [Link]
-
Kinetics of hydrolysis of aminosulfonic acids of benzene series. (1978). Kinetika i Kataliz. [Link]
-
Benzenesulfonic acid. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link]
-
Purification of Benzenesulfonic acid. (n.d.). LookChem. [Link]
-
Aromatic sulfonation. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link]
-
Benzenesulfonic acid. (2023, May 29). American Chemical Society. [Link]
-
Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. (n.d.). MIT Technology Licensing Office. [Link]
-
Organic Chemistry Tutor. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions [Video]. YouTube. [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? (2017, March 5). ResearchGate. [Link]
- DE19651040A1 - Amino-alkyl-phenol preparation from amino-alkyl-benzene-sulphonic acid. (1998).
- DE2060386A1 - Benzenesulfonic acids and process for their preparation. (1971).
- US4822916A - Preparation of diaryl sulfones. (1989).
- CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium. (2018).
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Testa, M. L., & La Parola, V. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 11(9), 1143. [Link]
-
Testa, M. L., & La Parola, V. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. ResearchGate. [Link]
-
Pal, A., et al. (2022). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. ACS Omega, 7(51), 48259–48266. [Link]
-
Lindner, O., & Rodefeld, L. (2000). Benzenesulfonic Acids and Their Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. (2021). ResearchGate. [Link]
-
Question on purifying aryl Sulfonic acids. (2024). Reddit. [Link]
-
Separation and Refining of Amino acids. (n.d.). The Organo Corporation. [Link]
- Method for purification of an amino acid using ion exchange resin. (1983).
-
Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023). The Journal of Organic Chemistry. [Link]
-
Catalytic Atroposelective Electrophilic Amination of Diaryl Anilines and Diaryl Phenols for the Synthesis of Axially Chiral Diaryl Compounds. (2021). ResearchGate. [Link]
-
Catalytic atroposelective electrophilic amination of diaryl anilines and diaryl phenols for the synthesis of axially chiral diaryl compounds. (2021). Organic Chemistry Frontiers. [Link]
-
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. (2017). Journal of the American Chemical Society. [Link]
-
Sustainable Access to Sulfonic Acids from Halides and Thiourea Dioxide with Air. (2020). The Royal Society of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. DE19651040A1 - Amino-alkyl-phenol preparation from amino-alkyl-benzene-sulphonic acid - Google Patents [patents.google.com]
- 10. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Improving the Yield of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
Welcome to the technical support center for the synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS No. 119-70-0). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this critical chemical intermediate.[1][2][3][4] This document provides in-depth, experience-based insights and actionable protocols to address common challenges encountered during its synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-?
A1: The synthesis of this compound, with the molecular formula C12H13N3O3S, typically involves a multi-step process combining sulfonation and amination reactions.[5] The classical approach often starts with the sulfonation of an appropriate benzene derivative, followed by nitration, reduction of the nitro groups to amino groups, and finally, a nucleophilic aromatic substitution or a coupling reaction to introduce the second aminophenyl group.[5][6] Key challenges arise from controlling the regioselectivity of the substitutions and preventing unwanted side reactions due to the multiple reactive amino groups.[5]
Q2: My overall yield is consistently low. What are the most common contributing factors?
A2: Low yields can stem from several factors throughout the synthetic process.[7][8] The most critical parameters to investigate are:
-
Purity of Starting Materials: Impurities in your reactants can lead to significant side product formation.[9]
-
Reaction Conditions: Strict control of temperature, pressure, and reaction time is crucial.[9] For instance, diazotization reactions, if part of your route, require low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.[5][10]
-
pH Control: The pH of the reaction medium can significantly influence the reactivity of the amino groups and the solubility of intermediates.
-
Catalyst Activity: If your synthesis involves a catalyzed amination step (e.g., Buchwald-Hartwig amination), catalyst deactivation can severely impact conversion rates.[11]
-
Workup and Purification: Product loss during extraction, precipitation, and crystallization is a common source of reduced yield.[7]
Q3: I am observing the formation of significant side products. What are the likely culprits?
A3: The presence of multiple amino groups and the sulfonic acid group makes the molecule susceptible to various side reactions.[5]
-
Over-sulfonation or incorrect sulfonation position: This can occur if the reaction temperature or concentration of the sulfonating agent is not optimal.[12]
-
Oxidation of amino groups: Aromatic amines can be sensitive to oxidation, leading to colored impurities. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[9]
-
Polymerization: Under certain conditions, especially at elevated temperatures, intermolecular reactions can lead to the formation of polymeric materials.[9]
-
Hydrolysis of intermediates: If sulfonyl chlorides are used as intermediates, they are highly sensitive to moisture and can hydrolyze back to the sulfonic acid.[9]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.
Issue 1: Low Conversion of Starting Material
| Potential Cause | Underlying Rationale | Recommended Action |
| Insufficient Reactant Purity | Impurities can consume reagents or poison catalysts, stalling the reaction.[9] | Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, HPLC, melting point). Recrystallize or purify reactants if necessary. |
| Suboptimal Reaction Temperature | Many organic reactions have a narrow optimal temperature range. Deviations can lead to slow reaction rates or decomposition.[9] | Carefully monitor and control the reaction temperature. Consider performing a temperature optimization study. |
| Incorrect Stoichiometry | An imbalance in reactant ratios can leave one reactant in excess while the other is fully consumed, leading to incomplete conversion. | Double-check all calculations and ensure accurate weighing and transfer of all reagents.[7] |
| Catalyst Deactivation | In catalytic reactions, the catalyst can be poisoned by impurities or degrade over time, losing its activity.[11] | Use fresh, high-purity catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction can only occur at the surface of the solid, leading to slow and incomplete conversion. | Choose a solvent that effectively dissolves all reactants at the reaction temperature.[9] |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Underlying Rationale | Recommended Action |
| Lack of Regioselectivity | The presence of multiple activating groups on the aromatic rings can lead to substitution at undesired positions. | Employ protecting groups to block reactive sites that are not intended to react. The sulfonic acid group itself can be used as a directing group and can be removed later if necessary.[12] |
| Side Reactions (e.g., Oxidation, Polymerization) | The reactive amino groups are susceptible to oxidation, and the overall molecule can undergo polymerization at high temperatures.[9] | Conduct the reaction under an inert atmosphere (N₂ or Ar). Add reagents dropwise to control exothermic reactions and maintain a lower reaction temperature.[7][9] |
| Decomposition of Intermediates | Certain intermediates, such as diazonium salts, are unstable at higher temperatures.[10] | For reactions involving sensitive intermediates, maintain strict temperature control, typically at low temperatures (0-5°C).[5] |
| Hydrolysis | Moisture-sensitive reagents or intermediates (e.g., sulfonyl chlorides) can react with water, leading to undesired byproducts.[9] | Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert, dry atmosphere.[7][9] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Underlying Rationale | Recommended Action |
| Product is too soluble in the workup solvent | This leads to significant product loss during aqueous extraction. | Use a different extraction solvent in which the product has lower solubility. Perform multiple extractions with smaller volumes of solvent. |
| Product co-precipitates with impurities | If the product and impurities have similar solubility profiles, they may precipitate together. | Optimize the crystallization conditions. Try different solvents or solvent mixtures, and control the rate of cooling. Consider using column chromatography for purification.[7] |
| Product is an amorphous solid | Amorphous solids can be difficult to handle and purify compared to crystalline materials. | Experiment with different crystallization techniques (e.g., slow evaporation, vapor diffusion) to induce crystallization. |
| Product is hygroscopic | The product may absorb moisture from the air, making it difficult to obtain an accurate weight and potentially affecting its stability. | Dry the final product under vacuum and store it in a desiccator. |
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination (Illustrative)
This protocol provides a general framework for a key C-N bond-forming reaction that may be part of the synthesis. Note: This is a generalized procedure and must be optimized for the specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualizations
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Generalized Synthetic Pathway
Caption: A generalized multi-step synthesis pathway.
V. References
-
Smolecule. (2023, August 15). Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Retrieved from
-
P&S Chemicals. Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from
-
BenchChem. Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Retrieved from
-
BenchChem. Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amination. Retrieved from
-
ResearchGate. Catalyst variation for the amination of benzene. Retrieved from
-
BenchChem. Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid. Retrieved from
-
LookChem. Cas 119-70-0, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from
-
PubChem. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)-. Retrieved from
-
ResearchGate. (2025, August 5). Amination of benzene and toluene with hydroxylamine in the presence of transition metal redox catalysts. Retrieved from
-
Santa Cruz Biotechnology. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from
-
National Institutes of Health. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of Benzenesulfonic Acid in Industrial Catalysis. Retrieved from
-
ResearchGate. (2025, August 10). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from
-
CymitQuimica. Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Significance of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0). Retrieved from
-
Google Patents. US5189206A - Process for the preparation of aminobenzenesulfonic acids. Retrieved from
-
National Institutes of Health. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved from
-
National Institutes of Health. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. Retrieved from
-
Google Patents. DE19651040A1 - Amino-alkyl-phenol preparation from amino-alkyl-benzene-sulphonic acid. Retrieved from
-
American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from
-
ChemicalBook. (2024, December 18). 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from
-
MDPI. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from
-
Chemistry Steps. Sulfonation of Benzene. Retrieved from
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from
-
GSRS. 5-AMINO-2-(4-AMINOANILINO)BENZENESULFONIC ACID HYDROCHLORIDE. Retrieved from
-
YouTube. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties of Benzenesulfonic Acid Derivatives in Synthesis. Retrieved from
-
PubChem. Benzenesulfonic Acid. Retrieved from
-
ResearchGate. (2016, January 22). 5-Amino-2-methylbenzenesulfonamide. Retrieved from
Sources
- 1. Cas 119-70-0,5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | lookchem [lookchem.com]
- 2. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | 119-70-0 [chemicalbook.com]
- 5. Buy Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | 119-70-0 [smolecule.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 4,4'-Diaminodiphenylamine-2-sulfonic Acid (DAPS) Solution Stability
Welcome to the technical support center for 4,4'-diaminodiphenylamine-2-sulfonic acid (DAPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DAPS stability in solution. As a molecule with multiple reactive functional groups—two primary aromatic amines, a secondary amine bridge, and a sulfonic acid moiety—DAPS is susceptible to various degradation pathways. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) on DAPS Stability
This section addresses common questions regarding the handling, storage, and stability of DAPS solutions.
Q1: What are the primary factors that affect the stability of DAPS in solution?
A1: The stability of DAPS in solution is primarily influenced by three factors:
-
pH: DAPS is an aromatic amine, and as such, its stability is highly pH-dependent. Acidic conditions can protonate the amine groups, potentially increasing susceptibility to certain degradation pathways. Studies on other primary aromatic amines (PAAs) have shown them to be least stable in acidic environments, such as 3% acetic acid[1][2].
-
Oxidation: The diaminodiphenylamine core is electron-rich and susceptible to oxidation. Dissolved oxygen, trace metal ions, or other oxidizing agents in the solvent can lead to the formation of colored degradation products. The oxidation of diphenylamine derivatives often proceeds via radical intermediates to form quinone-imine-like structures[3][4][5].
-
Light Exposure: Aromatic compounds, especially those with amino substituents, can be photosensitive. Exposure to UV or even ambient laboratory light over extended periods can induce photodegradation[6][7][8].
Q2: What are the visible signs of DAPS degradation in my solution?
A2: The most common visual indicator of DAPS degradation is a color change . Freshly prepared solutions of high-purity DAPS are typically colorless to very pale yellow. Upon degradation, particularly through oxidation, solutions may turn yellow, brown, or even dark purple/black due to the formation of polymeric, conjugated byproducts. The appearance of turbidity or precipitate can also signify the formation of insoluble degradation products.
Q3: What are the recommended storage conditions for DAPS solutions to maximize stability?
A3: To maximize the shelf-life of your DAPS solutions, we recommend the following storage protocol:
-
Solvent Choice: Use high-purity, degassed solvents. If using water, ensure it is HPLC-grade or equivalent, and consider sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
pH Control: Whenever experimentally feasible, maintain a neutral to slightly alkaline pH. If your application requires an acidic pH, prepare the solution fresh and use it as quickly as possible.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). Avoid freeze-thaw cycles, as this can accelerate degradation. For long-term storage, consider aliquoting and storing at -20 °C or below, but validate this for your specific solvent system.
-
Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
Q4: How can I analytically confirm the stability of my DAPS solution?
A4: The most reliable method for assessing DAPS stability is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method . An appropriate HPLC method should be able to separate the intact DAPS peak from any potential degradation products. By monitoring the peak area of DAPS over time, you can quantify its degradation. A decrease in the main peak area, often accompanied by the appearance of new peaks (typically at earlier retention times for more polar degradants), is a clear sign of instability. A photodiode array (PDA) detector is highly recommended as it can help in identifying degradation products by comparing their UV spectra to the parent compound.
Part 2: Troubleshooting Guide for DAPS Instability
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with DAPS solutions.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Rapid color change (yellow/brown) upon dissolution. | 1. Oxidative Degradation: Presence of dissolved oxygen in the solvent. 2. Low pH of Solvent: The solvent may be acidic. 3. Contaminated Solvent: Presence of oxidizing impurities (e.g., peroxides in THF or ether). | 1a. Degas Your Solvent: Sparge the solvent with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen. 1b. Add an Antioxidant (if permissible): A small amount of an antioxidant like sodium metabisulfite may be added, but check for compatibility with your downstream application. 2. Check and Adjust pH: Measure the pH of your solvent. If acidic, adjust to a neutral pH (around 7.0) with a dilute base if your experimental protocol allows. 3. Use High-Purity Solvents: Always use fresh, high-purity (e.g., HPLC-grade) solvents from a reputable supplier. |
| Loss of biological/chemical activity in an assay. | 1. Degradation of DAPS: The active compound has degraded over time. 2. Formation of Inhibitory Degradants: Degradation products might be interfering with your assay. | 1. Perform an HPLC Analysis: Analyze your DAPS stock solution using a stability-indicating HPLC method to confirm its concentration and purity. Compare this to a freshly prepared standard. 2. Prepare Fresh Solutions: Always prepare DAPS solutions fresh for critical experiments. If you must store them, do so under the recommended conditions (dark, cold, inert atmosphere). 3. Re-evaluate Storage: If you are storing solutions, re-evaluate your storage conditions against the recommendations in the FAQ section. |
| Inconsistent results between experimental runs. | 1. Inconsistent Solution Age: Using DAPS solutions of varying ages. 2. Variable Exposure to Light/Air: Different levels of exposure to ambient light and oxygen during preparation and handling. | 1. Standardize Solution Preparation: Implement a strict protocol where DAPS solutions are prepared fresh before each set of experiments or are used within a validated time frame. 2. Minimize Exposure: Prepare solutions in a consistent manner, minimizing the time they are exposed to air and bright light. Use low-actinic glassware. |
| New, unexpected peaks in HPLC chromatogram. | Formation of Degradation Products: The appearance of new peaks is a direct indication of degradation. | 1. Characterize the Degradants (if necessary): If the identity of the degradants is important, use HPLC-MS to obtain mass information. 2. Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent DAPS from all degradation products. This is crucial for accurate quantification. 3. Conduct a Forced Degradation Study: To understand potential degradation pathways, perform a forced degradation study as outlined in the protocol below. This will help in identifying potential degradant peaks. |
Part 3: Methodologies and Protocols
Protocol 1: Forced Degradation Study of DAPS in Solution
This protocol is designed to intentionally degrade DAPS under various stress conditions to identify potential degradation products and pathways. This is a critical step in developing a stability-indicating analytical method.
1. Materials and Reagents:
-
4,4'-Diaminodiphenylamine-2-sulfonic acid (high purity standard)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (30%)
-
pH meter, calibrated
-
HPLC system with a C18 reverse-phase column and PDA detector
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of DAPS in a suitable solvent (e.g., 50:50 methanol:water). This will be your "Initial (T=0)" sample.
3. Stress Conditions (prepare in separate amber vials):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl to a final DAPS concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH to a final DAPS concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final DAPS concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute an aliquot of the stock solution with the solvent to 0.1 mg/mL. Incubate at 60°C for 24 hours, protected from light.
-
Photodegradation: Dilute an aliquot of the stock solution with the solvent to 0.1 mg/mL in a clear glass vial. Expose to a photostability chamber or direct sunlight for 24 hours. Prepare a "dark control" by wrapping an identical vial in aluminum foil and keeping it alongside.
4. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including the T=0 and dark control, by a suitable HPLC-PDA method.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the T=0 sample.
-
Look for a decrease in the DAPS peak area and the appearance of new peaks.
-
The PDA detector will provide UV spectra for the new peaks, which can help determine if they are structurally related to DAPS.
Protocol 2: Stability-Indicating HPLC Method for DAPS
This method is a starting point and may require optimization for your specific system and degradation products identified in the forced degradation study.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitor at the λmax of DAPS (e.g., 280 nm and 310 nm).
Part 4: Visualizations
Diagram 1: Key Factors Influencing DAPS Stability
Caption: Factors contributing to the degradation of DAPS in solution.
Diagram 2: Workflow for Investigating DAPS Stability Issues
Caption: A systematic workflow for troubleshooting DAPS stability.
References
-
Hoppe, M., et al. (2022). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 39(8), 1436-1452. Available at: [Link]
-
Szabó, L., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control, 137, 108927. Available at: [Link]
- Budnikov, H. C., et al. (2001). Oxidation of 4-amino-4'-methoxydiphenylamine in aqueous and organo-aqueous media. Russian Journal of General Chemistry, 71(1), 113-120.
- Baranowska, I., & Zydron, M. (2005). HPLC determination of aromatic amines in river water samples. Chemosphere, 59(3), 369-375.
- Mortensen, S. K., et al. (2005). A new method for the analysis of primary aromatic amines in aqueous food simulants. Food Additives & Contaminants, 22(8), 797-807.
-
EMA. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
-
Ahmad, R., & Khan, Z. (2012). Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and their application to the detection of H2O2. Applied Organometallic Chemistry, 26(12), 704-710. Available at: [Link]
-
Gao, Y., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 20(10), 7144-7154. Available at: [Link]
- Rizzo, L. (2011). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV processes for wastewater treatment.
- Sacher, F., et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
-
Magalhaes, D., et al. (2022). Conformational and Tautomeric Effects on Sulfonated Azo Dyes: A Prelude to Photodegradation. ChemRxiv. Available at: [Link]
-
Magdeldin, S. (2012). Gel Electrophoresis - Principles and Basics. InTech. Available at: [Link]
- Khan, S. J., et al. (2011). Photodegradation of sulfa drugs by fluorescent light. Journal of agricultural and food chemistry, 59(15), 8236-8242.
-
International Conference on Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Photodegradation of sulfa drugs by fluorescent light. | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Troubleshooting Guide for Azo Dye Synthesis
Welcome to the Technical Support Center for Azo Dye Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of azo dyes. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic outcomes. This resource is built on a foundation of scientific integrity, combining established protocols with field-proven insights to ensure trustworthy and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the critical stages of azo dye synthesis: diazotization and azo coupling, as well as during product purification and characterization.
Diazotization Step
The formation of a stable and reactive diazonium salt is the cornerstone of successful azo dye synthesis. Problems at this stage will inevitably cascade, leading to poor yields and impure products.
Question 1: My diazotization reaction mixture is turning brown/black and evolving gas, even at low temperatures. What is happening?
Answer: This observation is a clear indicator of diazonium salt decomposition.[1][2][3] While maintaining a low temperature (0-5 °C) is critical, other factors can compromise the stability of your diazonium salt.[1][3][4]
-
Causality & In-Depth Explanation: Diazonium salts are inherently unstable intermediates.[2][3][5] The N≡N triple bond is thermodynamically stable as nitrogen gas (N₂), creating a strong driving force for decomposition.[5] This decomposition is often accelerated by elevated temperatures, improper pH, or the presence of impurities. The brown/black coloration and gas evolution are due to the formation of phenols and other degradation byproducts as the diazonium group is replaced by a hydroxyl group from the aqueous solvent, releasing N₂ gas in the process.[1][6]
-
Troubleshooting & Optimization:
-
Temperature Control: Ensure uniform and consistent cooling. An ice-salt bath is more effective than an ice-only bath for maintaining temperatures between 0 and 5 °C.[1] Use a thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aromatic amine.[7] This prevents localized temperature spikes from the exothermic reaction and ensures the nitrous acid is generated in situ and consumed immediately.[1][3]
-
Purity of Amine: Use a freshly purified aromatic amine. Impurities can act as catalysts for decomposition.[1][7]
-
Stoichiometry: Use a slight excess of sodium nitrite and ensure a strongly acidic medium (typically with HCl or H₂SO₄) to facilitate the complete formation of nitrous acid.[1][7]
-
Question 2: I have a low yield of the diazonium salt, or the subsequent coupling reaction fails completely. What are the likely causes?
Answer: A low yield of diazonium salt is a common issue and can be attributed to several factors, primarily related to reaction conditions and reagent stability.[1]
-
Causality & In-Depth Explanation: Incomplete diazotization can result from insufficient nitrous acid, premature decomposition of the diazonium salt, or side reactions of the starting amine. The success of this step is highly dependent on precise control of stoichiometry and temperature.
-
Troubleshooting & Optimization:
-
Check for Excess Nitrous Acid: After the addition of sodium nitrite, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black).[3][8] A lack of excess nitrous acid indicates that an insufficient amount was used, leading to incomplete diazotization.
-
Amine Concentration: Maintain a dilute concentration of the amine to prevent unwanted side reactions.[1]
-
Acidic Conditions: The reaction must be conducted in a strongly acidic medium to ensure the formation of the active diazotizing agent, the nitrosonium ion (NO⁺).[7][]
-
Below is a workflow to diagnose issues in the diazotization stage:
Caption: A logical workflow for troubleshooting low yields in the diazotization step.
Azo Coupling Step
The coupling reaction is where the chromophore of the azo dye is formed. The success of this step is highly dependent on the reactivity of the coupling component and the precise control of the reaction pH.
Question 3: The color of my final azo dye is weak, or the yield is low after the coupling reaction. What went wrong?
Answer: A weak color or low yield in the final product often points to issues with the coupling reaction conditions, which are highly dependent on pH.[1][7]
-
Causality & In-Depth Explanation: The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[10][11] The coupling component (a phenol or an aromatic amine) must be sufficiently activated to react. This activation is pH-dependent.
-
For phenols , a slightly alkaline pH (8-10) is required to deprotonate the hydroxyl group, forming the much more reactive phenoxide ion.[1][12]
-
For aromatic amines , a slightly acidic pH (4-5) is necessary.[1][12] If the pH is too low, the amine is protonated, deactivating the ring. If the pH is too high, N-coupling can occur, leading to the formation of triazenes.[7][11]
-
-
Troubleshooting & Optimization:
-
pH Control: Carefully adjust and monitor the pH of the coupling reaction mixture using a pH meter.[1][13] The use of a buffer solution can help maintain the optimal pH throughout the reaction.[1]
-
Temperature: Keep the diazonium salt solution in an ice bath at all times until it is used.[1] Add the diazonium salt solution slowly to the cooled solution of the coupling component.[1]
-
Oxidation: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities.[1] If oxidation is suspected, consider performing the reaction under an inert atmosphere (e.g., nitrogen).[1]
-
| Coupling Component | Optimal pH Range | Rationale |
| Phenols | 8 - 10 | Formation of the highly reactive phenoxide ion.[1][12] |
| Aromatic Amines | 4 - 5 | Prevents N-coupling and deactivation of the aromatic ring.[1][12] |
Question 4: My product is a mixture of isomers (e.g., ortho and para). How can I improve the regioselectivity?
Answer: The formation of isomers is a common side reaction in azo coupling.[1] The diazonium salt is an electrophile that will attack the activated aromatic ring of the coupling component. While the para-product is usually favored due to steric hindrance, the ortho-product can also form.[1][10]
-
Causality & In-Depth Explanation: The directing effects of the activating group on the coupling component (e.g., -OH, -NH₂) favor substitution at the ortho and para positions. Steric hindrance from the bulky diazonium group generally makes the para position the major product.[14] However, if the para position is blocked, coupling will occur at an available ortho position.[1]
-
Troubleshooting & Optimization:
-
Choice of Coupling Component: If possible, select a coupling component where the para position is available.
-
Reaction Conditions: The solvent and temperature can influence the ortho/para ratio. Optimization of these parameters may be necessary.
-
Purification: If isomer formation is unavoidable, purification by column chromatography or recrystallization will be necessary to isolate the desired product.
-
Purification and Characterization
Question 5: I am having difficulty purifying my azo dye. It seems to be insoluble in most common solvents.
Answer: Azo dyes, particularly those with sulfonic acid groups or extensive conjugation, can have poor solubility in common organic solvents.
-
Causality & In-Depth Explanation: The planarity and intermolecular interactions (such as hydrogen bonding and pi-stacking) in azo dye molecules can lead to high lattice energies in the solid state, making them difficult to dissolve. The presence of polar functional groups like sulfonic acid salts further complicates solubility.
-
Troubleshooting & Optimization:
-
Recrystallization: For purification, try a solvent mixture. For example, a mixture of water and a miscible organic solvent like ethanol or acetone can be effective.[15]
-
"Salting Out": If your dye is water-soluble, you can induce precipitation by adding a saturated salt solution (e.g., NaCl), a technique known as "salting out".[16] This is often used as the final step to isolate the product from the reaction mixture.
-
Column Chromatography: If the dye has some solubility in organic solvents, column chromatography can be an effective purification method, although it can be challenging on a large scale.[15]
-
Question 6: The color of my final product is different from the expected color. Why?
Answer: Variations in the color of the final product can be due to several factors.
-
Causality & In-Depth Explanation: The color of an azo dye is determined by its electronic structure and the extent of its conjugated system.[17]
-
Impurities: The presence of colored impurities or side-products can significantly alter the final color.[7]
-
pH: Many azo dyes are also pH indicators.[6][7] The color of the dye can change dramatically depending on the pH of the solution it is in. Ensure the final product is isolated and purified at a neutral pH unless a specific salt form is desired.[7]
-
Crystal Polymorphism: The final crystalline structure of the dye can affect its perceived color.[7] Different crystallization conditions can lead to different polymorphs, each with a unique color hue.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Diazotization
This protocol provides a self-validating system for the synthesis of a diazonium salt.
-
Preparation: Dissolve the primary aromatic amine in a dilute mineral acid (e.g., 2M HCl) in a beaker. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 5-10 minutes with continuous and efficient stirring.[7] Keep the flask in the ice bath.
-
Completion Check: After the addition is complete, stir the mixture for an additional 5-10 minutes. Test for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid and complete diazotization.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[17] Do not attempt to isolate the diazonium salt unless you are using a stabilizing counter-ion (e.g., tetrafluoroborate) and are aware of the potential hazards.[2][3]
Protocol 2: General Procedure for Azo Coupling
-
Coupling Solution Preparation:
-
For Phenols: Dissolve the phenol in a dilute sodium hydroxide solution (to form the phenoxide) and cool to 0-5 °C in an ice bath.
-
For Amines: Dissolve the aromatic amine in a dilute acid solution and cool to 0-5 °C in an ice bath. Adjust the pH to the optimal range (4-5) using a buffer or by careful addition of a base.
-
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[1][18]
-
Precipitation: The azo dye will often precipitate out of the solution as a brightly colored solid.
-
Completion: Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.[18]
Caption: A general experimental workflow for the synthesis and purification of azo dyes.
References
- Technical Support Center: Synthesis of Azo Dyes. Benchchem.
- "optimizing coupling reaction conditions for azo dyes". Benchchem.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications.
- Why are diazonium salts not stored, and what is the reason behind their instability?. Quora.
- Reactive Chemical Hazards of Diazonium Salts. ACS Publications.
- Azo Coupling. Organic Chemistry Portal.
- The continuous flow synthesis of azos. National Institutes of Health (NIH).
- Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. ACS Publications.
- Structures, Stability, and Safety of Diazonium Salts. ResearchGate.
- What makes Arenediazonium salts stable?. CK-12 Foundation.
- Diazonium Salt Side Reaction (Azo Dye Formation). YouTube.
- How Do You Make an Azo Dye?. First Source Worldwide.
- Technical Support Center: Optimizing Azo Coupling Reaction Yield. Benchchem.
- Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health (NIH).
- CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. IIP Series.
- Azo coupling. Wikipedia.
- pH in Diazo Coupler. Yokogawa.
- Common Problems & Corrective Action in Azoic Dyeing. Slideshare.
- The Crucial Role of Coupling Components in Azo Dye Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI.
- The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journals.
- Organic Chemistry: Combinatorial Synthesis of Azo Dyes. Aithor.
- Azo Dyes: Characterization and Toxicity– A Review. ResearchGate.
- Suggestions required for efficient isolation and purification of azo pigments?. ResearchGate.
- Azo Dye Formation (A-Level). ChemistryStudent.
- The Synthesis of Azo Dyes. University of Calgary.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong.
- Making an Azo Dye from Phenol. Chemistry LibreTexts.
- Azo Dyes Degradation Approaches and Challenges: An Overview. ResearchGate.
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. ResearchGate.
- Custom Diazotization Services. BOC Sciences.
- Review, Analyses of azo dyes' synthesis, characterization and biological activity. International Journal of Advances in Engineering and Management (IJAEM).
- 61 questions with answers in AZO DYE. Science topic. ResearchGate.
- Azo dye. Wikipedia.
- Preventing precipitation of azo dyes in aqueous solutions. Benchchem.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen.
- Synthesis of Azo Reactive Dyes Containing Aldehyde Group. CORE.
- I am struggling with the mechanism for finding the azo dye product. I have the first step but I am confused about the rest if the mechanism and the product.. Chegg.
- A Method for the Purification of Certain Azo Dyes.. ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. fsw.cc [fsw.cc]
- 10. Azo Coupling [organic-chemistry.org]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cuhk.edu.hk [cuhk.edu.hk]
Technical Support Center: Recrystallization of Aromatic Sulfonic Acids
Here is a technical support center for recrystallization methods for aromatic sulfonic acids.
Welcome to the technical support center for the purification of aromatic sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of these highly polar compounds. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the recrystallization of aromatic sulfonic acids.
Q1: What are the ideal properties of a recrystallization solvent for this class of compounds?
The ideal solvent leverages the principle that the solubility of a solid increases with temperature.[1] For aromatic sulfonic acids, which are highly polar, the key properties for a good recrystallization solvent are:
-
High Solvating Power When Hot: The solvent must dissolve the sulfonic acid completely at or near its boiling point.[1]
-
Low Solvating Power When Cold: The sulfonic acid should have very low solubility in the solvent at low temperatures (e.g., 0-4 °C) to ensure a high recovery yield.[1]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]
-
Inertness: The solvent must not react chemically with the sulfonic acid.[2]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and cost-effective.[2]
Due to the strong acidity and high polarity of the -SO₃H group, finding a single organic solvent that meets all these criteria can be challenging, which is why water is a common starting point.[3]
Q2: Which solvents are most commonly used for recrystallizing aromatic sulfonic acids?
Given their high polarity, the solvent choices are somewhat limited compared to less polar organic compounds.
-
Water: This is the most common and effective solvent. Aromatic sulfonic acids are generally readily soluble in water, and many can be crystallized from concentrated aqueous solutions.[3][4] This is also an excellent choice for removing residual sulfuric acid, a common impurity from sulfonation reactions.[3][5]
-
Ethanol: Occasionally, ethanol can be used for recrystallization, particularly for higher-melting point acids.[3]
-
Mixed-Solvent Systems: When a single solvent is not suitable, a mixed-solvent system is employed. Common pairs include water-ethanol or water-acetone.[6] The principle is to dissolve the acid in a "good" solvent where it's highly soluble, and then carefully add a miscible "anti-solvent" where it's poorly soluble to induce crystallization.[6][7]
-
Acidic Media: Crystallization can be induced from aqueous solutions by increasing the ionic strength. For example, passing gaseous hydrogen chloride through a cold, concentrated aqueous solution can effectively precipitate the sulfonic acid.[8] Similarly, adding a strong solution of an alkali metal chloride can precipitate the corresponding sulfonate salt, a technique known as "salting out".[4]
Q3: What is the purpose of using a mixed-solvent system or an anti-solvent?
A mixed-solvent (or anti-solvent) approach is used when no single solvent provides the desired steep solubility curve needed for efficient recrystallization.[6]
The Causality: The process begins by dissolving the sulfonic acid in a minimum amount of a hot "soluble solvent."[7] This ensures all the desired compound is in solution. Then, a miscible "insoluble solvent" (the anti-solvent) is added dropwise to the hot solution.[9][10] The addition of the anti-solvent reduces the overall solvating power of the medium, decreasing the solubility of the sulfonic acid and inducing supersaturation, which leads to crystallization upon slow cooling.[10][11] This method allows for fine-tuned control over the crystallization process, which can be critical for achieving high purity and good crystal morphology.[12]
Q4: How can I remove residual sulfuric acid from my product?
Sulfuric acid is a very common impurity in aromatic sulfonic acids, as it's often used as the sulfonating agent.[5] Due to its similar acidic nature, its removal requires specific strategies:
-
Recrystallization from Water: The most straightforward method is recrystallization from a concentrated aqueous solution. The solubility difference between the organic sulfonic acid and inorganic sulfuric acid allows for separation.[3][5]
-
Liming Out: A classical chemical method involves neutralizing the acidic mixture with calcium hydroxide or calcium carbonate.[13] This converts both acids to their calcium salts. Calcium sulfonate is typically water-soluble, while calcium sulfate is highly insoluble and precipitates out. After filtering off the calcium sulfate, the desired sulfonic acid can be regenerated from the soluble calcium sulfonate salt using a strong acid cation exchange resin or by treatment with a carbonate to precipitate calcium carbonate.[13]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q5: My aromatic sulfonic acid is "oiling out" instead of forming crystals. What's happening and how do I fix it?
The Problem: "Oiling out" is a liquid-liquid phase separation where the solute comes out of solution as a supercooled liquid or oil, rather than a crystalline solid.[14][15] This is problematic because the oil droplets are often impure melts that can trap impurities more effectively than the solvent, defeating the purpose of recrystallization.[15][16]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated at a temperature above the melting point of your compound (or its eutectic mixture with impurities). The rate of cooling is too fast for molecules to arrange into a crystal lattice.
-
Low Melting Point: The melting point of your sulfonic acid is lower than the boiling point of the solvent.
-
Solution: Switch to a lower-boiling point solvent or solvent mixture. If using a mixed-solvent system, try adjusting the ratio to reduce the boiling point.
-
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the solid, leading to oiling out.[14][18]
Q6: No crystals are forming even after my solution has cooled. What should I do?
The Problem: The absence of crystals upon cooling indicates that the solution is either not saturated or is in a stable supersaturated state.[17]
Causality & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[17][19] Too much solvent was added, and the solution is not saturated at the lower temperature.
-
Supersaturation: The solution has cooled below its saturation point, but there are no nucleation sites to initiate crystal growth.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[7][14] The microscopic scratches provide a high-energy surface that promotes nucleation.
-
Solution 2 (Seeding): Add a tiny crystal of the pure or crude product (a "seed crystal") to the solution.[14] This provides a perfect template for further crystal growth.
-
Q7: My final product is still colored. How can I get rid of the color?
The Problem: Colored impurities are common in sulfonation reactions. These are often large, conjugated organic molecules that can be adsorbed onto the surface of your crystals or trapped within the lattice.[20]
Causality & Solution: The high surface area and porous structure of activated carbon (charcoal) make it extremely effective at adsorbing large, colored impurity molecules.[20]
-
Solution: Perform a decolorization step. After dissolving your crude sulfonic acid in the hot solvent, cool the solution slightly to stop it from boiling over, then add a very small amount of activated carbon (1-2% of the solute weight).[20] Bring the mixture back to a boil for a few minutes and then perform a hot gravity filtration to remove the carbon (and the adsorbed impurities) before allowing the clear filtrate to cool and crystallize. See Protocol 2 for a detailed procedure.[7][8]
Q8: The crystals are crashing out in my filter funnel during hot filtration. How can I prevent this?
The Problem: Premature crystallization occurs when the hot, saturated solution cools slightly upon contact with the cooler funnel and filter paper, causing the product to precipitate where it shouldn't.[20]
Causality & Solutions:
-
Temperature Drop: The filtration apparatus is acting as a heat sink.
-
Solution 1 (Keep it Hot): Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[20] Pre-heat the funnel and the receiving flask by placing them in an oven or rinsing them with hot solvent just before filtration.[20]
-
Solution 2 (Use Excess Solvent): Add a slight excess of hot solvent (10-20% more) before filtering to ensure the compound remains soluble even with a minor temperature drop. You can then boil off this excess solvent from the filtrate before cooling to crystallize.[20]
-
Q9: My yield is very low. What are the common causes?
The Problem: A low yield means a significant portion of your product was lost during the process.
Causality & Solutions:
-
Using Too Much Solvent: As discussed in Q6, this is a primary cause. The more solvent used, the more product will remain dissolved in the mother liquor even when cold.[19] Always use the minimum amount of boiling solvent necessary to dissolve the solid.[7][19]
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature. Ensure the flask is cooled in an ice bath for at least 20-30 minutes after initial cooling to room temperature.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[19] Use a minimal amount of ice-cold solvent for washing.
Experimental Protocols & Data
Protocol 1: General Single-Solvent Recrystallization from Water (e.g., for p-Toluenesulfonic Acid)
This protocol is adapted from methods described for the purification of p-toluenesulfonic acid (TsOH).[5][8]
-
Dissolution: Place the crude aromatic sulfonic acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If it doesn't dissolve, add small portions of hot water until a clear solution is achieved at the boiling point.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Return to a boil for 2-3 minutes. (See Protocol 2).
-
Hot Gravity Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly. For hydrated crystals like TsOH monohydrate, air drying may be sufficient. For anhydrous material, drying in a vacuum oven or azeotropic drying with a solvent like toluene may be required.[3][5]
Protocol 2: Decolorization using Activated Carbon
-
After the crude solid is fully dissolved in the minimum amount of hot solvent (Step 1 of Protocol 1), remove the flask from the heat source.
-
Allow the solution to cool for 30-60 seconds to prevent violent boiling when the carbon is added.
-
Add a small amount of activated carbon (about 1-2% of the solute's mass) to the hot solution.[20]
-
Add a boiling chip, return the flask to the heat source, and gently boil the mixture for 2-5 minutes, swirling occasionally.
-
Proceed immediately to hot gravity filtration (Step 3 of Protocol 1) to remove the carbon. Do not let the solution cool before filtering.
Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization
-
Select Solvents: Identify a miscible solvent pair: a "soluble solvent" in which your compound is very soluble, and an "anti-solvent" in which it is poorly soluble.[6] Example: Methanol (soluble) and Diethyl Ether (anti-solvent).
-
Dissolution: Dissolve the crude sulfonic acid in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.[7]
-
Hot Filtration (If Necessary): If there are insoluble impurities, perform a hot gravity filtration at this stage.
-
Add Anti-Solvent: Heat the solution to boiling. Add the "anti-solvent" dropwise, swirling after each drop, until you observe persistent cloudiness (turbidity).[6][21] This indicates the solution is saturated.
-
Re-clarify: Add 1-2 drops of the hot "soluble solvent" to just redissolve the precipitate and make the solution clear again.[7]
-
Cooling & Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration as described in Protocol 1.
-
Washing: Wash the collected crystals with a minimal amount of the ice-cold anti-solvent or a pre-chilled mixture of the two solvents.
Data Presentation
Table 1: General Solvent Selection Guide for Aromatic Sulfonic Acids
| Solvent / System | Polarity | Typical Use Case & Rationale | Potential Issues |
| Water | Very High | Primary Choice. Excellent for highly polar sulfonic acids. Good for removing inorganic impurities like H₂SO₄.[3][5] | High boiling point can make drying difficult. Some sulfonic acids may be too soluble even in cold water, leading to low yields. |
| Ethanol/Methanol | High | Good for sulfonic acids with slightly lower polarity or when water proves ineffective.[3] | Many sulfonic acids are still highly soluble; may require very low temperatures for good recovery. |
| Water/Ethanol | Variable | Mixed-Solvent System. Good for fine-tuning solubility. Dissolve in hot ethanol, add hot water as the anti-solvent.[6] | Can be prone to oiling out if cooled too quickly or if the melting point of the solute is low.[17] |
| Acetic Acid | High | Can be effective for certain structures but is less common. | Reactive with some functional groups (amines, alcohols). High boiling point (118°C) makes it difficult to remove.[2] |
| Hexane/Toluene | Non-polar | Anti-Solvents Only. Used in mixed-solvent systems with a highly polar primary solvent. Not suitable as primary solvents due to the insolubility of sulfonic acids.[3][22] | Must be fully miscible with the primary solvent. |
Visualizations: Workflows & Logic Diagrams
Diagram 1: Decision Workflow for Recrystallization Strategy
This diagram outlines the logical steps a researcher can take to select an appropriate recrystallization method for an aromatic sulfonic acid.
Caption: A decision tree for selecting a recrystallization strategy.
Diagram 2: Troubleshooting Flowchart for "Oiling Out"
This flowchart provides a step-by-step guide for resolving the common issue of a compound oiling out during crystallization.
Caption: A logical flowchart for troubleshooting the "oiling out" phenomenon.
References
- Union Oil Company of California. (1970). Purification of sulfonic acids (U.S. Patent No. 3,496,224).
-
LookChem. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. [Link]
- Reilly, J. H., & Zanoni, J. A. (2002). Method for the purification of aryl sulfonic acids and salts (U.S. Patent Application No. 2002/0022743 A1).
-
Katayama, A., Takagishi, T., Konishi, K., & Kuroki, N. (1967). EFFECT OF ORGANIC SULFONIC ACIDS ON THE AQUEOUS SOLUBILITY OF AROMATIC HYDROCARBONS. Journal of the Society of Fiber Science and Technology, Japan, 23(1), 29-32. [Link]
-
PrepChem. (2016). Preparation of p-toluenesulfonic acid. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wikipedia. (n.d.). p-Toluenesulfonic acid. [Link]
-
European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS (EP 3763700 A1). [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Reddit. (2022). Question on purifying aryl Sulfonic acids. r/Chempros. [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Britannica. (2023). Sulfonic acid. [Link]
-
Zhang, Z., Li, W., Jin, J., & Tian, G. (2011). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 56(5), 2353–2356. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Reddit. (2011). Recrystallization (help meeeeee). r/chemistry. [Link]
-
ResearchGate. (2017). Recrystallization of para toluenesulfonic acid?. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 578. [Link]
-
Wiley Online Library. (2021). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Chemical Engineering & Technology, 44(10), 1859-1865. [Link]
-
Quora. (2018). Why is sulphanilic acid not soluble in water and organic solvents?. [Link]
-
ResearchGate. (2021). Anti-Solvent Crystallization. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
YouTube. (2020). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
- Google Patents. (1980). Separation of isomers (U.S.
-
LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
- Google Patents. (1988).
-
National Institutes of Health. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. [Link]
-
Bentham Science. (2021). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. [Link]
-
MDPI. (2020). Anti-Solvent Crystallization. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. quora.com [quora.com]
- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Home Page [chem.ualberta.ca]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. avanti-journals.com [avanti-journals.com]
- 12. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. reddit.com [reddit.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. youtube.com [youtube.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Diphenylamines
Welcome to the technical support center for the synthesis of substituted diphenylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions to create these important structural motifs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and mechanistic insights to empower you to troubleshoot and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of substituted diphenylamines, particularly when using methods like the Buchwald-Hartwig amination and Ullmann condensation.
Question 1: I'm getting a mixture of regioisomers when coupling a di- or polyhalogenated arene with my aniline. How can I improve selectivity for a single isomer?
Answer:
Achieving high regioselectivity in the coupling of polyhalogenated arenes is a common challenge. The selectivity is primarily governed by the relative reactivity of the different carbon-halogen (C-X) bonds towards the catalyst. Here’s a breakdown of the causative factors and how to address them:
Root Causes & Solutions:
-
Inherent C-X Bond Reactivity: The rate of oxidative addition of the aryl halide to the palladium(0) or copper(I) catalyst is a key determinant of regioselectivity. The general reactivity trend for halogens is I > Br > Cl > F.[1] For instance, in a molecule like 2-bromo-4-iodopyridine, the C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond, leading to preferential amination at the 4-position.[1]
-
Troubleshooting Step: If your substrate has different halogens, you can often achieve high selectivity by using this inherent reactivity difference. For a selective reaction at the more reactive halogen, use milder conditions (e.g., lower temperature, less reactive catalyst system). To react at the less reactive halogen, you will first need to functionalize the more reactive position.
-
-
Steric Hindrance: When two identical halogens are present, steric hindrance around the C-X bond can play a major role. Less sterically hindered positions are generally more reactive. For example, in the amination of 5-substituted-1,2,3-triiodobenzene, the reaction proceeds exclusively at the less sterically hindered terminal positions.[2]
-
Troubleshooting Step: Analyze the steric environment of your aryl halide. If you are targeting the less hindered position, this inherent bias can be an advantage. To favor the more hindered position, you may need to employ specialized ligands that can overcome this steric bias, though this is a significant challenge.
-
-
Electronic Effects: The electronic properties of the aryl halide can influence the rate of oxidative addition. Electron-withdrawing groups can activate a C-X bond for nucleophilic attack in Ullmann-type reactions or influence the electronics of the C-X bond in palladium-catalyzed reactions.
-
Troubleshooting Step: Consider the electronic nature of your substituents. For Buchwald-Hartwig reactions, the effect can be complex, but for Ullmann condensations, electron-withdrawing groups generally enhance reactivity.[3]
-
-
Ligand Choice (for Buchwald-Hartwig): The ligand on the palladium catalyst is crucial for controlling regioselectivity. Bulky, electron-rich phosphine ligands can dramatically influence the outcome.[4][5] For instance, in the coupling of 2,4-dichloropyridine, using a Xantphos-based catalyst can lead to high selectivity for reaction at the C2 position.[6][7] Conversely, different ligands can sometimes invert this selectivity.[8]
-
Troubleshooting Step: Screen a panel of ligands. Start with common bulky monophosphine ligands like XPhos or RuPhos, and also consider bidentate ligands like Xantphos or dppf. The optimal ligand is highly substrate-dependent.
-
-
Catalyst Speciation: The nature of the active catalytic species can influence regioselectivity. For example, in the cross-coupling of 2,4-dibromopyridine, the ratio of PPh₃ to Pd(OAc)₂ can determine whether the reaction is selective for the C2 or C4 position, likely due to the formation of different palladium species.[8][9][10]
-
Troubleshooting Step: Carefully control the ligand-to-metal ratio. A slight change can sometimes lead to a significant difference in the product distribution.
-
Question 2: My Buchwald-Hartwig amination is sluggish or fails to proceed. What are the common causes of low reactivity?
Answer:
Low reactivity in Buchwald-Hartwig aminations can be frustrating. The catalytic cycle involves several key steps (oxidative addition, amine coordination, deprotonation, and reductive elimination), and a bottleneck at any of these stages can stall the reaction.[11][12]
Root Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing.
-
Troubleshooting Step:
-
Precatalyst Choice: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that readily forms the active species.
-
Ligand Quality: Ensure your phosphine ligand is pure and not oxidized. Store air-sensitive ligands under an inert atmosphere.
-
Oxygen Contamination: Thoroughly degas your solvent and reaction mixture. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species.
-
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes side reactions or catalyst decomposition.
-
Troubleshooting Step: Common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃. For less acidic amines, a stronger base like NaOt-Bu is often required.[13] However, for base-sensitive substrates, a weaker base like Cs₂CO₃ may be necessary. A screen of different bases is often worthwhile.
-
-
Sterically Hindered Substrates: Both the aryl halide and the amine can be sterically demanding, which can slow down the oxidative addition and reductive elimination steps.
-
Troubleshooting Step: For sterically hindered substrates, use bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, RuPhos, or tBuXPhos.[14] These ligands promote both oxidative addition and reductive elimination.
-
-
Poorly Reactive Aryl Halide: Aryl chlorides are less reactive than aryl bromides and iodides.
-
Troubleshooting Step: For aryl chlorides, more forcing conditions (higher temperature) and more active catalyst systems (e.g., those with bulky monophosphine ligands) are generally required.[4]
-
Question 3: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) as a side product. How can I minimize this?
Answer:
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from a β-hydride elimination pathway from the palladium-amido intermediate.
Root Causes & Solutions:
-
β-Hydride Elimination: This is more prevalent with amines that have β-hydrogens.
-
Troubleshooting Step:
-
Ligand Choice: Use bulky ligands that create a sterically congested environment around the palladium center. This can disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the C-N coupling.
-
-
-
Moisture in the Reaction: Water can act as a proton source, leading to hydrodehalogenation.
-
Troubleshooting Step: Ensure your solvent and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox.
-
Frequently Asked Questions (FAQs)
What are the key differences in managing regioselectivity between Buchwald-Hartwig and Ullmann reactions?
The fundamental mechanisms of these two reactions are different, which in turn affects how regioselectivity is controlled.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(0) | Copper(I) |
| Mechanism | Involves oxidative addition, ligand exchange, and reductive elimination.[12] | Believed to involve coordination of the nucleophile to copper, followed by reaction with the aryl halide.[3] |
| Key Control Elements | Ligand: The choice of phosphine ligand is paramount in controlling reactivity and selectivity.[4][15] Reaction Conditions: Temperature and base choice are critical. | Substrate Electronics: Often requires electron-withdrawing groups on the aryl halide to activate it.[3] Reaction Conditions: Traditionally requires high temperatures and polar aprotic solvents.[3][16] |
| Regioselectivity Determinants | Primarily determined by the ease of oxidative addition, which is influenced by C-X bond strength, sterics, and ligand effects.[1][2][6] | Influenced by the electronic nature of the aryl halide and steric factors. |
In essence, the Buchwald-Hartwig reaction offers more "tunability" through ligand modification, making it a powerful tool for controlling regioselectivity. The Ullmann condensation is often more reliant on the inherent electronic properties of the substrates.[16]
How do steric and electronic effects of substituents on the aniline and aryl halide partners influence regioselectivity?
Both steric and electronic effects are critical and often intertwined.[17][18][19][20]
-
On the Aryl Halide:
-
Steric Effects: As discussed in the troubleshooting guide, bulky groups adjacent to a halogen will sterically hinder its approach to the metal center, favoring reaction at a less hindered site.[2][21]
-
Electronic Effects: Electron-withdrawing groups can make the carbon of the C-X bond more electrophilic, potentially accelerating oxidative addition. The overall electronic landscape of the ring can influence which C-X bond is more polarized and reactive.
-
-
On the Aniline:
-
Steric Effects: A bulky aniline (e.g., with ortho substituents) can slow down the reaction. It may also influence the regioselectivity if the catalyst-ligand complex itself is chiral or has a specific spatial arrangement.
-
Electronic Effects: Electron-donating groups on the aniline make it more nucleophilic and generally increase its reactivity. Conversely, electron-withdrawing groups decrease nucleophilicity and can make the coupling more challenging.
-
Decision Workflow for Optimizing Regioselectivity
Here is a logical workflow for tackling a new regioselective diphenylamine synthesis.
Caption: Workflow for regioselectivity optimization.
Experimental Protocols
General Protocol for a Regioselective Buchwald-Hartwig Amination
This protocol describes a general procedure for the regioselective amination of a dihalogenated arene where one halogen is significantly more reactive (e.g., iodine vs. chlorine or bromine).[1]
Materials:
-
Polyhalogenated arene (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the polyhalogenated arene, palladium precatalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aniline derivative, the base, and the anhydrous, degassed solvent.
-
Reaction: Stir the mixture at the desired temperature (start with 80-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[1]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting.
Caption: Key steps of the Buchwald-Hartwig cycle.
References
-
Zhang, Y., et al. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Asian Journal of Organic Chemistry. Available from: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from: [Link]
-
ACS Publications. (2020). Mechanistic Study on Palladium-Catalyzed Regioselective Oxidative Amination: Roles of Ammonium Salts. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from: [Link]
-
Al-Zoubi, R. M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. Available from: [Link]
-
NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from: [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from: [Link]
-
Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved from: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from: [Link]
-
PubMed. (n.d.). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. Retrieved from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
ACS Publications. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
ACS Publications. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available from: [Link]
-
NIH. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Retrieved from: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from: [Link]
-
PubMed Central. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Retrieved from: [Link]
-
Royal Society of Chemistry. (2023). Regio- and stereoselective divergent cross-coupling of alkynes and disubstituted alkenes via photoredox cobalt dual catalysis. Organic Chemistry Frontiers. Available from: [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]
-
Macmillan Group, Princeton University. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Retrieved from: [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from: [Link]
-
NIH. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from: [Link]
-
University of South Carolina. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from: [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from: [Link]
-
ACS Publications. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available from: [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from: [Link]
-
NIH. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Retrieved from: [Link]
-
ResearchGate. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from: [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from: [Link]
-
UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from: [Link]
-
ResearchGate. (n.d.). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved from: [Link]
-
MDPI. (2023). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from: [Link]
-
ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. Retrieved from: [Link]
-
PubMed. (2024). Investigating Steric and Electronic Effects in the Synthesis of Square Planar 6d1 Th(III) Complexes. Retrieved from: [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. Organic Chemistry Frontiers. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. research.rug.nl [research.rug.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. people.umass.edu [people.umass.edu]
- 17. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigating Steric and Electronic Effects in the Synthesis of Square Planar 6d1 Th(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dye Intermediates for Azo Dye Synthesis: A Guide for Researchers
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of dye intermediates for azo dye synthesis, designed for researchers and professionals in drug development and chemical sciences. The structure is tailored to deliver a logical flow from fundamental principles to practical application, emphasizing the causality behind experimental choices and ensuring scientific integrity.
Introduction to Azo Dyes and the Significance of Intermediates
Azo dyes are the most widely used class of synthetic colorants, accounting for over 60% of the dyes used in industries ranging from textiles to printing.[1][2] Their defining feature is the azo group (–N=N–), a chromophore that connects two aromatic rings, creating an extended conjugated system responsible for their vibrant colors.[2][3] The synthesis of these dyes is elegantly straightforward, primarily involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4]
The versatility and diversity of azo dyes stem directly from the vast array of available precursors, known as dye intermediates. These intermediates are categorized into two main groups: the diazo component (a primary aromatic amine that is converted into a diazonium salt) and the coupling component (an electron-rich aromatic compound, such as a phenol or another amine). The selection of these intermediates is the most critical factor in dye design, as their molecular structure dictates the final dye's color, solubility, stability, and affinity for a given substrate.[5][6] This guide provides a comparative analysis of key intermediates, supported by experimental data, to elucidate the structure-property relationships that govern the performance of azo dyes.
Key Classes of Dye Intermediates: A Comparative Overview
The efficacy of an azo dye synthesis is contingent on the reactivity and properties of its constituent intermediates. Understanding their intrinsic chemical characteristics is paramount for predicting reaction outcomes and designing novel dyes.
Diazo Components (Primary Aromatic Amines)
The diazo component is the starting amine that is transformed into a highly reactive diazonium salt (Ar–N₂⁺). This conversion, known as diazotization, involves reacting the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C).[7][8] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[9]
-
Aniline and its Derivatives : Aniline is the foundational aromatic amine. The presence of substituents on the aniline ring profoundly alters the reactivity of the resulting diazonium salt.
-
Electron-Withdrawing Groups (EWGs) like nitro (–NO₂) or sulfonic acid (–SO₃H) decrease the nucleophilicity of the amino group, sometimes making diazotization more challenging. However, they increase the electrophilicity of the resulting diazonium salt, making it a more potent electrophile for the subsequent coupling reaction.
-
Electron-Donating Groups (EDGs) like methyl (–CH₃) or methoxy (–OCH₃) enhance the nucleophilicity of the amine but yield a less reactive diazonium salt.
-
-
Naphthylamines : These are bicyclic aromatic amines that produce diazonium salts leading to dyes with larger conjugated systems, often resulting in deeper colors (bathochromic shift).
-
Heterocyclic Amines : Amines based on heterocyclic rings (e.g., 2-aminothiazole, 2-aminothiophene) are used to create dyes with high color strength and unique shades, particularly blues and greens.[10][11] The heteroatoms in the ring influence the electronic properties and can lead to dyes with superior performance characteristics.[11]
Coupling Components
The coupling component is an electron-rich aromatic compound that undergoes electrophilic aromatic substitution with the diazonium salt.[12] The choice of coupling component and the reaction pH are critical for a successful synthesis.
-
Phenols and Naphthols : These compounds, such as phenol and β-naphthol, are highly activated towards electrophilic attack. The coupling reaction is typically carried out under mildly alkaline conditions (pH 9-10).[13] The basic medium deprotonates the hydroxyl group to form a much more strongly activating phenoxide ion, which significantly accelerates the coupling reaction.[13]
-
Aromatic Amines : Tertiary aromatic amines like N,N-dimethylaniline are also effective coupling components. These reactions are best performed in mildly acidic conditions (pH 5-7).[13][14] A highly acidic environment would protonate the amino group, deactivating the ring, while a basic medium could lead to unwanted side reactions with the diazonium salt.[13]
-
Acetoacetic Acid Derivatives : Compounds like acetoacetanilide contain an active methylene group that can act as the nucleophile in the coupling reaction, typically used for producing yellow and orange dyes.
Experimental Protocols & Comparative Data
To illustrate the impact of intermediate selection, we present a comparative synthesis of two well-known azo dyes: Methyl Orange and Sudan I (Phenyl azo β-naphthol) . Methyl Orange is synthesized from sulfanilic acid (a sulfonated aniline derivative) and N,N-dimethylaniline, while Sudan I is synthesized from aniline and β-naphthol.
Experimental Protocol: Synthesis of Methyl Orange
This protocol details the synthesis of Methyl Orange, an acid-base indicator, which involves the diazotization of sulfanilic acid and subsequent coupling with N,N-dimethylaniline.[15][16]
Part A: Diazotization of Sulfanilic Acid
-
In a 100 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gently warming.
-
Cool the resulting solution to room temperature and add 0.5 g of sodium nitrite (NaNO₂), stirring until fully dissolved.
-
In a separate 250 mL beaker, place approximately 8 g of crushed ice and add 1.3 mL of concentrated hydrochloric acid (HCl).
-
Slowly pour the sulfanilic acid/sodium nitrite solution from step 2 into the ice/HCl mixture while stirring continuously. A fine, white precipitate of the diazonium salt will form. Keep this suspension in the ice bath for immediate use in the next step.[15]
Part B: Azo Coupling
-
In a test tube, prepare the coupling solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.
-
Slowly add the N,N-dimethylaniline acetate solution from the previous step to the cold diazonium salt suspension with constant stirring.
-
Gradually add 8.5 mL of 3 M sodium hydroxide (NaOH) solution. The color will change from a dull red to a vibrant orange as the sodium salt of Methyl Orange forms.[15]
-
Heat the mixture to boiling to dissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.
-
Collect the orange crystals by vacuum filtration, wash with a small amount of cold water, and allow to air dry.
Experimental Protocol: Synthesis of Sudan I (Phenyl azo β-naphthol)
This protocol describes the synthesis of Sudan I, a common orange-red dye, from aniline and β-naphthol.[17][18]
Part A: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 2.5 g of aniline in a mixture of 8 mL of concentrated HCl and 8 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath. The temperature must be strictly maintained in this range.
-
In a separate beaker, dissolve 2 g of sodium nitrite (NaNO₂) in 10 mL of water and cool this solution as well.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution with vigorous stirring, ensuring the temperature does not rise above 5 °C.[18] The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve 4.0 g of β-naphthol in 25 mL of 10% NaOH solution. Cool this solution in an ice bath.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the cold β-naphthol solution.
-
An orange-red precipitate of Sudan I will form immediately.[18] Continue stirring in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Collect the colored precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and allow the crystals to air dry.
Performance Data Summary
The choice of intermediates directly impacts reaction conditions and the properties of the final product.
Table 1: Comparison of Reactant Properties and Reaction Conditions
| Parameter | Methyl Orange Synthesis | Sudan I Synthesis | Rationale for Differences |
| Diazo Component | Sulfanilic Acid | Aniline | Sulfanilic acid is a zwitterion and requires a base (Na₂CO₃) for initial dissolution.[19] Aniline is a liquid base and dissolves directly in acid. |
| Coupling Component | N,N-dimethylaniline | β-Naphthol | N,N-dimethylaniline is an aromatic amine; β-naphthol is a naphtholic phenol. |
| Diazotization Medium | Aqueous HCl | Aqueous HCl | Standard for generating nitrous acid in situ. |
| Coupling pH | Mildly Acidic to Basic | Alkaline (pH > 9) | Amine coupling is optimal in mild acid to prevent protonation.[13] Phenolic coupling requires alkaline conditions to form the highly reactive phenoxide ion.[13] |
| Temperature Control | 0-5 °C for diazotization | 0-5 °C for diazotization | Critical for the stability of all aromatic diazonium salts.[1][9] |
Table 2: Spectroscopic Properties and Performance Metrics
| Parameter | Methyl Orange | Sudan I | Causality of Difference |
| Molecular Formula | C₁₄H₁₄N₃NaO₃S | C₁₆H₁₂N₂O | The presence of the sulfonate group in Methyl Orange makes it water-soluble. |
| Observed Color | Orange (in base) / Red (in acid) | Orange-Red | The extended conjugation and different substituents lead to absorption at different wavelengths.[3] |
| Typical Yield | ~90%[19] | ~85-95% | Both reactions are generally high-yielding under proper conditions. |
| λmax (in Ethanol) | ~460 nm (as base) | ~478 nm | The larger conjugated system of the naphthol ring in Sudan I results in a bathochromic (red) shift compared to the benzene-based system in Methyl Orange. |
In-Depth Analysis and Mechanistic Insights
The "Why": Explaining Performance Differences
The stark differences in the synthesis protocols and final dye properties arise from the electronic nature of the intermediates.
-
Solubility and Application : The sulfonic acid group (–SO₃H) on sulfanilic acid is retained in the final Methyl Orange structure. This group is highly polar and ionizes in water, rendering Methyl Orange water-soluble.[6] This is a deliberate design choice for its application as an aqueous indicator. In contrast, Sudan I lacks such a solubilizing group and is a water-insoluble pigment, suitable for coloring non-polar materials like waxes and plastics.
-
Color and Conjugation : The color of an azo dye is determined by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[20] Substituents on the aromatic rings can modulate this gap. The powerful electron-donating dimethylamino group and the electron-withdrawing azo group in Methyl Orange create a strong "push-pull" system that narrows the HOMO-LUMO gap, leading to absorption in the visible spectrum. For Sudan I, the larger naphthalene ring system provides a more extended path for π-electron delocalization compared to a single benzene ring, which shifts the absorption wavelength to a longer value (a bathochromic shift), resulting in its characteristic orange-red color.[3]
Visualizing the Workflow & Electronic Effects
Diagram 1: General Azo Dye Synthesis Workflow
This diagram illustrates the two-stage process central to all azo dye synthesis.
Caption: A generalized workflow for azo dye synthesis.
Diagram 2: Influence of Substituents on Dye Color
This diagram explains how electron-donating and electron-withdrawing groups alter the electronic structure of the dye, thereby tuning its color.
Caption: Electronic effects of substituents on azo dye color.
Conclusion and Future Perspectives
The selection of dye intermediates is a strategic process that balances chemical reactivity with the desired final properties of the azo dye. As demonstrated by the comparative synthesis of Methyl Orange and Sudan I, the choice of the diazo and coupling components dictates not only the reaction conditions, particularly pH, but also fundamental characteristics such as solubility and color.
-
Diazo components with electron-withdrawing groups increase the reactivity of the diazonium salt, while groups like sulfonic acid are intentionally incorporated to impart water solubility.
-
Coupling components determine the environment (acidic vs. alkaline) for the final reaction step, and their aromatic structure is a primary determinant of the dye's color.
For researchers and drug development professionals, a deep understanding of these principles allows for the rational design of novel azo compounds for various applications, from biological stains and pH indicators to photosensitive agents. The future of azo dye synthesis will likely focus on developing intermediates that lead to more environmentally benign dyes and expanding the use of heterocyclic intermediates to access a wider and more robust color palette.[5]
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. High Quality Important Intermediates Of Azo Heterocyclic Dyes Factory and Manufacturers, Suppliers Direct Price | PTG [ptgchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. Azo Coupling [organic-chemistry.org]
- 13. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. gcwgandhinagar.com [gcwgandhinagar.com]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
- 19. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4,4'-Diaminodiphenylamine-2-sulfonic Acid
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,4'-diaminodiphenylamine-2-sulfonic acid (DAPS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental design, offers practical insights based on field experience, and establishes a self-validating system for robust and reliable analytical results.
The accurate determination of DAPS is critical in various applications, from its use as an intermediate in dye synthesis to its potential presence as a process-related impurity in pharmaceutical manufacturing. A validated HPLC method ensures that the obtained analytical data is reliable, reproducible, and fit for its intended purpose. This guide will compare and contrast different validation parameters, providing supporting experimental data to illustrate the process of confirming that an analytical method is suitable for its intended use.
The Foundation: Method Development and System Suitability
Before validation can begin, a suitable HPLC method must be developed. Based on the chemical properties of DAPS, a reversed-phase HPLC method is appropriate. The sulfonic acid moiety imparts significant polarity, while the aromatic rings provide a chromophore for UV detection.
A typical starting point for method development would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% phosphoric acid in water). The low pH will suppress the ionization of the sulfonic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Once a method is developed that provides a well-resolved, symmetrical peak for DAPS, system suitability testing must be performed before each validation run. This is a non-negotiable quality control step that ensures the chromatographic system is performing adequately.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column and the overall separation power of the system. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the detector response. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process that evaluates its performance characteristics. The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.
A Comparative Guide to Aniline Derivatives in Azo Dye Synthesis: Spotlight on Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
In the vast and vibrant world of synthetic colorants, azo dyes represent the most extensive and versatile class, forming the backbone of the dyeing industry. The performance, characteristics, and very hue of these dyes are intrinsically linked to the chemical architecture of their precursors, particularly the aniline derivatives employed in their synthesis. This guide provides an in-depth technical comparison of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (DASA), a key intermediate for producing high-performance dyes, against other fundamental aniline derivatives such as aniline, p-nitroaniline, and sulfanilic acid. Through an examination of their chemical properties, supported by experimental data and detailed synthetic protocols, we aim to elucidate the nuanced yet critical impact of the chosen aniline derivative on the final dye product.
The Central Role of the Diazo Component: A Structural and Electronic Perspective
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, hinging on two principal reactions: the diazotization of a primary aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with an electron-rich nucleophile. The aniline derivative, serving as the diazo component, dictates the electronic properties of the resulting diazonium ion and, consequently, the final azo dye.
The structure of DASA is unique among the aniline derivatives discussed here. It is a complex diamine containing a diphenylamine backbone and a sulfonic acid group. This intricate structure gives rise to dyes with distinct properties compared to those derived from simpler anilines. The presence of two primary amino groups allows for the formation of bis-azo dyes, leading to larger, more complex chromophores and often resulting in deeper colors such as blacks and dark blues. The sulfonic acid group imparts water solubility, a critical attribute for the application of direct dyes to cellulosic fibers like cotton.[1]
In contrast, aniline, the parent aromatic amine, is a versatile precursor for a wide range of colors.[2] The introduction of a substituent on the aniline ring, as seen in p-nitroaniline and sulfanilic acid, significantly alters the resulting dye's characteristics. The electron-withdrawing nitro group (-NO2) in p-nitroaniline can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors, and can also influence the dye's fastness properties.[3] The sulfonic acid group (-SO3H) in sulfanilic acid, similar to its function in DASA, enhances water solubility.
Comparative Performance Data
The selection of an aniline derivative is a critical decision in dye design, directly impacting the final product's performance. The following table summarizes key performance indicators for azo dyes synthesized from DASA and other representative aniline derivatives. It is important to note that a direct comparison is most scientifically valid when the overall structure of the dyes is similar. However, due to the nature of DASA, it is most commonly used in the synthesis of bis-azo dyes. For the purpose of this comparison, we will consider the properties of dyes where these aniline derivatives are coupled with a common coupling agent, H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a widely used industrial intermediate.
| Aniline Derivative | Dye Type | Typical Color | Wavelength of Maximum Absorption (λmax) | Molar Extinction Coefficient (ε) | Light Fastness | Wash Fastness |
| Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (DASA) | Bis-azo | Black, Dark Blue | ~570-600 nm (for Direct Black 22) | High | Good | Good to Excellent |
| Aniline | Monoazo | Orange-Red | ~480-500 nm | Moderate | Fair to Good | Moderate |
| p-Nitroaniline | Monoazo | Red to Violet | ~500-550 nm | High | Good | Good |
| Sulfanilic Acid | Monoazo | Orange | ~470-490 nm | Moderate | Good | Good |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual values can vary depending on the specific coupling component, reaction conditions, and the substrate being dyed.
The higher λmax and molar extinction coefficient of dyes derived from DASA are indicative of their deeper color and greater color strength, a direct consequence of the extended conjugation in the bis-azo structure. The fastness properties of DASA-based dyes are also generally superior, which is a key reason for their use in high-performance applications.
Experimental Protocols: A Guide to Synthesis and Evaluation
To provide a practical understanding of the synthesis of azo dyes from these different aniline derivatives, the following section details the experimental protocols. The methodologies are designed to be comparable, allowing for a valid assessment of the performance of each aniline derivative.
General Workflow for Azo Dye Synthesis
The synthesis of azo dyes from aniline derivatives follows a consistent two-step process: diazotization and coupling. The workflow can be visualized as follows:
Caption: General workflow for azo dye synthesis.
Protocol 1: Synthesis of a Bis-Azo Dye from Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (DASA)
This protocol describes the tetrazotization of DASA and its subsequent coupling with H-acid to form a direct black dye.[4]
Materials:
-
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (DASA)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
H-acid (1-amino-8-naphthol-3,6-disulfonic acid)
-
Sodium carbonate (Na2CO3)
-
Sodium chloride (NaCl)
-
Ice
Procedure:
-
Tetrazotization:
-
Suspend one molar equivalent of DASA in distilled water and add concentrated hydrochloric acid.
-
Stir the mixture to ensure complete protonation of the amino groups.
-
Cool the suspension to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite (approximately 2 molar equivalents) dropwise, maintaining the temperature between 0-5°C.
-
Stir for 1-2 hours at 0-5°C to ensure complete tetrazotization.
-
-
Coupling:
-
In a separate beaker, dissolve two molar equivalents of H-acid in an aqueous solution of sodium carbonate.
-
Cool the H-acid solution to 0-5°C in an ice bath.
-
Slowly add the cold tetrazo solution to the H-acid solution with vigorous stirring, maintaining the pH between 8-9 with the addition of sodium carbonate solution.
-
Continue stirring the reaction mixture for several hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Precipitate the dye by adding sodium chloride to the reaction mixture ("salting out").
-
Filter the precipitated dye using vacuum filtration and wash with a saturated sodium chloride solution to remove impurities.
-
Dry the dye in an oven at 60-80°C.
-
Protocol 2: Synthesis of a Monoazo Dye from Aniline
This protocol outlines the synthesis of an orange-red dye by coupling diazotized aniline with 2-naphthol.[4]
Materials:
-
Aniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, mix 5 mL of aniline with 15 mL of concentrated HCl.
-
Cool the mixture in an ice bath to 0-5°C.
-
Separately, dissolve 4 g of sodium nitrite in 15 mL of water.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5°C.[4]
-
-
Coupling:
-
In a separate beaker, dissolve 8 g of 2-naphthol in a solution of 5 g of sodium hydroxide in 50 mL of water.
-
Cool this solution in an ice bath to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
An orange-colored azo dye will precipitate.
-
-
Isolation and Purification:
-
Collect the solid dye by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry.
-
Protocol 3: Synthesis of a Monoazo Dye from p-Nitroaniline
This protocol describes the synthesis of a red dye by coupling diazotized p-nitroaniline with 2-naphthol.[4]
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, combine 0.7 g of p-nitroaniline, 0.38 g of sodium nitrite, and 1.5 mL of water.
-
In a separate test tube, mix 1.5 mL of water and 1.5 mL of concentrated HCl and cool it in an ice bath.
-
Add the cold HCl solution to the p-nitroaniline mixture and stir for 10 minutes at 0-5°C to form the diazonium salt.
-
-
Coupling:
-
In another flask, dissolve 0.74 g of 2-naphthol in 10 mL of 2.5 M aqueous NaOH and cool in an ice-water bath.
-
Slowly add the filtered diazonium salt solution to the stirring, cold 2-naphthol solution.
-
A colored precipitate will form immediately.
-
-
Isolation and Purification:
-
Collect the solid dye by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry.
-
Protocol 4: Synthesis of a Monoazo Dye from Sulfanilic Acid
This protocol details the synthesis of an orange dye by coupling diazotized sulfanilic acid with 2-naphthol.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na2CO3)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
In a test tube, dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water by gentle heating.
-
In another test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.
-
Pour the sodium nitrite solution into the warm sulfanilic acid solution.
-
Add this mixture to a test tube containing 0.5 mL of concentrated HCl in an ice water bath.
-
-
Coupling:
-
In a flask, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH and place it in an ice-water bath.
-
Add the cold diazonium salt suspension to the 2-naphthol solution with stirring.
-
-
Isolation and Purification:
-
Heat the reaction mixture to boiling and add 1 g of sodium chloride to precipitate the dye.
-
Cool the mixture and collect the solid dye by vacuum filtration.
-
Conclusion: Selecting the Right Aniline Derivative for the Desired Application
The choice of aniline derivative is a determining factor in the synthesis of azo dyes, with each precursor offering a unique set of properties to the final colorant. Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (DASA) stands out as a precursor for high-performance bis-azo dyes, particularly blacks and dark blues, with excellent water solubility and fastness properties, making it a valuable, safer alternative to carcinogenic intermediates like benzidine. In contrast, simpler aniline derivatives like aniline, p-nitroaniline, and sulfanilic acid provide a broad spectrum of colors with varying characteristics. Aniline serves as a versatile base, while the introduction of electron-withdrawing groups in p-nitroaniline deepens the color, and the sulfonic acid group in sulfanilic acid enhances water solubility.
For researchers and professionals in dye chemistry, a thorough understanding of the structure-property relationships of these aniline derivatives is paramount. The experimental protocols provided in this guide offer a foundation for the synthesis and comparative evaluation of these dyes, enabling the informed selection of the most suitable precursor to achieve the desired color, performance, and application requirements.
References
- Efficacy of aniline nitrate in dye synthesis versus other intermediates - Benchchem. (n.d.).
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. (n.d.).
- The Synthesis of Azo Dyes. (n.d.).
- SYNTHESIS OF SYMMETRICAL AZO DYES FROM 4,4'-DIAMINO-DIPHENYLAMINE-2-SULPHONIC ACID. (n.d.).
- Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines | Request PDF - ResearchGate. (n.d.).
- Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020).
- Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - ResearchGate. (2022).
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. (n.d.).
- SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES - Science World Journal. (n.d.).
- Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration - MDPI. (2022).
- Synthesis and Characterization of Monoazo Disperse Dye - ijrpr. (n.d.).
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018).
- SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES - AJOL. (n.d.).
- Molar extinction coefficients 3 max and absorption maximum l max of dyes - ResearchGate. (n.d.).
- Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. (n.d.).
Sources
A Senior Application Scientist's Guide to Dye Performance: A Comparative Analysis of Intermediates
For researchers, scientists, and professionals in drug development, the selection of a dye is not merely about color; it is a critical decision impacting experimental outcomes, from cellular imaging to high-throughput screening. The performance of any dye—be it its spectral properties, brightness, or stability—is fundamentally dictated by its molecular architecture. This architecture, in turn, is a direct consequence of the chemical intermediates from which it is synthesized.
This guide provides an in-depth comparison of dye performance based on the selection of different intermediates. We will move beyond a simple catalog of properties to explore the causal relationships between precursor structure and final dye function. By understanding the "why" behind synthetic choices, you can better select, troubleshoot, and even design dyes tailored to your specific application. We will examine four major classes of dyes: Azo Dyes, Rhodamines, Cyanines, and BODIPY dyes, providing experimental data and detailed protocols to validate the principles discussed.
Azo Dyes: The Workhorses of Color Chemistry
Azo dyes, characterized by the functional group (-N=N-), account for over 60% of the dyes used in industry.[1] Their synthesis is a classic example of how intermediate selection directly tunes the final color and properties. The core of their synthesis is a two-step process: diazotization followed by azo coupling.[2][3]
The Role of Diazo and Coupling Intermediates
The final properties of an azo dye are determined by two key intermediates:
-
The Diazo Component : An aromatic primary amine that is converted into a diazonium salt (R-N₂⁺). The electronic properties of this amine are critical. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring make the diazonium salt a stronger electrophile and tend to shift the absorption of the final dye to longer wavelengths (a bathochromic shift).[4]
-
The Coupling Component : An electron-rich nucleophile, such as a phenol, naphthol, or another aromatic amine.[1][5] This component's structure, particularly the extent of its conjugated π-system, is the primary determinant of the dye's color.[6]
The general synthesis pathway is illustrated below.
Caption: General two-step synthesis of azo dyes.
Performance Comparison Based on Intermediates
The choice of coupling component dramatically alters the final color by extending the conjugated system. For instance, coupling with phenol produces a simpler system compared to coupling with naphthol, which results in a dye that absorbs at longer wavelengths.
| Diazo Component | Coupling Component | Resulting Dye (Example) | Observed Color | Key Performance Characteristics |
| Sulfanilic Acid | β-Naphthol | Acid Orange 7 | Orange-Red | Widely used textile dye, good fastness.[4][7] |
| p-Nitroaniline | β-Naphthol | Para Red | Red | A pigment with good color intensity.[4] |
| Aniline | Aniline | Aniline Yellow | Yellow | An early amine-based azo dye.[5] |
| Benzidine | 2x Ethyl Cyanoacetate | Bis-Azo Pyrazole Precursor | Varies | Forms the basis for more complex, high-performance dyes for specific fabrics like polyester.[8] |
| Various Amines | 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one | Acid Yellow 11, 25, etc. | Vibrant Yellow | The pyrazolone ring provides desirable fastness and brilliant shades.[6] |
Experimental Protocol: Synthesis of Acid Orange 7
This protocol demonstrates the synthesis of a common azo dye from sulfanilic acid and β-naphthol. The low temperature is critical as diazonium salts are unstable and can explosively decompose at higher temperatures.[1][9]
1. Diazotization of Sulfanilic Acid: a. In a 100 mL beaker, dissolve 1.0 g of sulfanilic acid and 0.3 g of anhydrous sodium carbonate in 25 mL of water. Warm gently if necessary. b. Cool the solution to room temperature, then add a solution of 0.4 g of sodium nitrite in 5 mL of water. c. Place the beaker in an ice bath and cool the solution to 0-5°C. d. Slowly, with stirring, add 1.0 mL of concentrated HCl. The formation of the diazonium salt precipitate should be observed. Keep this mixture in the ice bath.
2. Preparation of Coupling Component: a. In a separate 100 mL beaker, dissolve 0.8 g of β-naphthol in 15 mL of 5% aqueous sodium hydroxide solution. b. Cool this solution in an ice bath to 0-5°C. The alkaline conditions are necessary to deprotonate the naphthol, making it a more potent nucleophile.[5]
3. Azo Coupling: a. Slowly, and with continuous stirring, add the cold diazonium salt suspension to the cold β-naphthol solution. b. A vibrant orange-red precipitate of Acid Orange 7 will form immediately. c. Continue stirring the mixture in the ice bath for 15 minutes to ensure the reaction goes to completion.
4. Isolation and Purification: a. Add 2.5 g of NaCl to the mixture and stir to "salt out" the dye, reducing its solubility. b. Collect the solid dye by vacuum filtration using a Büchner funnel. c. Wash the precipitate with a small amount of ice-cold water. d. Allow the product to air dry.
Fluorescent Dyes: The Pillars of Bioimaging
For biological research and diagnostics, fluorescent dyes are indispensable. Their performance is defined not just by color, but by brightness (a product of molar absorptivity and quantum yield) and photostability. We will examine how the intermediates used to build Rhodamine, Cyanine, and BODIPY dyes tune these critical parameters.
Rhodamines: Brightness and Stability from the Xanthene Core
Rhodamines are a class of dyes built upon a xanthene core. They are known for high fluorescence quantum yields and good photostability.[10] The synthesis often involves the condensation of a phthalic anhydride derivative with a meta-aminophenol. A significant challenge has been the formation of regioisomers (e.g., 5- and 6-carboxytetramethylrhodamine), but modern methods using phthalaldehydic acids as intermediates can yield single isomers.[11]
Key Intermediates and Their Impact:
-
Xanthone Core : The rigidity of this core minimizes non-radiative decay pathways, leading to high fluorescence. Modifications to this core are a key strategy for developing new dyes.[10]
-
3' and 6' Amine Substituents : These groups are crucial for fluorescence. Alkylation (e.g., Rhodamine B vs. Tetramethylrhodamine) influences solubility and spectral properties.[10]
-
9' Position Substituent : This group, often an aromatic ring derived from the anhydride intermediate, affects the quantum yield. Bulky substituents that restrict rotation can prevent non-radiative decay and increase brightness.[10]
Caption: Modern synthesis of Rhodamines via a common xanthone intermediate.[10]
Cyanines: Tunable Wavelengths for NIR Imaging
Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine chain.[12] Their key advantage is that their absorption and emission wavelengths can be precisely tuned by changing the length of this chain. Adding a vinylene group (-CH=CH-) to the chain typically results in a bathochromic shift of about 100 nm, making them ideal for near-infrared (NIR) applications.[13][14]
Key Intermediates and Their Impact:
-
Heterocyclic Moieties (e.g., Indolenine, Quinoline) : The nature of the terminal heterocyclic rings impacts the dye's spectral properties and quantum yield.[15]
-
Polymethine Chain Precursor : The intermediate used to form the chain (e.g., N,N'-diphenylformamidine for a 3-carbon bridge, malonaldehyde dianil for a 5-carbon bridge) directly sets the absorption wavelength.
-
Symmetry : Asymmetrical cyanines, synthesized from two different heterocyclic intermediates, often exhibit larger Stokes shifts and higher fluorescence intensity than their symmetrical counterparts due to unequal electron distribution.[16]
BODIPY Dyes: Sharp Spectra and High Quantum Yields
Boron-dipyrromethene (BODIPY) dyes are prized for their sharp absorption and emission peaks, high molar extinction coefficients, and fluorescence quantum yields that are often insensitive to the solvent environment.[][18] Their properties can be extensively tuned by modifying the core BODIPY structure.
Key Intermediates and Their Impact:
-
Pyrrole Derivatives : The synthesis typically begins with the condensation of pyrrole derivatives with an aldehyde or acyl chloride.[19]
-
Substituents on the BODIPY Core : This is where the most impactful tuning occurs.
-
Positions 2, 6 : Halogenation (e.g., with iodine) can enhance intersystem crossing, increasing singlet oxygen generation for applications in photodynamic therapy but reducing fluorescence quantum yield.[20]
-
Meso-position (8) : Substitution here has a less pronounced effect on the spectral properties but is a common site for attaching functional groups for bioconjugation.[20]
-
Boron Atom : While most modifications occur on the carbon skeleton, substituting the fluorine atoms on the boron can alter solubility and aggregation properties without significantly changing the spectral profile.[19]
-
Performance Comparison of Fluorescent Dyes
| Dye Class | Key Intermediates | Typical λem (nm) | Typical Quantum Yield (Φ) | Key Performance Trade-Offs |
| Rhodamine | Phthalic Anhydrides, m-Aminophenols, Xanthones | 550 - 650 | 0.3 - 0.95 | High brightness and photostability; synthesis can produce hard-to-separate isomers.[10][11] |
| Cyanine | Indolenine/Quinoline salts, Polymethine precursors | 550 - 850+ | 0.1 - 0.4 | Highly tunable into NIR region; can have lower quantum yields and photostability compared to Rhodamines.[13][16] |
| BODIPY | Pyrrole derivatives, Aldehydes/Acyl Chlorides | 510 - 700 | 0.5 - >0.9 | Sharp spectra, high Φ, environmentally insensitive; often have small Stokes shifts.[][18][20] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The performance of a synthesized fluorescent dye is quantified by its fluorescence quantum yield (Φf). This is typically measured relative to a well-characterized standard.[21]
Caption: Workflow for relative fluorescence quantum yield determination.
1. Selection of Standard and Sample Preparation: a. Choose a reference standard with a known quantum yield (Φref) whose absorption range overlaps with your synthesized dye.[22] b. Prepare a series of dilute solutions of both the standard and your sample in the same high-purity solvent. The absorbance at the excitation wavelength should be kept below 0.05 to prevent inner filter effects.[22]
2. Absorbance Measurement: a. Using a UV-Vis spectrophotometer, acquire the absorbance spectra for all solutions. b. Record the absorbance (A) at the chosen excitation wavelength (λex) for both the sample and the standard.
3. Fluorescence Measurement: a. Using a fluorometer, set the excitation wavelength (λex) to the value used in the absorbance measurement. b. Record the full fluorescence emission spectrum for each solution of the sample and the standard. Ensure the entire emission curve is captured.[22]
4. Calculation: a. Integrate the area under the emission curve for both the sample (Isample) and the standard (Iref). b. Calculate the quantum yield of your sample (Φsample) using the following comparative equation:[21][22] Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) Where:
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- η is the refractive index of the solvent.
This self-validating protocol, when performed carefully, provides a reliable measure of a key performance indicator, allowing for the direct comparison of dyes synthesized from different intermediates.
Conclusion
The performance of a dye is not an intrinsic property but a carefully engineered outcome based on the rational selection of its constituent intermediates. For azo dyes, the interplay between the diazo and coupling components provides a vast palette of colors for industrial applications. For fluorescent dyes critical to research and diagnostics, intermediates that define the core structure—be it a xanthene, a polymethine chain, or a dipyrromethene—are chosen to fine-tune photophysical properties like quantum yield, emission wavelength, and stability. By understanding the fundamental chemistry that links these building blocks to final performance, scientists can make more informed decisions, leading to more robust and reliable experimental results.
References
- The Crucial Role of Coupling Components in Azo Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
- Calculate fluorescence quantum yield. (n.d.). FluorTools.com.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry - ACS Publications.
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
- Freeman, H. S. (n.d.). Aromatic amines: use in azo dye chemistry. IMR Press.
- A Comparative Guide to the Quantum Yield of Fluorescent Dyes. (n.d.). Benchchem.
- Banfi, S., et al. (2013). Synthesis and photo-physical properties of a series of BODIPY dyes. ResearchGate.
- SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. (2024). ijorar.
- Recent Advances in the Synthesis of Aromatic Azo Compounds. (n.d.). MDPI.
- A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. (2025). IJARSCT.
- The Role of Rhodamine Derivatives in Advanced Chemical Synthesis. (2025). chemicalbook.com.
- Al-Ayed, A. S., et al. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. PMC - NIH.
- BODIPY Dyes: Definition, Structure, Synthesis and Uses. (n.d.). BOC Sciences.
- Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. (n.d.). Newcastle University Theses.
- Štefan, A., et al. (n.d.). BODIPY Compounds Substituted on Boron. PMC - NIH.
- BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties. (2018). MDPI.
- The microscale synthesis of azo dyes. (n.d.). RSC Education.
- Synthesis and Characteristics of Some Organic Dyes. (n.d.). Prime Scholars.
- Abdullahi, I., et al. (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. NIH.
- The emission spectra of synthesized dyes. (n.d.). ResearchGate.
- 2.2. Dye Synthesis. (n.d.). Bio-protocol.
- Spectroscopic Studies on Dyes. I. The Association of Indigo Dyes in the Solid Phase. (n.d.). Journal of the American Chemical Society.
- Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (n.d.). PMC - NIH.
- Perfecting Natural Textile Dyes Using Spectral Analysis. (2023). HunterLab Horizons Blog.
- Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives. (2024). Chemical Science (RSC Publishing).
- (PDF) Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022). ResearchGate.
- Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. (n.d.). ResearchGate.
- Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. (n.d.). ACS Publications.
- Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. (2022). PubMed Central.
- Experiment 4 – Colorful Chemistry DYES AND PIGMENTS. (n.d.). CDN.
- Azo coupling. (n.d.). Wikipedia.
- Comparison of the Ability of the Three Dyes for Efficient Current Generation in Solid-State p-Type DSSCs Based on NiO and PCBM a. (n.d.). ResearchGate.
- Changes in Optical Properties upon Dye–Clay Interaction: Experimental Evaluation and Applications. (2021). PMC - NIH.
- The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI.
- Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024). AS Engineers.
- Synthesis of the dyestuffs and their intermediates; R = CH 3 in 1, 3,... (n.d.). ResearchGate.
- Syntheses and Properties of Cyanine and Related Dyes. (n.d.). ResearchGate.
- A general synthetic route to isomerically pure functionalized rhodamine dyes. (2015). RSC Publishing.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). IntechOpen.
- Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. (2023). RSC Publishing.
- An Expedient Synthesis of Cationic Rhodamine Fluorescent Probes Suitable for Conjugation to Amino Acids and Peptides. (2025). ResearchGate.
- (PDF) Synthesis of Dyes and the Textile Industry. (n.d.). ResearchGate.
- Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. (n.d.). MDPI.
- Scalable Regioselective Synthesis of Rhodamine Dyes. (2016). ACS Figshare.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijorarjournal.com [ijorarjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00814F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. BODIPY Compounds Substituted on Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Making sure you're not a bot! [opus4.kobv.de]
- 22. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth spectroscopic characterization of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS: 119-70-0), a key intermediate in the synthesis of azo dyes and other specialty chemicals.[1][2] We will explore its structural elucidation through Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. The core of this guide is a comparative analysis, where the spectral features of the target molecule are juxtaposed with its structural isomers, such as 2,4-diaminobenzenesulfonic acid and 2,5-diaminobenzenesulfonic acid. This comparative approach is designed to provide researchers with a robust framework for identifying and differentiating these closely related compounds, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Overview
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is an amphoteric molecule featuring both acidic (sulfonic acid) and basic (amino) functional groups. Its structure consists of a central benzenesulfonic acid ring substituted with an amino group and a 4-aminophenylamino bridge. This complex arrangement of electron-donating groups (EDGs: -NH₂, -NH-) and an electron-withdrawing group (EWG: -SO₃H) on the aromatic systems creates a unique electronic environment, which is directly reflected in its spectroscopic fingerprint.
Caption: Molecular structure of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- with atom numbering for NMR analysis.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Expertise & Causality: FT-IR spectroscopy is an indispensable first-pass technique for confirming the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their environment, allowing us to not only identify groups like amines (-NH₂) and sulfonic acids (-SO₃H) but also to distinguish between primary and secondary amines and infer the nature of hydrogen bonding within the sample.
Expected Absorption Bands: The IR spectrum of this molecule is predicted to be complex but highly informative. The key is to dissect the spectrum into regions corresponding to specific functional group vibrations.
-
N-H Stretching Region (3500-3200 cm⁻¹): This region is critical for identifying the three distinct N-H environments.
-
Primary Aromatic Amine (-NH₂): Expect two distinct, sharp to medium bands. The higher frequency band (~3450-3380 cm⁻¹) corresponds to the asymmetric N-H stretch, while the lower frequency band (~3360-3300 cm⁻¹) is from the symmetric stretch.[3][4]
-
Secondary Aromatic Amine (-NH-): A single, generally weaker, sharp absorption is expected in the 3450-3350 cm⁻¹ range.[5]
-
-
O-H Stretching (3000-2500 cm⁻¹): The sulfonic acid O-H bond will produce a very broad and strong absorption band in this region, often obscuring the aromatic C-H stretches. This broadness is a direct result of strong intermolecular hydrogen bonding.[6]
-
Aromatic C-H Stretching (>3000 cm⁻¹): Weak to medium sharp peaks are expected just above 3000 cm⁻¹, characteristic of sp² C-H bonds on the benzene rings.[7]
-
N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary -NH₂ group typically appears as a strong, sharp band in this region, overlapping with the aromatic C=C stretching vibrations.[3]
-
Aromatic C=C Stretching (1620-1450 cm⁻¹): Multiple sharp bands of variable intensity will be present, corresponding to the skeletal vibrations of the two benzene rings.[7]
-
S=O Stretching (1250-1120 cm⁻¹ and 1080-1010 cm⁻¹): The sulfonic acid group is characterized by two very strong and prominent absorption bands. These are due to the asymmetric (~1250-1120 cm⁻¹) and symmetric (~1080-1010 cm⁻¹) stretching of the S=O bonds, respectively. These are often the most intense peaks in the entire spectrum.
-
C-N Stretching (1335-1250 cm⁻¹): Aromatic amines exhibit strong C-N stretching bands in this region.[3][8]
Comparative FT-IR Data: The primary utility of IR in comparing this molecule with its isomers lies in the subtle shifts within the N-H and fingerprint regions, which are influenced by the relative positions of the functional groups and the resulting differences in hydrogen bonding and electronic effects.
| Functional Group | Target Compound (Predicted) | 2,5-Diaminobenzenesulfonic acid[9] | 2,4-Diaminobenzenesulfonic acid[10] | Rationale for Differences |
| N-H Stretch | ~3450, 3350, 3300 cm⁻¹ | Multiple bands ~3400-3200 cm⁻¹ | Multiple bands ~3400-3200 cm⁻¹ | The target has both 1° and 2° amines, while isomers have two 1° amines, leading to different band patterns. |
| O-H Stretch (SO₃H) | Very broad, ~3000-2500 cm⁻¹ | Very broad, ~3000-2500 cm⁻¹ | Very broad, ~3000-2500 cm⁻¹ | Largely similar due to strong hydrogen bonding in all three sulfonic acids. |
| N-H Bend | ~1620 cm⁻¹ | ~1630 cm⁻¹ | ~1620 cm⁻¹ | Overlaps with C=C stretch; position is sensitive to conjugation and H-bonding. |
| S=O Asym. Stretch | ~1180 cm⁻¹ | ~1180 cm⁻¹ | ~1170 cm⁻¹ | Highly characteristic and intense; minor shifts due to electronic environment. |
| S=O Sym. Stretch | ~1040 cm⁻¹ | ~1030 cm⁻¹ | ~1040 cm⁻¹ | Stable and intense, a reliable marker for the -SO₃H group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Trustworthiness through Self-Validation: This protocol is designed for rapid and reproducible analysis, requiring minimal sample preparation. The background scan serves as an internal validation for the instrument's state and ambient conditions.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with isopropanol and a soft, lint-free tissue and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This scan accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Perform a baseline correction if necessary.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Expertise & Causality: NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each hydrogen and carbon atom in the molecule. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" nearby nuclei and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" nuclei and shifting them downfield (to higher ppm values).[11][12]
¹H NMR Spectroscopy: Predicted Analysis
The ¹H NMR spectrum is predicted in a deuterated polar solvent like DMSO-d₆, which is essential for solubilizing the zwitterionic compound and allows for the observation of exchangeable protons (NH, NH₂, SO₃H).[13]
-
Exchangeable Protons (NH, NH₂, SO₃H):
-
-SO₃H: A very broad singlet, highly downfield (>10 ppm), due to its acidic nature. Its position is highly dependent on concentration and water content.
-
-NH- (Bridge): A singlet, expected around 8.0-9.0 ppm.
-
-NH₂ groups: Two distinct singlets, likely in the 4.5-6.0 ppm range.[14]
-
Validation: The identity of these peaks can be unequivocally confirmed by adding a few drops of D₂O to the NMR tube and re-acquiring the spectrum; the signals for these exchangeable protons will disappear or significantly diminish.[15]
-
-
Aromatic Protons (8.0-6.0 ppm): The seven aromatic protons will give rise to a complex but interpretable pattern.
-
Ring B (p-aminophenyl group): This ring presents a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the -NH₂ group (H3''/H5'') will be shielded relative to those meta to it (H2''/H6''). We predict two doublets around 6.6 ppm and 6.8 ppm.
-
Ring A (sulfonated ring): This ring has three protons in unique environments.
-
H4': This proton is ortho to the -NH₂ group and meta to the -SO₃H and -NH- groups. It will be the most shielded proton on this ring, likely appearing as a doublet of doublets (dd) or a triplet (t) around 6.2-6.4 ppm.
-
H6': This proton is ortho to the -NH- bridge and meta to the -SO₃H and -NH₂ groups. It will be deshielded relative to H4', appearing as a doublet (d) around 6.8-7.0 ppm.
-
H3': This proton is ortho to the -SO₃H group, which is strongly deshielding. It will be the most downfield proton on this ring, appearing as a doublet (d) around 7.5-7.7 ppm.
-
-
¹³C NMR Spectroscopy: Predicted Analysis
The molecule has 12 unique aromatic carbon atoms. Their chemical shifts are governed by the additive effects of the substituents.
| Carbon Atom | Predicted δ (ppm) | Rationale for Chemical Shift |
| Ring B Carbons | ||
| C4'' (ipso-NH₂) | ~145-148 | Strongly deshielded by the directly attached nitrogen.[11] |
| C1'' (ipso-NH) | ~130-133 | Deshielded by the bridging nitrogen, but less so than C4''. |
| C3''/C5'' | ~114-116 | Shielded by the ortho -NH₂ group. |
| C2''/C6'' | ~120-124 | Less affected, meta to the -NH₂ group. |
| Ring A Carbons | ||
| C1' (ipso-SO₃H) | ~148-152 | Strongly deshielded by the electronegative sulfonyl group. |
| C2' (ipso-NH) | ~140-144 | Deshielded by the bridging nitrogen. |
| C5' (ipso-NH₂) | ~138-142 | Deshielded by the attached nitrogen. |
| C3' | ~128-132 | Ortho to the deshielding -SO₃H group. |
| C6' | ~110-114 | Shielded by the ortho -NH- bridge and para -NH₂ group. |
| C4' | ~105-108 | Strongly shielded, being ortho to -NH₂ and para to the -NH- bridge. |
Comparative NMR Data for Aromatic Protons (Predicted)
| Compound | Key Aromatic Proton Shifts (δ, ppm) | Distinguishing Features |
| Target Compound | Complex pattern: ~7.6 (d), ~6.9 (d), ~6.6 (d), ~6.8 (d), ~6.3 (dd) | Seven distinct proton environments; characteristic AA'BB' pattern from one ring. |
| 2,5-Diaminobenzenesulfonic acid | Simpler pattern: ~7.4 (d), ~6.8 (dd), ~6.6 (d) | Three proton signals with clear ortho and meta couplings. |
| Aniline-2-sulfonic acid [16] | Four proton signals, multiplet from ~7.3-7.8 ppm | More complex due to less symmetry, but fewer protons overall. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Trustworthiness through Self-Validation: The use of a well-characterized internal standard (TMS) and a standard deuterated solvent provides a reliable reference point for all chemical shifts, ensuring data is comparable across different instruments and labs.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual DMSO solvent peak to 2.50 ppm (¹H) and 39.52 ppm (¹³C). Integrate the ¹H NMR signals to determine proton ratios.
Summary & Conclusion
The comprehensive characterization of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is readily achievable through a combination of FT-IR and NMR spectroscopy. Each technique provides a layer of validation, from the rapid confirmation of functional groups by IR to the detailed atomic-level connectivity provided by NMR. The comparative analysis with its isomers underscores the power of these techniques to resolve subtle structural differences. For any researcher working with this or related compounds, the predicted data and protocols in this guide offer a reliable roadmap for structural verification and quality control.
Summary of Key Spectroscopic Identifiers:
| Technique | Feature | Expected Value/Region | Significance |
| FT-IR | N-H Stretches | ~3450, 3350, 3300 cm⁻¹ | Confirms presence of both 1° and 2° amines. |
| S=O Stretches | ~1180 & ~1040 cm⁻¹ | Unambiguous, strong evidence for the sulfonic acid group. | |
| ¹H NMR | Exchangeable Protons | Broad singlets (NH, OH), confirmed by D₂O exchange. | Identifies all labile protons. |
| Aromatic Region | 7 distinct protons, including an AA'BB' system. | Provides a unique fingerprint for the substitution pattern. | |
| ¹³C NMR | Aromatic Carbons | 12 signals from ~105-152 ppm. | Confirms the number of unique carbon environments. |
| C-SO₃H Carbon | ~148-152 ppm | Most downfield ipso-carbon, characteristic of sulfonation. |
References
-
Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link][11]
-
Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link][17]
-
ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link][12]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][3]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link][4]
-
Morressier. (2013). Proton coupled 13C nmr is useful for assigning chemical shifts in substituted benzenes. Retrieved from [Link][18]
-
ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. Retrieved from [Link][19]
-
ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link][20]
-
PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)-. Retrieved from [Link][21]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link][8]
-
ACS Publications. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Retrieved from [Link][22]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link][15]
-
PubMed. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics. Retrieved from [Link][23]
-
ResearchGate. (n.d.). FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h.... Retrieved from [Link][24]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][13]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Representative 1H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD. Retrieved from [Link][25]
-
Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link][14]
-
PubChem. (n.d.). 2,5-Diaminobenzenesulfonic acid. Retrieved from [Link][9]
-
PubChem. (n.d.). 2,4-Diaminobenzenesulfonic acid. Retrieved from [Link][10]
-
OSTI.GOV. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved from [Link][26]
-
P&S Chemicals. (n.d.). Product information, 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid. Retrieved from [Link][1]
-
SIELC Technologies. (2018). Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Retrieved from [Link][2]
-
PubChemLite. (n.d.). 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (C12H13N3O3S). Retrieved from [Link][27]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link][7]
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | SIELC Technologies [sielc.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. chemistryconnected.com [chemistryconnected.com]
- 16. Aniline-2-sulfonic acid(88-21-1) 1H NMR [m.chemicalbook.com]
- 17. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Proton coupled <sup>13</sup>C nmr is useful for assigning chemical shifts in substituted benzenes [morressier.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight (Journal Article) | OSTI.GOV [osti.gov]
- 27. PubChemLite - 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (C12H13N3O3S) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Sulfonated Aromatic Compounds
For researchers in drug development and food safety, the ability to accurately detect and quantify specific molecules is paramount. When the targets are small molecules like sulfonated aromatic compounds, particularly the sulfonamide class of antibiotics, immunoassays offer a powerful, high-throughput screening solution.[1][2][3] However, the success of these assays hinges on a critical antibody characteristic: cross-reactivity . This guide provides an in-depth comparison of strategies and methodologies for characterizing the cross-reactivity of antibodies against this important class of compounds, grounded in the principles of immunochemistry and validated by experimental data.
The Molecular Basis of Recognition: Why Hapten Design is Everything
Sulfonated aromatic compounds, such as sulfonamides, are too small to elicit an immune response on their own. They are haptens, and must be conjugated to a larger carrier protein to become immunogenic.[4][5] The design of this hapten-carrier conjugate is the single most important factor determining the specificity and cross-reactivity of the resulting antibodies.[3][4]
The core structure of all sulfonamide antibiotics is a p-aminobenzenesulfonamide moiety.[1][5] The variability among different sulfonamides comes from the diverse heterocyclic rings attached at the N1 position of the sulfonamide group.[5] This fundamental structure dictates our strategy.
Causality in Hapten Design:
-
To Generate Broad, Class-Specific Antibodies: The goal is to make the immune system "see" the common core structure. This is achieved by conjugating the hapten to the carrier protein through the variable (N1) position. This leaves the common p-aminobenzenesulfonamide structure exposed and immunodominant, prompting the generation of antibodies that recognize this shared feature across many sulfonamide variants.[5][6][7]
-
To Generate Highly Specific Antibodies: Conversely, if the goal were an antibody specific to a single drug like sulfamethazine, the hapten would be designed to link to the carrier at a position on the core structure, leaving the unique N1-substituent (in this case, the pyrimidine ring) as the primary immunogenic determinant.
The choice of spacer arm length and chemistry used to link the hapten to the carrier also influences the immune response, though its effect can be variable.[8] Studies have shown that both single-ring (p-aminobenzenesulfonamide core) and two-ring haptens can successfully generate broadly reactive antibodies.[6][9]
Caption: Hapten design dictates the resulting antibody's specificity.
Comparing Antibody Types: Polyclonal vs. Monoclonal
The choice between polyclonal and monoclonal antibodies depends entirely on the application's requirements for specificity, consistency, and breadth of recognition.
-
Polyclonal Antibodies (pAbs): Generated by immunizing an animal (commonly a rabbit) and harvesting the serum, pAbs are a heterogeneous mixture of antibodies that recognize multiple epitopes on the immunizing antigen.[1]
-
Expertise & Experience: For screening applications where the goal is to detect any member of the sulfonamide class, pAbs are often superior. Their inherent heterogeneity provides a natural breadth of recognition. A study by He, et al., demonstrated the development of a pAb that could recognize 19 different sulfonamides, making it an excellent tool for class-specific screening in milk samples.[1] The key is a well-designed hapten to focus the polyclonal response on the common structural moiety.
-
Trustworthiness: The primary drawback is batch-to-batch variability. Each animal will produce a unique antibody profile, requiring extensive validation of each new lot to ensure consistent performance.
-
-
Monoclonal Antibodies (mAbs): Produced from a single B-cell clone (hybridoma), mAbs are a homogenous population of antibodies, each identical and recognizing a single epitope.[4][7]
-
Expertise & Experience: mAbs offer unparalleled specificity and consistency, making them the gold standard for quantitative assays targeting a single analyte. However, developing a broadly-reactive mAb is a significant challenge. It requires screening hundreds or thousands of hybridoma clones to find one with the desired cross-reactivity profile.[4] For example, the mAb 4D11 was successfully developed to recognize 14 different sulfonamides with high affinity, demonstrating that with careful hapten selection and rigorous screening, class-selective mAbs are achievable.[1][4]
-
Trustworthiness: Their homogeneity and renewable production ensure long-term assay consistency, a critical requirement for regulated testing environments.
-
Quantitative Comparison of Cross-Reactivity
Cross-reactivity is quantified by comparing the concentration of a competing compound required to inhibit 50% of the signal (IC50) to the IC50 of the primary target analyte.
Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Competing Compound) x 100
The following table summarizes experimental data from published studies, comparing the cross-reactivity profiles of different antibodies against a panel of sulfonamides.
| Antibody Type | Primary Target/Immunogen | Competing Sulfonamide | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Polyclonal (pAb) | Hapten SA10-X | Sulfamonomethoxine | 1.00 | 100% (Assigned) | [1] |
| Sulfamethoxazole | 1.25 | 80.0% | [1] | ||
| Sulfaquinoxaline | 2.95 | 33.9% | [1] | ||
| Sulfadimethoxine | 3.35 | 29.9% | [1] | ||
| Sulfamethazine | 6.10 | 16.4% | [1] | ||
| Monoclonal (mAb 4D11) | Hapten SA10 | Sulfamethoxypyridazine | 1.2 | 100% (Assigned) | [4] |
| Sulfamonomethoxine | 1.3 | 92.3% | [4] | ||
| Sulfachlorpyridazine | 1.5 | 80.0% | [4] | ||
| Sulfisoxazole | 2.1 | 57.1% | [4] | ||
| Sulfamethazine | 12.4 | 9.7% | [4] | ||
| Monoclonal (mAb 3B5B10E3) | TS-conjugate | Sulfadiazine | ~10 | High | [7] |
| Sulfathiazole | ~10 | High | [7] | ||
| Sulfamethoxazole | ~10 | High | [7] | ||
| Sulfadimethoxine | ~100 | Moderate | [7] | ||
| Sulfapyridine | ~100 | Moderate | [7] |
Note: IC50 values and cross-reactivity percentages are highly dependent on the specific assay format and conditions. This table is for comparative purposes.[10]
The Gold Standard Protocol: Competitive ELISA for Cross-Reactivity Assessment
The most common and reliable method for determining antibody cross-reactivity against small molecules is the indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA).[11][12] This format is a self-validating system: the signal is inversely proportional to the concentration of the free analyte in the sample, providing a sensitive measure of binding competition.
Caption: Workflow for an indirect competitive ELISA (icELISA).
Detailed Step-by-Step Methodology: icELISA
This protocol provides a robust framework. Optimization of antibody, antigen, and sample dilutions is essential for every new antibody-analyte system.[13][14]
-
Antigen Coating:
-
Dilute the hapten-protein coating antigen (e.g., Sulfamethazine-BSA) to an optimal concentration (typically 0.1-1.0 µg/mL) in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C or for 1-2 hours at 37°C.
-
Rationale: This step immobilizes the hapten, creating the solid-phase competitor for the assay.[13]
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate 3 times with 200-300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Rationale: Removes unbound coating antigen, reducing background noise. The detergent (Tween-20) helps prevent non-specific binding in subsequent steps.[15]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Rationale: The blocking protein saturates any remaining protein-binding sites on the plastic well surface, preventing non-specific adsorption of the antibodies to be added later.[13][15]
-
-
Competitive Reaction:
-
Wash the plate 3 times as in Step 2.
-
In a separate dilution plate, prepare serial dilutions of your sulfonamide standards and test compounds. Also prepare your unknown samples.
-
Add 50 µL of each standard, control, or sample to the corresponding wells of the coated plate.
-
Immediately add 50 µL of the primary antibody (diluted to its optimal working concentration in blocking buffer) to each well.
-
Incubate for 1 hour at 37°C.
-
Rationale: This is the critical competitive step. Free sulfonamide in the solution (from the standard or sample) competes with the immobilized sulfonamide on the plate for the limited number of antibody binding sites. High concentrations of free analyte will result in less antibody binding to the plate.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Rationale: The secondary antibody specifically binds to the primary antibody that was captured by the coated antigen on the plate. The conjugated enzyme (e.g., HRP) will generate the signal.
-
-
Detection and Data Analysis:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the log of the analyte concentration to generate a sigmoidal inhibition curve. The IC50 value is the concentration that produces 50% inhibition of the maximum signal.
-
Advanced Considerations: The Impact of Assay Format
A crucial insight for any scientist working in this field is that cross-reactivity is not an intrinsic, immutable property of an antibody . It is a functional characteristic that can be modulated by the assay format itself.[10]
-
Homologous vs. Heterologous Assays:
-
A homologous assay uses the same hapten structure for both the immunogen (to raise the antibody) and the coating antigen.
-
A heterologous assay uses a different hapten structure for the coating antigen. This is a powerful strategy. By using a coating hapten to which the antibody has slightly lower affinity, the free analyte in the sample can compete more effectively, often leading to a significant improvement in assay sensitivity (lower IC50).[2] This can also shift the cross-reactivity profile, making the assay more or less selective for certain analogs.
-
-
Reagent Concentration: As demonstrated by Zherdev et al., even within the same assay format (e.g., FPIA), simply increasing the concentration of the antibody and labeled tracer can increase the apparent cross-reactivity.[10] Assays performed at lower immunoreagent concentrations tend to be more specific. This highlights the importance of keeping assay conditions consistent when comparing the cross-reactivity of different antibodies.
Caption: A complete workflow for developing and validating a class-selective immunoassay.
Conclusion: A Framework for Rigorous Assessment
The development and characterization of antibodies against sulfonated aromatic compounds is a nuanced process where immunochemical strategy directly impacts analytical performance. This guide has established a framework grounded in scientific principles and experimental evidence.
Key Takeaways for Researchers:
-
Hapten Design is Paramount: The choice of hapten structure and its conjugation strategy is the primary determinant of antibody specificity and cross-reactivity.
-
Choose the Right Tool: Polyclonal antibodies are often well-suited for broad, class-specific screening, while monoclonal antibodies provide the consistency required for specific quantitative tests.
-
Standardize Your Method: The competitive ELISA is the gold-standard for assessing cross-reactivity. Adhering to a rigorous, well-documented protocol is essential for generating reliable and comparable data.
-
Context is Key: Remember that cross-reactivity is not absolute. It is influenced by the assay format, including the choice of coating antigen and reagent concentrations.
By applying these principles, researchers can confidently develop and validate robust immunoassays, ensuring the accurate and reliable detection of sulfonated aromatic compounds in complex matrices.
References
- 1. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of Immunoassay Methods for the Detection of Sulfonamides: Ingenta Connect [ingentaconnect.com]
- 4. Monoclonal antibodies with group specificity toward sulfonamides: selection of hapten and antibody selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides Class-Specific Hapten Design and Synthesis Service - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Generation of group-specific antibodies against sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elisakits.co.uk [elisakits.co.uk]
- 13. jacksonimmuno.com [jacksonimmuno.com]
- 14. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 15. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
A Comparative Guide to the Spectrophotometric Determination of 4,4'-Diaminodiphenylamine-2-sulfonic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the determination of 4,4'-diaminodiphenylamine-2-sulfonic acid (DADS), a key aromatic amine intermediate. We will explore a classic, cost-effective spectrophotometric method and contrast its performance with a modern, high-resolution chromatographic technique.
Introduction to 4,4'-Diaminodiphenylamine-2-sulfonic Acid (DADS)
4,4'-Diaminodiphenylamine-2-sulfonic acid (CAS No: 119-70-0) is a chemical intermediate possessing both aromatic amine and sulfonic acid functional groups.[1][2][3] Its structure lends itself to use in the synthesis of various dyes and potentially as a building block in pharmaceutical compounds.[3] Accurate determination of its concentration in reaction mixtures, process streams, and final products is crucial for quality control, yield optimization, and regulatory compliance.
Physicochemical Properties of DADS:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [1][3] |
| Molecular Weight | 279.31 g/mol | [1][3] |
| Appearance | Black solid | [2] |
| Melting Point | 244 °C | [1] |
| Water Solubility | 450 mg/L (at 30 °C, pH 5.7) | [2] |
Principle of Spectrophotometric Determination: The Bratton-Marshall Reaction
The primary aromatic amine groups in the DADS molecule provide a reactive handle for a well-established colorimetric assay based on diazotization followed by an azo-coupling reaction. This chemistry, famously adapted by Bratton and Marshall for sulfonamide analysis, is sensitive, robust, and can be performed with standard laboratory equipment.[4]
The reaction proceeds in three key steps:
-
Diazotization: In a cold, acidic medium (typically HCl), the primary aromatic amine group of DADS reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂), to form a diazonium salt.[5][6] The temperature is kept low (0-5 °C) to ensure the stability of the diazonium salt.
-
Removal of Excess Nitrite: Any unreacted nitrous acid would interfere with the subsequent coupling step. It is selectively destroyed by the addition of a quenching agent, such as sulfamic acid or ammonium sulfamate.[7]
-
Azo Coupling: The diazonium salt is then reacted with a coupling agent, typically an electron-rich aromatic compound. N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA) is a widely used and highly effective coupling agent that forms a stable, intensely colored azo dye.[7] The resulting dye exhibits a strong absorbance in the visible region of the electromagnetic spectrum, which can be measured with a spectrophotometer.
The intensity of the color produced is directly proportional to the concentration of the DADS in the original sample, in accordance with the Beer-Lambert Law.
Method Comparison: Spectrophotometry vs. High-Performance Liquid Chromatography (HPLC)
While spectrophotometry offers a simple and accessible method, it is crucial to understand its performance in the context of alternative, more sophisticated techniques like High-Performance Liquid Chromatography (HPLC). HPLC, particularly with a photodiode array (PDA) detector, is a powerful tool for the analysis of aromatic and sulfonic acid-containing compounds.[8][9]
Below is a comparative analysis of the two approaches for the determination of DADS:
| Parameter | Spectrophotometric Method (Diazotization-Coupling) | Reverse-Phase HPLC with UV/PDA Detection |
| Principle | Chemical derivatization to form a colored compound, followed by measurement of light absorbance. | Physical separation based on partitioning between a stationary phase and a mobile phase, followed by UV detection. |
| Selectivity | Moderate. The method is selective for primary aromatic amines but may not distinguish between structurally similar amines.[4] | High. Can separate DADS from impurities, starting materials, and side products, providing a more accurate quantification.[9] |
| Sensitivity | High. Molar absorptivities of the resulting azo dyes are typically large (10⁴-10⁵ L·mol⁻¹·cm⁻¹), leading to low limits of detection (LOD) and quantification (LOQ).[10][11] | Very High. Modern HPLC systems can achieve LODs in the ng/mL to pg/mL range.[12] |
| Linearity (R²) | Excellent (typically >0.999) over a defined concentration range.[11][13] | Excellent (typically >0.999) over a wider dynamic range.[12] |
| Accuracy (% Recovery) | Good (typically 98-102%), but can be affected by interfering substances.[10][14] | Excellent (typically 98-102%), as interferences are chromatographically separated.[12] |
| Precision (%RSD) | Good (typically <2%). | Excellent (typically <1%). |
| Speed | Moderate. Requires several reaction and incubation steps. | Fast. Modern UPLC/HPLC systems can have run times of a few minutes. |
| Equipment Cost | Low (requires a basic UV-Vis spectrophotometer). | High (requires a dedicated HPLC system with pumps, column, and detector). |
| Complexity | Simple to perform with basic wet chemistry skills. | Requires expertise in method development, instrument operation, and troubleshooting. |
| Information Provided | Only provides the total concentration of reacting primary aromatic amines. | Provides concentration data, purity information, and can be used for impurity profiling. |
Experimental Protocol: Spectrophotometric Determination of DADS
This protocol is a representative procedure adapted from established methods for aromatic amines and sulfonamides.[7][10][14] Note: This method should be fully validated for the specific sample matrix before routine use.
Reagents and Solutions
-
DADS Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of DADS standard, dissolve in a small amount of 0.1 M NaOH, and dilute to 100.0 mL with deionized water.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.
-
Sodium Nitrite Solution (0.1% w/v): Prepare fresh daily by dissolving 100 mg of NaNO₂ in 100 mL of deionized water.
-
Ammonium Sulfamate Solution (0.5% w/v): Prepare fresh daily by dissolving 500 mg of ammonium sulfamate in 100 mL of deionized water.
-
N-(1-Naphthyl)ethylenediamine Dihydrochloride (NEDA) Solution (0.1% w/v): Prepare fresh daily by dissolving 100 mg of NEDA in 100 mL of deionized water. Store in a dark bottle.
Calibration Curve Preparation
-
Prepare a series of working standard solutions of DADS (e.g., 1, 2, 4, 6, 8, 10 µg/mL) by appropriate dilution of the stock solution.
-
Into a series of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution.
-
Add 1.0 mL of 1 M HCl to each flask and cool in an ice bath for 5 minutes.
-
To each flask, add 1.0 mL of 0.1% sodium nitrite solution, mix well, and allow to react in the ice bath for 5 minutes.
-
Add 1.0 mL of 0.5% ammonium sulfamate solution to each flask, mix, and let stand for 3 minutes to quench the excess nitrite.
-
Add 1.0 mL of 0.1% NEDA solution to each flask, mix, and allow the color to develop at room temperature for 15 minutes.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax, typically around 540-560 nm for this type of azo dye) against a reagent blank prepared in the same manner but with 1.0 mL of deionized water instead of the DADS standard.
-
Plot the absorbance versus concentration and perform a linear regression analysis to obtain the calibration equation.
Sample Analysis
-
Prepare the sample solution containing DADS, ensuring the final concentration falls within the linear range of the calibration curve. This may involve dissolution and dilution in a suitable solvent.
-
Treat 1.0 mL of the sample solution following the same procedure (steps 3-8) as for the calibration standards.
-
Calculate the concentration of DADS in the sample using the measured absorbance and the linear regression equation from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the chemical pathway of the colorimetric reaction and the experimental workflow.
Caption: Experimental workflow for the spectrophotometric analysis of DADS.
Conclusion and Recommendations
The spectrophotometric determination of 4,4'-diaminodiphenylamine-2-sulfonic acid via diazotization and coupling with NEDA is a robust, sensitive, and cost-effective method suitable for many quality control applications. Its primary limitation is a lack of specificity, which can be a significant drawback when analyzing complex matrices containing other primary aromatic amines.
For applications requiring unequivocal identification and quantification, especially in regulatory or R&D environments where impurity profiling is necessary, a stability-indicating HPLC method is the superior choice. While requiring a greater initial investment in equipment and expertise, HPLC provides unparalleled selectivity, accuracy, and a greater depth of analytical information.
The choice of method should therefore be guided by the specific requirements of the analysis, including the nature of the sample matrix, the need for specificity, available equipment, and cost considerations. For routine process monitoring where the sample matrix is well-defined, the spectrophotometric method can be a highly effective tool. For all other applications, the advantages of HPLC are compelling.
References
-
ChemBK. (2024, April 9). 4,4'-DIAMINODIPHENYLAMINE-2-SULFONIC ACID. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Khan, M. R., Jain, D., & Khurana, U. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 183–191. Retrieved from [Link]
-
Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan Journal of Chemistry, 9(3), 340-347. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved from [Link]
-
Nagaraja, P., Shrestha, A. K., Shivakumar, A., & Gowda, A. K. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica (Zagreb, Croatia), 57(3), 333–342. Retrieved from [Link]
-
Pharma Academias. (2023, October 20). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Diaminodiphenylamine sulfate. Retrieved from [Link]
-
Pharma Academias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations. Retrieved from [Link]
-
Al-Saffar, R. S., Mahmoud, H., & Othman, N. (2022). Spectrophotometic Determination of some Sulphonamides in Aqueous Solution Via Azo- Dye Formation Reaction. Iraqi Journal of Science, 63(6), 2530-2539. Retrieved from [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2013). Spectrophotometric Determinations of Sulfacetamide Following Simple Diazotization and Coupling with Chromotropic Acid. Ibn Al-Haitham Journal for Pure and Applied Science, 26(3). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid. Retrieved from [Link]
-
Fritz, J. S., & Gillette, R. K. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry, 40(12), 1777-1779. Retrieved from [Link]
-
Mortada, M., Naguib, I. A., & El-Alfy, A. A. (2017). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2017, 8534606. Retrieved from [Link]
-
Sahu, R., & Singh, B. (2006). Use of solid-phase extraction, reverse osmosis and vacuum distillation for recovery of aromatic sulfonic acids from aquatic environment followed by their determination using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1113(1-2), 20-31. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
CORE. (n.d.). Development of spectrophotometric method for determination of mesalazine in pharmaceutical preparation. Retrieved from [Link]
-
Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Liu, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(16), 2665-2673. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 6. pharmaacademias.com [pharmaacademias.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. helixchrom.com [helixchrom.com]
- 9. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Stability of Aromatic Sulfonic Acids: Thermal, Hydrolytic, and Oxidative Degradation
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the stability of commonly encountered aromatic sulfonic acids. Understanding the degradation profiles of these versatile compounds is paramount for their effective application as catalysts, intermediates, and counter-ions in pharmaceutical and chemical syntheses. This guide moves beyond a simple cataloging of properties to explain the underlying chemical principles governing their stability under various stress conditions.
Introduction: The Critical Role of Stability in Aromatic Sulfonic Acid Applications
Aromatic sulfonic acids, characterized by a sulfonyl hydroxide group directly attached to an aromatic ring, are indispensable reagents in organic chemistry. Their strong acidity, comparable to mineral acids, coupled with their organic solubility, makes them ideal catalysts for a range of reactions, including esterification and polymerization.[1][2] However, the very reactivity that makes them valuable also renders them susceptible to degradation under thermal, hydrolytic, and oxidative stress. The stability of an aromatic sulfonic acid directly impacts reaction efficiency, product purity, and the overall robustness of a chemical process. This guide will focus on a comparative analysis of benzenesulfonic acid, p-toluenesulfonic acid, naphthalenesulfonic acids, and dodecylbenzenesulfonic acid, representing a spectrum of structural motifs and industrial relevance.
Comparative Stability Analysis: A Multi-faceted Approach
The stability of an aromatic sulfonic acid is not an intrinsic property but rather a function of its molecular structure and the external conditions it is subjected to. Key factors influencing stability include the nature of the aromatic ring, the presence and position of substituents, temperature, pH, and the presence of oxidizing or hydrolyzing agents.
Thermal Stability
Thermal degradation of aromatic sulfonic acids primarily proceeds via desulfonation, the reverse of their synthesis, yielding the parent arene and sulfuric acid.[3] This process is highly temperature-dependent.
Key Observations:
-
Benzenesulfonic Acid (BSA): Exhibits moderate thermal stability, with desulfonation occurring at temperatures approaching 200°C in the presence of water.[3] Anhydrous BSA is more stable, with decomposition reported above 220°C.[3]
-
p-Toluenesulfonic Acid (p-TsOH): The electron-donating methyl group in the para position has a minor impact on the C-S bond strength. While generally considered thermally stable under normal reaction conditions, decomposition can occur at elevated temperatures.[1][4] Some studies indicate thermal decomposition in the range of 200-300°C.[5]
-
Naphthalenesulfonic Acids (NSAs): The stability of naphthalenesulfonic acids is highly dependent on the isomer. For instance, 1,5-naphthalene disulfonate (1,5-NDS) is the least stable, transforming to 1-naphthalene sulfonate (1-NSA) at temperatures of 200°C and above.[6] In contrast, 2-NSA is the most stable isomer, persisting up to approximately 380°C.[7] At temperatures exceeding 300°C, all naphthalene sulfonate isomers become unstable.[6]
-
Dodecylbenzenesulfonic Acid (DBSA): As a linear alkylbenzene sulfonate (LAS), DBSA exhibits high thermal stability, with a boiling point calculated at 460°C.[8] This makes it suitable for applications requiring high temperatures.
Table 1: Comparative Thermal Decomposition Temperatures of Aromatic Sulfonic Acids
| Aromatic Sulfonic Acid | Decomposition Onset (Approximate) | Notes |
| Benzenesulfonic Acid | ~200-220°C | Desulfonation in the presence of water occurs at the lower end of this range.[3] |
| p-Toluenesulfonic Acid | ~200-300°C | Can be used in high-temperature catalytic processes.[1][5] |
| Naphthalenesulfonic Acids | Isomer-dependent (e.g., 1,5-NDS ~200°C; 2-NSA >300°C) | Stability is significantly influenced by the position of the sulfonic acid group.[6] |
| Dodecylbenzenesulfonic Acid | >350°C | High thermal stability is a key property for its use in various industrial applications.[9] |
Hydrolytic Stability
Hydrolytic stability refers to the resistance of the C-S bond to cleavage in the presence of water. This is a critical parameter, especially for reactions conducted in aqueous media or for the long-term storage of sulfonic acid solutions.
Key Observations:
-
General Trends: Aromatic sulfonic acids are generally susceptible to hydrolysis under acidic conditions and at elevated temperatures.[10] The stability is influenced by factors such as pH and temperature.[11]
-
Benzenesulfonic Acid and Derivatives: Substituted aromatic sulfonic acids tend to degrade more readily under hydrothermal conditions than unsubstituted benzenesulfonic acid.[12] For example, at 130°C, substituted aromatic compounds showed degradation, while non-substituted benzenesulfonic acid degraded after 24 hours at 160°C.[12]
-
Naphthalenesulfonic Acids: The hydrolytic stability of naphthalenesulfonic acids is pH-dependent, especially between 100 and 250°C.[6]
-
Dodecylbenzenesulfonic Acid: Shows minimal hydrolysis over 5 days at 50°C across a pH range of 4.0 to 9.0.[8]
Workflow for Assessing Hydrolytic Stability:
Caption: Workflow for determining the hydrolytic stability of aromatic sulfonic acids.
Oxidative Stability
The aromatic ring of sulfonic acids can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents. This is a crucial consideration in applications where oxidative side reactions are possible.
Key Observations:
-
p-Toluenesulfonic Acid: Can be degraded by hydrogen peroxide, with the reaction mechanism involving hydroxylation and subsequent ring opening.[13]
-
Dodecylbenzenesulfonic Acid: Can be degraded by advanced oxidation processes involving ozone or hydrogen peroxide.[14] The degradation process often starts with the oxidation of the alkyl chain.[14]
-
General Considerations: The presence of electron-donating groups on the aromatic ring can increase its susceptibility to electrophilic attack by oxidizing agents.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness and reproducibility of stability data, standardized experimental protocols are essential.
Protocol for Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
-
Accurately weigh 5-10 mg of the aromatic sulfonic acid into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to 500°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[15]
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.[5]
Protocol for Hydrolytic Stability Assessment by HPLC
Objective: To quantify the rate of hydrolysis under defined conditions.
Methodology:
-
Prepare a stock solution of the aromatic sulfonic acid in a suitable buffer of the desired pH.
-
Incubate the solution in a sealed vial at a constant temperature (e.g., 80°C).
-
At predetermined time intervals, withdraw an aliquot of the solution.
-
Immediately quench the reaction by cooling the aliquot in an ice bath and neutralizing if necessary.
-
Analyze the sample by reverse-phase HPLC with UV detection to quantify the concentration of the parent sulfonic acid and any degradation products.
-
Plot the concentration of the sulfonic acid versus time to determine the degradation kinetics.
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) may be necessary for good peak shape.
-
Detection: UV at a wavelength appropriate for the aromatic system (e.g., 254 nm).
Degradation Pathways
Understanding the degradation pathways is crucial for identifying potential impurities and byproducts in a reaction mixture.
Primary Degradation Pathways:
-
Desulfonation: The most common thermal and hydrolytic degradation pathway, leading to the formation of the corresponding arene and sulfuric acid.
-
Ring Opening: Under strong oxidative conditions, the aromatic ring can be cleaved, leading to the formation of aliphatic acids.[13][14]
-
Isomerization: In the case of naphthalenesulfonic acids, thermal stress can lead to the interconversion of isomers.[6]
Degradation Pathway of Dodecylbenzenesulfonic Acid:
Caption: Simplified oxidative degradation pathway of dodecylbenzenesulfonic acid.
Conclusion and Recommendations
The stability of aromatic sulfonic acids is a complex interplay of their molecular structure and the environmental conditions they are exposed to. For applications requiring high thermal stability, dodecylbenzenesulfonic acid and certain isomers of naphthalenesulfonic acid, such as 2-NSA, are superior choices.[7][8] Benzenesulfonic acid and p-toluenesulfonic acid offer a balance of reactivity and stability suitable for many catalytic applications at moderate temperatures.
When selecting an aromatic sulfonic acid, it is imperative for researchers and drug development professionals to consider the specific thermal, hydrolytic, and oxidative stresses of their process. The experimental protocols outlined in this guide provide a framework for conducting in-house stability studies to ensure the selection of the most robust and reliable reagent for a given application.
References
- The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021).
- Dashkevich, Y. G., Mountain, B., & Winick, J. (2014). Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions. Semantic Scholar.
-
Benzenesulfonic acid. Wikipedia. Retrieved from [Link]
-
p-Toluenesulfonic acid. Chemsrc. Retrieved from [Link]
-
Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. PubMed. Retrieved from [Link]
-
Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33-36. Retrieved from [Link]
-
Understanding 7 Key Properties of Sulfonic Acid. Capital Resin Corporation. Retrieved from [Link]
-
Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). PubMed Central. Retrieved from [Link]
-
Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate. Retrieved from [Link]
-
CAS No. 27176-87-0 Chemical Name Dodecylbenzenesulfonic acid. OECD. Retrieved from [Link]
-
Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). US EPA. Retrieved from [Link]
-
Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. ResearchGate. Retrieved from [Link]
-
Sulfonic acid. Wikipedia. Retrieved from [Link]
-
Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–Carbon Bond Strength in Water. ResearchGate. Retrieved from [Link]
-
Mechanochemical degradation of aromatic sulfonic acids. PubMed. Retrieved from [Link]
-
Kinetics of low frequency sonodegradation of linear alkylbenzene sulfonate solutions. ScienceDirect. Retrieved from [Link]
-
Degradation of sodium dodecylbenzene sulfonate in water by ultrasonic irradiation. PubMed. Retrieved from [Link]
-
Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers. MDPI. Retrieved from [Link]
-
Degradation of sodium dodecylbenzene sulfonate in water by ultrasonic irradiation. Semantic Scholar. Retrieved from [Link]
-
Hydrolysis of aromatic sulphonic acids in industrial effluents. II. Hydrolysis of amido-J-acid. ResearchGate. Retrieved from [Link]
-
Biodegradation of sulfonated aromatic compounds. ResearchGate. Retrieved from [Link]
-
Determination of sulfonic acids and alkylsulfates by ion chromatography in water. ResearchGate. Retrieved from [Link]
-
Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–carbon Bond Strength in Water. AMiner. Retrieved from [Link]
-
Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. MDPI. Retrieved from [Link]
-
Development of a robust sulfur quantification and speciation method for SBA-15-supported sulfonic acid catalysts. RSC Publishing. Retrieved from [Link]
-
Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. NIH. Retrieved from [Link]
-
MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Semantic Scholar. Retrieved from [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Retrieved from [Link]
-
HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Retrieved from [Link]
-
Naphthalenesulfonic Acids VIII—Hydrolysis of Naphthalene-1,5-Disulfonic Acid. Industrial & Engineering Chemistry - ACS Publications. Retrieved from [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Benzenesulfonic Acid. PubChem - NIH. Retrieved from [Link]
-
Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. Retrieved from [Link]
-
Preparation and Production of High Grade Sulfonic. ResearchGate. Retrieved from [Link]
-
Preparation and Production of High Grade Sulfonic Acid. Iraqi Journal of Chemical and Petroleum Engineering. Retrieved from [Link]
-
Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. ResearchGate. Retrieved from [Link]
-
Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. PubMed. Retrieved from [Link]
-
p-Toluenesulfonic acid. Wikipedia. Retrieved from [Link]
-
Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Waters Corporation. Retrieved from [Link]
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. p-Toluenesulfonic acid | CAS#:104-15-4 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 7. [PDF] Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions | Semantic Scholar [semanticscholar.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. ijsr.net [ijsr.net]
- 10. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 11. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarworks.brandeis.edu]
- 13. Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Properties of Diarylamine Derivatives
Introduction
Diarylamines, characterized by a scaffold containing two aryl groups linked by a nitrogen atom, represent a privileged structure in medicinal chemistry.[1] This versatile core is found in numerous pharmacologically active compounds.[1][2] With the escalating crisis of antimicrobial resistance diminishing the efficacy of existing drugs, the exploration of novel chemical entities is a critical priority for the scientific community. Diarylamine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including significant antimicrobial potential.[3][4]
This guide provides a comparative analysis of the antimicrobial properties of various diarylamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their efficacy against different pathogens, the critical structure-activity relationships (SAR) that govern their potency, and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental designs and present supporting data to provide a comprehensive and authoritative overview of this important class of antimicrobial agents.
Experimental Protocols: Assessing Antimicrobial Efficacy
To objectively compare the antimicrobial potency of different diarylamine derivatives, standardized and reproducible methods are essential. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol provides a self-validating system by including positive and negative controls.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: This method is chosen for its efficiency, scalability, and the quantitative nature of its results (the MIC value), which is crucial for comparative studies. It allows for the simultaneous testing of multiple compounds against various microbial strains.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of each diarylamine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without any compound) to ensure microbial viability and a negative control (broth only) to check for sterility.
-
Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the diarylamine derivative at which no visible growth is observed.
-
Extension: Determining Minimum Bactericidal Concentration (MBC)
Causality: While MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the microorganism (bactericidal activity). This is a critical distinction in drug development.
-
Sub-culturing: From the wells corresponding to the MIC and higher concentrations where no growth was visible, take a small aliquot (e.g., 10 µL).
-
Plating: Spread the aliquot onto an agar plate devoid of any antimicrobial agent.
-
Incubation: Incubate the agar plate under appropriate conditions.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for determining MIC and MBC.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of diarylamine derivatives is highly dependent on their specific chemical structures. Various studies have explored different scaffolds, revealing a range of potencies against Gram-positive bacteria, Gram-negative bacteria, and fungi.
| Diarylamine Derivative Class | Target Microorganism(s) | Key Activity Data (MIC/EC₅₀) | Remarks & Structure-Activity Insights |
| Diarylamidines | Candida albicans, Bacteria | Potent activity observed. | Activity depends on the position of amidino groups, the central bridge, and the nature of the aryl residues (indole preferred).[4][5] |
| Diarylimines/Diarylamines | Staphylococcus aureus (incl. MRSA) | MIC as low as 1-2 µg/mL. | Designed to inhibit the NusB-NusE protein-protein interaction. Showed promising activity comparable to marketed antibiotics.[3] |
| Fenfuram-Diarylamine Hybrids | Rhizoctonia solani (fungus) | EC₅₀ = 0.037 mg/L for compound 5e. | Significantly more potent than commercial fungicides boscalid and fenfuram. Activity linked to inhibition of succinate dehydrogenase.[6] |
| 2,3,5-trimethylbenzo[b]thiophene series | Bacillus cereus, B. subtilis, Candida albicans | MICs evaluated. | Activity screened against a panel of Gram-positive bacteria and fungi, providing a basis for SAR evaluation.[7] |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive & Gram-negative bacteria, Candida spp. | MIC as low as 0.0005-0.032 µg/mL. | Some compounds were found to be more active than tetracycline with no observed hemolysis.[8] |
Structure-Activity Relationship (SAR) of Diarylamine Derivatives
The antimicrobial potency of diarylamine derivatives is not arbitrary; it is governed by precise structural features. Understanding these relationships is fundamental to designing more effective and selective agents.[9]
-
Nature of Aryl Rings: The type of aryl group is critical. For instance, in diarylamidines, indole residues were found to be preferable for high activity.[4][5]
-
Substituents on Aryl Rings: The presence, type, and position of substituents dramatically influence activity. For example, in fenfuram-diarylamine hybrids, a 3-chlorophenyl group was shown to form specific interactions (CH-π and Cl-π) with the target enzyme, enhancing potency.[6] In other series, minor structural variations can lead to significant changes in antimicrobial effect.[5]
-
The Central Bridge: The linker connecting the two aryl moieties in diarylamidines plays a crucial role in determining both antifungal and antibacterial properties.[4]
-
Key Functional Groups: The presence and positioning of specific functional groups, such as the amidino groups in diarylamidines, are essential for their biological activity.[5]
Caption: Key structural factors influencing diarylamine antimicrobial activity.
Proposed Mechanisms of Action
The efficacy of an antimicrobial agent is defined by its ability to disrupt a critical cellular process in the pathogen. Diarylamine derivatives have been shown to operate through novel mechanisms, making them particularly interesting candidates for overcoming existing resistance.
-
Inhibition of Protein-Protein Interactions: A series of diarylamine and diarylimine compounds have been rationally designed to inhibit the interaction between the bacterial transcription factors NusB and NusE.[3] This interaction is crucial for the anti-termination process during ribosomal RNA (rRNA) synthesis. By disrupting this complex, the compounds effectively halt ribosome production, leading to bacterial death. This represents a novel mode of action that is not targeted by most conventional antibiotics.[3]
-
Enzyme Inhibition: Certain fenfuram-diarylamine hybrids exhibit potent antifungal activity by targeting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6] Molecular docking studies revealed that these compounds bind with high affinity to SDH, and specific substitutions, like a 3-chlorophenyl group, enhance this binding through favorable interactions, leading to superior activity compared to existing SDH inhibitor fungicides.[6]
Caption: Proposed antimicrobial mechanisms of action for diarylamine derivatives.
Conclusion and Future Directions
This comparative guide demonstrates that diarylamine derivatives are a versatile and highly promising class of antimicrobial agents. The data clearly show that their efficacy can be finely tuned through rational structural modifications, leading to compounds with potent activity against a wide range of pathogens, including drug-resistant strains.[3][8] The discovery of novel mechanisms of action, such as the inhibition of the NusB-NusE protein-protein interaction, is particularly significant as it offers a pathway to circumvent existing resistance mechanisms.[3]
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic properties and safety profiles. A deeper investigation into their mechanisms of action and potential for synergistic combinations with existing antibiotics could further enhance their therapeutic potential. The continued exploration of the vast chemical space of diarylamines is a compelling strategy in the global fight against antimicrobial resistance.
References
-
Anné, J., De Clercq, E., Eyssen, H., & Dann, O. (1980). Antifungal and Antibacterial Activities of Diarylamidine Derivatives. Antimicrobial Agents and Chemotherapy, 18(2), 231–239. [Link]
-
Chan, W., et al. (2019). Design, synthesis and biological evaluation of antimicrobial diarylimine and -amine compounds targeting the interaction between the bacterial NusB and NusE proteins. European Journal of Medicinal Chemistry, 178, 24-38. [Link]
-
Peng, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 929493. [Link]
-
Anné, J., Eyssen, H., & De Somer, P. (1980). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial Agents and Chemotherapy, 18(2), 231-239. [Link]
-
Kumar, V., et al. (2010). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 45(11), 5282-5289. [Link]
-
Gisbert-Manzanares, J., et al. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 10, 930510. [Link]
-
Peng, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 929493. [Link]
-
Bassyouni, F., et al. (2021). Design, Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(16), 4987. [Link]
-
Peng, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. ResearchGate. [Link]
-
Lee, S., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry, 89(14), 9934–9946. [Link]
-
Wang, X., et al. (2017). Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids. Bioorganic & Medicinal Chemistry Letters, 27(1), 114-118. [Link]
-
Ferreira, I. C., et al. (2004). Screening of antimicrobial activity of diarylamines in the 2,3,5-trimethylbenzo[b]thiophene series: a structure-activity evaluation study. Bioorganic & Medicinal Chemistry Letters, 14(23), 5831-5833. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. WJBPHS, 16(02), 117-124. [Link]
-
Slideshare. (2019). Mechanism of action of antimicrobial agents. [Link]
-
Alyar, S., & Karacan, N. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. [Link]
Sources
- 1. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
- 3. Design, synthesis and biological evaluation of antimicrobial diarylimine and -amine compounds targeting the interaction between the bacterial NusB and NusE proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and antibacterial activities of diarylamidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal and antibacterial activities of diarylamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of antimicrobial activity of diarylamines in the 2,3,5-trimethylbenzo[b]thiophene series: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS No. 119-70-0), a compound frequently used as an intermediate in organic synthesis, particularly for dyes.[1][2][3]
This document moves beyond a simple checklist, offering a procedural framework rooted in the chemical nature of the substance and established safety principles to ensure a self-validating and trustworthy workflow.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is an aromatic sulfonic acid. While comprehensive hazard data is limited, the structural components—a sulfonic acid group and aromatic amine moieties—suggest a specific hazard profile.[2][3] Sulfonic acids can be corrosive and irritating, while aromatic amines carry risks of systemic effects and sensitization.[4][5]
Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or a face shield. | Protects against splashes and airborne dust, which can cause serious eye irritation or damage.[6][7][8] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene), inspected before use. | Prevents skin contact, which may cause irritation or allergic skin reactions.[4][5] |
| Body | Standard laboratory coat. Chemical-resistant apron for larger quantities. | Protects against incidental skin contact and contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of the dust, which can irritate the respiratory system.[4][9] |
Immediate First Aid Measures
In the event of an exposure, immediate and correct action is crucial.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][8]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Part 2: The Core Disposal Workflow: From Generation to Collection
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[10] It should never be disposed of down the sink or in regular trash.[5][10] The following workflow ensures compliance and safety.
Step 1: Waste Characterization and Segregation
All materials contaminated with 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, including the pure compound, solutions, and spill cleanup materials, are classified as hazardous waste.[10]
Proper segregation at the point of generation is critical to prevent dangerous reactions.[11][12] This compound's structure presents a dual chemical nature; it is an acid but also contains organic amine groups.
Table 2: Chemical Compatibility and Segregation Guidance
| Waste Stream | Segregate From | Rationale |
| 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid | Strong Bases (e.g., Sodium Hydroxide) | Classic acid-base reaction can generate heat. |
| Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) | Organic amines can react violently with strong oxidizers.[12] | |
| Reactive Metals | As an acid, it can react with metals to produce flammable hydrogen gas. | |
| Cyanide or Sulfide-bearing wastes | Acids can react to generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[13] |
Step 2: Containerization
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical waste. The container must be in good condition with no cracks or leaks.[12][14]
-
Ensure a Secure Closure: The container must have a tight-fitting, screw-top cap to prevent leaks or spills. Containers must remain closed at all times except when adding waste.[10][13]
-
Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid." Avoid abbreviations or formulas.
-
The specific hazards (e.g., "Irritant," "Corrosive - Acid").
-
The date waste was first added.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste, known as a Satellite Accumulation Area (SAA).[12][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[13]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.
-
Inspections: The SAA should be inspected weekly to check for container integrity and proper labeling.[12][14]
-
Capacity: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for expansion.[12]
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its collection.[12][13]
-
Contact EHS: Follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation: Ensure all necessary paperwork or online forms are completed accurately.
Part 3: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process, ensuring a systematic and safe approach.
Caption: Decision workflow for the safe disposal of benzenesulfonic acid waste.
Part 4: Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills or if you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Wear the PPE outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material, avoiding dust generation.[7] Place it into a labeled hazardous waste container.
-
Absorb: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to clean the area. Do not use combustible materials like paper towels for the initial cleanup.[9]
-
Decontaminate: Wipe the spill area with a damp cloth or sponge.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent, gloves, cloths) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the EHS office.[10]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid in a manner that ensures personal safety, protects the environment, and maintains full regulatory compliance.
References
- 1. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | 119-70-0 [chemicalbook.com]
- 2. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 4. capitalresin.com [capitalresin.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. alphachem.ca [alphachem.ca]
- 10. vumc.org [vumc.org]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. danielshealth.com [danielshealth.com]
Navigating the Safe Handling of 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides an in-depth operational plan for the safe handling and disposal of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, a key intermediate in various synthetic pathways. By understanding the inherent risks and implementing the robust control measures outlined below, we can ensure a secure laboratory environment while advancing our scientific endeavors.
Hazard Identification and Risk Assessment: Understanding the Compound
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, typically a purple solid, presents several potential hazards that necessitate careful handling.[1][2] The primary risks associated with this aromatic sulfonic acid derivative include:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[3]
-
Potential for Genetic Defects: This compound is suspected of causing genetic defects, highlighting the need for stringent containment measures to prevent long-term health effects.[3]
-
Harmful if Swallowed: Ingestion may be harmful to health.[3]
-
Respiratory Irritation: Inhalation of dust particles can irritate the respiratory system.[4]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the scale of the experiment, the potential for dust generation, and the duration of exposure to determine the appropriate level of personal protective equipment and engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.
| Operation | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (low dust) | Safety glasses with side shields | Nitrile or other chemical-resistant gloves | Standard lab coat | Not generally required if handled in a ventilated enclosure |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Chemical-resistant lab coat or apron | Not generally required if performed in a fume hood |
| Reactions and Work-up | Chemical splash goggles and a face shield | Nitrile or other chemical-resistant gloves | Chemical-resistant lab coat | Recommended if there is a potential for aerosol or dust generation outside of a fume hood |
| Large-Scale Operations or High Dust Potential | Full-face respirator | Chemical-resistant gloves (consider double-gloving) | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) |
| Spill Cleanup | Chemical splash goggles and a face shield (or full-face respirator) | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges or a PAPR |
The Causality Behind PPE Selection:
The level of PPE is directly proportional to the risk of exposure. For instance, a face shield is recommended in addition to goggles during solution preparation and transfers because of the increased risk of splashes. Similarly, respiratory protection becomes essential when the potential for inhaling dust particles is high, such as in large-scale operations or during spill cleanup.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective means of minimizing exposure to hazardous substances. For Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, the following should be implemented:
-
Chemical Fume Hood: All manipulations that may generate dust or aerosols, including weighing, dissolving, and transferring the compound, should be performed in a properly functioning chemical fume hood.
-
Ventilated Enclosures: For smaller-scale operations with low dust potential, a ventilated balance enclosure can provide adequate protection.
-
Closed Systems: Whenever feasible, utilize closed systems for reactions and transfers to minimize the risk of release.[3]
Safe Handling and Operational Protocols
Adherence to standardized protocols is paramount for ensuring safety and experimental reproducibility.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that the designated work area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on the appropriate PPE as determined by your risk assessment.
-
Weighing: Carefully weigh the required amount of the solid compound in a tared container within a ventilated enclosure or fume hood to prevent dust dispersion.[3]
-
Dissolving and Transferring: Add the solid to the solvent slowly and in a controlled manner. If transferring the solution, use a funnel or other appropriate device to prevent spills.
-
Post-Handling: After completing the task, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.[3][5]
Workflow for PPE Selection and Use:
Caption: Workflow for selecting and using appropriate PPE.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Control: If safe to do so, prevent further spread of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Clean: For small spills, use an absorbent material to contain the spill. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6] For larger spills, contact your institution's environmental health and safety department.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan:
All waste containing Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- must be treated as hazardous waste.
-
Segregation: Collect all waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[3][5]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Haz-Map. (n.d.). 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)-. Retrieved from [Link]
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
-
U.S. Department of Transportation. (2019, January 18). Technical Supplement. Retrieved from [Link]
Sources
- 1. 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capitalresin.com [capitalresin.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
